Glucokinase activator 8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H13N3O2S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
4-ethyl-6-[4-(1,3-thiazol-4-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13N3O2S/c1-2-8-3-9(13(19)4-12(8)18)14-10(5-16-17-14)11-6-20-7-15-11/h3-7,18-19H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
JRMUPYKHGNSWEL-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of small molecule glucokinase activators (GKAs), a class of therapeutic agents designed to address hyperglycemia in type 2 diabetes. We will explore the fundamental role of glucokinase in glucose homeostasis, its intricate regulation, and the molecular basis by which GKAs enhance its enzymatic activity.
Introduction: Glucokinase as the Master Glucose Sensor
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in maintaining glucose homeostasis.[1][2] Predominantly expressed in pancreatic β-cells, hepatocytes, and certain neurons, GK functions as a glucose sensor due to its unique kinetic properties.[1][2][3] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis.[4][5]
Unlike other hexokinases, GK exhibits:
-
Low affinity for glucose: Its half-saturation concentration (S₀.₅) is approximately 7-8 mmol/L, which is within the physiological range of blood glucose fluctuations.[3][6]
-
Positive cooperativity: GK displays a sigmoidal kinetic response to glucose (Hill coefficient ~1.7), allowing for a highly sensitive response to small changes in glucose concentration around the physiological set point.[3][4]
-
Lack of product inhibition: It is not inhibited by its product, glucose-6-phosphate, at physiological concentrations.[3]
These characteristics enable GK to modulate cellular glucose metabolism in direct proportion to ambient glucose levels, triggering insulin (B600854) secretion from pancreatic β-cells and controlling glucose uptake and storage in the liver.[2][3][7]
The Core Regulatory Mechanism: Glucokinase and GKRP in the Liver
In hepatocytes, the activity of glucokinase is acutely controlled by the Glucokinase Regulatory Protein (GKRP).[5][8][9] This regulatory mechanism provides an additional layer of control specific to the liver's role in managing blood glucose.
-
In Low Glucose Conditions: During periods of low glucose (fasting state), GKRP binds to GK and sequesters it within the nucleus in an inactive state.[5][8] This prevents the liver from consuming glucose when it is needed by other tissues. The inhibitory binding of GKRP is enhanced by fructose-6-phosphate (B1210287) (F6P), an intermediate of glycolysis.[8][10]
-
In High Glucose Conditions: Following a meal, rising intracellular glucose levels promote the dissociation of the GK-GKRP complex.[5][8] Fructose, a component of dietary sucrose, is metabolized to fructose-1-phosphate (B91348) (F1P), which potently counteracts the effect of F6P and promotes the release of GK from GKRP.[9][10] The freed, active GK then translocates to the cytoplasm, where it phosphorylates glucose, leading to glycolysis and glycogen synthesis.[5][8][11]
This dynamic shuttling mechanism ensures that hepatic glucose uptake is tightly coupled to nutrient availability.
Core Mechanism of Action: Allosteric Activation
Glucokinase activators are non-essential, mixed-type allosteric activators.[12] They do not bind to the catalytic (glucose-binding) site but to a distinct allosteric site located approximately 20 Å away.[7] This site is formed by a structural pocket that is accessible in the active, closed conformation of the enzyme.[3][6]
The binding of a GKA has two primary consequences:
-
Stabilization of the Active Conformation: GK exists in an equilibrium between an inactive "super-open" or "open" conformation and an active "closed" conformation. Glucose binding shifts this equilibrium toward the active state. GKAs bind to and stabilize this active "closed" conformation, further shifting the equilibrium and increasing the enzyme's affinity for glucose (i.e., lowering its S₀.₅).[2]
-
Increased Maximal Velocity (Vmax): By promoting the active conformation, many GKAs also increase the maximum catalytic rate of the enzyme.[12][13]
Therefore, in the presence of a GKA, the enzyme is more efficient at phosphorylating glucose, especially at glucose concentrations that would normally result in suboptimal activity.
Interaction with the GK-GKRP System
GKAs also modulate the regulatory system in the liver. Experimental evidence shows that GKAs interact with the free, glucose-bound form of GK.[13] This interaction impairs the ability of GKRP to bind to GK.[13] By stabilizing the active conformation, the GKA effectively "locks" GK in a state that is not recognized by GKRP, thus preventing its nuclear sequestration and inactivation.[11][13] This leads to a sustained increase in active cytoplasmic GK in hepatocytes, enhancing hepatic glucose uptake and utilization even at moderate glucose concentrations.[12][13]
Quantitative Data Presentation
The efficacy of a glucokinase activator is quantified by its effect on the enzyme's kinetic parameters and its impact on cellular function. The following tables summarize representative data for a GKA, referred to here as "Compound A".
Table 1: Kinetic Parameters of Recombinant Human Glucokinase
| Parameter | No Activator | With Compound A (1 µM) | Fold Change |
| S₀.₅ for Glucose (mM) | 7.8 | 1.5 | 5.2x decrease |
| Vmax (relative units) | 100 | 165 | 1.65x increase |
| Hill Coefficient (n H) | 1.7 | 1.1 | Decrease |
Data are illustrative, based on typical findings for GKAs.[3][7][13] A lower S₀.₅ indicates a higher affinity for glucose, while a higher Vmax indicates a greater catalytic rate. The reduction in the Hill coefficient reflects a less cooperative system, as the activator pre-disposes the enzyme to its active state.
Table 2: Effects of Compound A on Cellular Glucose Metabolism
| Assay | Condition | Glucose Utilization (nmol/mg protein/h) | Insulin Secretion (ng/islet/h) |
| Hepatocyte Glucose Uptake | 5 mM Glucose | 25 | - |
| 5 mM Glucose + Cmpd A | 60 | - | |
| Pancreatic Islet GSIS | 3 mM Glucose | - | 0.2 |
| 12 mM Glucose | - | 2.5 | |
| 12 mM Glucose + Cmpd A | - | 4.5 |
Data are illustrative, based on typical findings for GKAs.[12][13] These results demonstrate the dual action of GKAs: enhancing glucose utilization in liver cells and augmenting glucose-stimulated insulin secretion (GSIS) from pancreatic islets.
Key Experimental Protocols
The characterization of glucokinase activators relies on a set of standardized in vitro and cell-based assays.
Protocol 1: In Vitro Glucokinase Activity Assay
-
Objective: To determine the kinetic parameters (S₀.₅, Vmax, Hill coefficient) of GK in the presence or absence of an activator.
-
Methodology: A common method is a coupled spectrophotometric assay.
-
Reaction Mixture: Prepare a buffer solution (e.g., HEPES) containing ATP, MgCl₂, NADP+, and an excess of the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH).
-
Enzyme and Activator: Add a known concentration of recombinant human glucokinase to the mixture. For test conditions, also add the GKA at the desired concentration.
-
Initiation: Start the reaction by adding varying concentrations of glucose.
-
Detection: G6PDH converts the G6P produced by GK into 6-phosphogluconolactone, simultaneously reducing NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm.
-
Analysis: Plot the reaction velocity against the glucose concentration and fit the data to the Hill equation to determine the kinetic parameters.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
-
Objective: To measure the effect of a GKA on insulin release from pancreatic β-cells in response to glucose.
-
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat, mouse) by collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated islets in a low-glucose buffer (e.g., 2-3 mM glucose) to establish a basal secretion rate.
-
Stimulation: Transfer groups of islets to buffers containing low glucose, high glucose (e.g., 12-16 mM), or high glucose plus the GKA.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (buffer) from each group.
-
Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Protocol 3: Hepatic Glucose Uptake Assay
-
Objective: To assess the impact of a GKA on glucose utilization in liver cells.
-
Methodology:
-
Cell Culture: Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate media.
-
Incubation: Incubate the cells in a buffer containing a specific concentration of glucose (e.g., 5 or 10 mM) and a radiolabeled glucose tracer (e.g., 2-deoxy-[³H]-glucose or [¹⁴C]-glucose), with or without the GKA.
-
Washing: After the incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular tracer.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Measurement: Quantify the amount of intracellular radiolabeled tracer using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.
-
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 9. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. ovid.com [ovid.com]
- 12. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of the Glucokinase Activator Piragliatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the treatment of type 2 diabetes mellitus (T2DM) due to their ability to enhance glucose sensing in pancreatic β-cells and stimulate hepatic glucose uptake. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Piragliatin, a notable glucokinase activator. This document details the scientific rationale behind its development, comprehensive experimental protocols for its synthesis and characterization, and a summary of its quantitative biological data. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and the process of its discovery.
Introduction: The Role of Glucokinase in Glucose Homeostasis
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK acts as a glucose sensor, coupling insulin (B600854) secretion to circulating glucose levels. In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and hepatic glucose uptake.[1] In individuals with T2DM, the activity of glucokinase is often impaired, leading to a blunted insulin response and elevated blood glucose.
Small molecule glucokinase activators (GKAs) allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[2] This dual action of stimulating insulin secretion from the pancreas and increasing glucose uptake in the liver makes GKAs an attractive therapeutic strategy for T2DM.
The Discovery of Piragliatin
The development of Piragliatin arose from a lead optimization program for a novel series of glucokinase activators.[1][3] The initial lead compound, a thiazole-containing molecule, demonstrated potent GK activation but was associated with reversible hepatic lipidosis in preclinical toxicology studies.[1] Further investigation revealed that this toxicity was likely due to the formation of a thiourea (B124793) metabolite.[1]
This led to a structure-activity relationship (SAR) study to identify a new lead compound lacking the toxicophore.[1] A pyrazine-based analog was identified that retained glucokinase activator potency without the liability of forming a thiourea metabolite.[1] Subsequent in vivo metabolite identification studies of this new lead led to the discovery of Piragliatin, a cyclopentyl keto-metabolite, which was selected as the clinical candidate.[1] Piragliatin was found to effectively lower both pre- and postprandial glucose levels, improve the insulin secretion profile, and increase the sensitivity of β-cells to glucose.[1][3]
Synthesis of Piragliatin
A concise, three-step synthesis of Piragliatin has been developed from commercially available starting materials.[4][5] The following protocol is a summary of the key synthetic steps.
Experimental Protocol: Synthesis of Piragliatin
Step 1: Synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid
-
To a solution of 2-(3-chloro-4-(methylsulfonyl)phenyl)acetic acid and cyclopentanecarbaldehyde (B151901) in an appropriate solvent, a suitable base is added.
-
The reaction mixture is stirred at room temperature until completion of the reaction, which is monitored by thin-layer chromatography (TLC).
-
The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding alcohol.
-
The alcohol is then oxidized to the carboxylic acid using an oxidizing agent like Jones reagent.
-
The final product of this step, 2-(3-chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid, is isolated and purified by column chromatography.
Step 2: Amide Coupling with 2-aminopyrazine
-
The carboxylic acid from Step 1 is activated using a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
2-aminopyrazine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The product, Piragliatin, is isolated by extraction and purified by column chromatography.
Step 3: Final Purification
-
The purified Piragliatin is further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Biological Activity and Quantitative Data
Piragliatin has been extensively characterized in both preclinical and clinical studies.
Table 1: In Vitro Glucokinase Activation Data
| Compound | EC50 (nM) | Reference |
| Piragliatin | 393 | [6] |
| RO-281675 (Standard) | 382 | [6] |
Table 2: Summary of Clinical Pharmacodynamic Effects of Piragliatin
| Parameter | Effect | Dose Dependency | Reference |
| Fasting Plasma Glucose | Reduction | Dose-dependent | [7][8][9] |
| Postprandial Plasma Glucose | Reduction | Dose-dependent | [7][8][9] |
| Insulin Secretion | Increased | Dose-dependent | [10] |
| β-cell Glucose Sensitivity | Increased | Dose-dependent | [10] |
Table 3: Summary of Pharmacokinetic Properties of Piragliatin in Humans
| Parameter | Observation | Reference |
| Exposure (AUC) | Dose-proportional | [7] |
| Accumulation | No appreciable accumulation | [7] |
| Food Effect | No significant food effect | [7] |
Experimental Protocols for Biological Evaluation
Glucokinase Activation Assay
The following is a representative protocol for a fluorometric glucokinase activation assay used to determine the EC50 of a test compound.[11][12]
Principle:
The assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the generation of a fluorescent product. Glucokinase converts glucose to G6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The resulting NADPH is then used by a diaphorase to reduce a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the glucokinase activity.
Materials:
-
Recombinant human glucokinase
-
Glucokinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Diaphorase
-
Fluorescent probe (e.g., Resazurin)
-
Test compound (e.g., Piragliatin) dissolved in DMSO
-
384-well black microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add a small volume of the test compound dilution to the assay wells.
-
Prepare a reaction mixture containing glucokinase assay buffer, D-glucose, ATP, NADP+, G6PDH, diaphorase, and the fluorescent probe.
-
Add the recombinant human glucokinase to the reaction mixture.
-
Initiate the reaction by adding the enzyme-containing reaction mixture to the wells of the microplate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin) in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
The rate of reaction (slope of the linear portion of the kinetic read) is calculated for each concentration of the test compound.
-
The EC50 value is determined by plotting the reaction rates against the logarithm of the test compound concentrations and fitting the data to a four-parameter logistic equation.
Oral Glucose Tolerance Test (OGTT) in Clinical Trials
The following protocol outlines a typical OGTT used to evaluate the efficacy of Piragliatin in patients with T2DM.[8][13]
Procedure:
-
Patients fast overnight for at least 8 hours.
-
A baseline blood sample is collected to measure fasting plasma glucose and insulin levels.
-
The patient is administered a single oral dose of the test compound (e.g., Piragliatin) or placebo.
-
After a specified time (e.g., 60 minutes), the patient ingests a standard glucose solution (e.g., 75 g of glucose in 250-300 mL of water) within 5 minutes.
-
Blood samples are collected at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load.
-
Plasma glucose and insulin concentrations are measured in each blood sample.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of the test compound on glucose tolerance and insulin secretion.
Visualizations
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.
Experimental Workflow for Glucokinase Activator Screening
Caption: A typical experimental workflow for the screening and identification of glucokinase activators.
References
- 1. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. CN114539168A - Method for synthesizing Piraglianin and analogues thereof - Google Patents [patents.google.com]
- 6. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. assaygenie.com [assaygenie.com]
- 12. siriusgenomics.com [siriusgenomics.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Potential of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial request specified "Glucokinase activator 8," a thorough search of scientific literature and public databases revealed a compound with the corresponding CAS number 349549-38-8, which is designated for research purposes only.[1][2][3] There is a notable absence of publicly available preclinical and clinical data, detailed experimental protocols, or elucidated signaling pathways for this specific molecule. Therefore, this guide will provide a comprehensive overview of the therapeutic potential of Glucokinase activators (GKAs) as a class, drawing on data from well-characterized compounds to illustrate the core concepts, mechanisms, and experimental methodologies relevant to this promising area of drug development.
Introduction to Glucokinase and its Role in Glucose Homeostasis
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in the regulation of glucose homeostasis.[4][5][6] It is primarily expressed in cells that play a critical role in glucose sensing and metabolism, including pancreatic β-cells, hepatocytes, and to a lesser extent, in the brain and gut.[4] GK functions as a glucose sensor due to its unique kinetic properties: a lower affinity for glucose (S0.5 of ~8 mM) and positive cooperativity, which allows it to respond dynamically to changes in blood glucose levels within the physiological range.[7]
In pancreatic β-cells, GK is the rate-limiting step in glucose-stimulated insulin (B600854) secretion (GSIS).[5][8] In the liver, GK facilitates the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and suppressing hepatic glucose production.[8][9][10] In individuals with type 2 diabetes (T2DM), the function of GK is often impaired, contributing to hyperglycemia.[11]
Mechanism of Action of Glucokinase Activators
Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[4][6] This binding induces a conformational change in the enzyme, leading to its activation.[4] The primary mechanisms by which GKAs enhance glucokinase activity are:
-
Increased affinity for glucose: GKAs lower the S0.5 for glucose, meaning the enzyme can be activated at lower glucose concentrations.
-
Increased maximal velocity (Vmax): Some GKAs can increase the maximum rate of glucose phosphorylation.
By activating GK, these compounds aim to restore the normal physiological response to glucose, thereby improving glycemic control in patients with T2DM.[11]
Signaling Pathway of Glucokinase Activation in Pancreatic β-cells
The following diagram illustrates the signaling cascade initiated by glucokinase activation in pancreatic β-cells, leading to insulin secretion.
Caption: Glucokinase activation pathway in pancreatic β-cells.
Therapeutic Potential and Clinical Data
Numerous GKAs have been investigated in preclinical and clinical studies for the treatment of T2DM. While some early candidates were discontinued (B1498344) due to issues like hypoglycemia and lack of long-term efficacy, newer generation GKAs have shown more promising results.
Quantitative Data from Clinical Trials of Selected Glucokinase Activators
The following table summarizes key efficacy and safety data from clinical trials of well-characterized GKAs.
| Compound Name (Company) | Study Phase | Treatment Duration | Change in HbA1c from Baseline | Key Adverse Events | Reference |
| Dorzagliatin (Hua Medicine) | Phase III | 24 weeks | -1.07% (vs. placebo) | Low incidence of hypoglycemia | [12] |
| TTP399 (vTv Therapeutics) | Phase II | 6 months | -0.9% (800 mg dose vs. placebo) | No significant increase in hypoglycemia vs. placebo | [12] |
| MK-0941 (Merck) | Phase II | 12 weeks | Significant reduction vs. placebo | Higher incidence of hypoglycemia | [12] |
| GKM-001 (Advinus) | Multiple Ascending Dose | 14 days | Dose-dependent reduction | No hypoglycemia observed | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the preclinical and clinical evaluation of GKAs. Below are representative methodologies for key assays.
In Vitro Glucokinase Activation Assay
Objective: To determine the potency (EC50) and efficacy (Vmax) of a GKA in activating recombinant human glucokinase.
Materials:
-
Recombinant human glucokinase
-
Assay buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT, pH 7.4)
-
Glucose solutions (variable concentrations)
-
ATP
-
NADH
-
Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)
-
Test compound (GKA) dissolved in DMSO
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of glucose (e.g., 5 mM), ATP, NADH, and coupling enzymes.
-
Add serial dilutions of the test GKA to the wells of a microplate.
-
Initiate the reaction by adding recombinant glucokinase.
-
Monitor the rate of NADH consumption (decrease in absorbance at 340 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each GKA concentration.
-
Plot the reaction rate against the GKA concentration and fit the data to a dose-response curve to determine the EC50 and Vmax.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of a GKA on glucose tolerance in a diabetic animal model (e.g., db/db mice).
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Test compound (GKA) formulated for oral administration
-
Vehicle control
-
Glucose solution for oral gavage (e.g., 2 g/kg)
-
Glucometer and test strips
Protocol:
-
Fast the mice overnight (approximately 16 hours).
-
Administer the test GKA or vehicle control orally.
-
After a specified time (e.g., 30-60 minutes), administer an oral glucose bolus.
-
Measure blood glucose levels from tail vein blood at time points 0 (pre-glucose), 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC between the GKA-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Experimental Workflow for GKA Development
The following diagram outlines a typical workflow for the discovery and development of a glucokinase activator.
Caption: A typical drug discovery and development workflow for GKAs.
Challenges and Future Directions
Despite the promise of GKAs, their development has faced challenges, including:
-
Hypoglycemia: Early generation GKAs were associated with an increased risk of hypoglycemia due to their potent, glucose-independent activation of GK.[8]
-
Durability of effect: Some studies have shown a loss of efficacy over time.
-
Lipid metabolism: Activation of hepatic GK has been linked to potential increases in triglycerides.[9]
Future research is focused on developing next-generation GKAs with improved safety and efficacy profiles. These include:
-
Hepatoselective GKAs: These compounds preferentially activate GK in the liver, potentially reducing the risk of hypoglycemia associated with pancreatic GK activation.
-
Partial activators: These GKAs provide a more modest activation of the enzyme, which may offer a better balance between efficacy and safety.
-
Combination therapies: Investigating the synergistic effects of GKAs with other antidiabetic agents is a promising avenue.
Conclusion
Glucokinase activators represent a novel and mechanistically distinct approach to the treatment of type 2 diabetes. By targeting a key regulator of glucose homeostasis, GKAs have the potential to address both the insulin secretion defects and the impaired hepatic glucose metabolism that characterize this disease. While the development of these agents has been challenging, ongoing research into next-generation compounds with improved selectivity and safety profiles holds significant promise for the future of diabetes therapy. The continued exploration of this therapeutic class is warranted to fully realize its potential in the management of T2DM.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.com [targetmol.com]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glucokinase Activator 8 (GKA8) in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) serves as a critical glucose sensor in the body, playing a pivotal role in glucose homeostasis.[1][2] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS), while in the liver, it controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1][2][3] Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, thereby enhancing its glucose-sensing capabilities.[4] This guide provides a comprehensive technical overview of a representative dual-acting glucokinase activator, designated here as GKA8, and its role in maintaining glucose homeostasis. It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies of similar activators, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to Glucokinase and its Activation
Glucokinase, also known as hexokinase IV, is an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate.[2][4] This is the first and rate-limiting step in glycolysis. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range.[5]
Genetic mutations that inactivate GK lead to hyperglycemia, while activating mutations can cause hypoglycemia.[1] This genetic evidence underscores the potential of pharmacological GK activation as a therapeutic strategy for type 2 diabetes (T2DM).[1][3] GKAs, such as the hypothetical GKA8, bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and/or its maximal velocity (Vmax).[4][5] This leads to enhanced glucose metabolism in both the pancreas and the liver.
Mechanism of Action of GKA8
As a dual-acting glucokinase activator, GKA8 exerts its effects in two primary locations: the pancreatic β-cells and the liver.
Pancreatic β-Cell Action
In pancreatic β-cells, GKA8 enhances glucose-stimulated insulin secretion. By increasing the affinity of glucokinase for glucose, GKA8 lowers the threshold for glucose-stimulated insulin release.[2][4] This leads to a more robust insulin secretion in response to elevated blood glucose levels. The downstream signaling cascade involves the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and the influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[3][6]
Hepatic Action
In the liver, GKA8 promotes hepatic glucose uptake and storage. It enhances the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis.[2][3] GKA8 can also influence the interaction between glucokinase and the glucokinase regulatory protein (GKRP). GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly at low glucose concentrations.[3][7] Some GKAs can disrupt this interaction, leading to the translocation of GK to the cytoplasm and its subsequent activation.[7][8]
Quantitative Data on the Effects of Glucokinase Activators
The following tables summarize quantitative data from various studies on glucokinase activators, representing the expected effects of a compound like GKA8.
Table 1: In Vitro Effects of Glucokinase Activators
| Parameter | Assay System | Activator Concentration | Effect |
| Glucokinase Activity (S0.5 for glucose) | Recombinant human GK | Varies | Decrease (Increased affinity) |
| Glucokinase Activity (Vmax) | Recombinant human GK | Varies | Increase or no change |
| Insulin Secretion | Isolated rodent/human islets | 1 µM | Increased at elevated glucose |
| Glucose Utilization | Primary rat hepatocytes | Varies | Enhanced |
| Glycogen Synthesis | Primary rat hepatocytes | Varies | Stimulated |
Data synthesized from multiple sources on various GKAs.[3][5][8]
Table 2: In Vivo Effects of Glucokinase Activators in Animal Models of Type 2 Diabetes
| Parameter | Animal Model | Treatment | Result |
| Fasting Plasma Glucose | db/db mice, ob/ob mice | Oral administration | Dose-dependent reduction |
| Glucose Tolerance (OGTT) | db/db mice, ob/ob mice | Oral administration | Improved glucose excursion |
| Plasma Insulin | db/db mice, ob/ob mice | Oral administration | Increased in response to glucose |
| Hepatic Glycogen Content | Mice | Oral administration | Increased |
Data synthesized from multiple sources on various GKAs.[2][3][8]
Table 3: Clinical Trial Outcomes for Glucokinase Activators in Patients with T2DM
| Parameter | Study Population | Treatment | Result |
| HbA1c Reduction | T2DM patients | Monotherapy or add-on | -0.57% to -0.66% (placebo-subtracted) |
| Fasting Plasma Glucose Reduction | T2DM patients | Monotherapy or add-on | Significant reduction |
| Postprandial Glucose Reduction | T2DM patients | Monotherapy or add-on | Significant reduction |
| Incidence of Hypoglycemia | T2DM patients | Monotherapy or add-on | Increased risk compared to placebo |
| Plasma Triglycerides | T2DM patients | Monotherapy or add-on | Potential for elevation |
Data synthesized from clinical trials of various GKAs, including dorzagliatin.[3][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel glucokinase activators like GKA8.
In Vitro Glucokinase Activity Assay
Objective: To determine the effect of GKA8 on the kinetic parameters of glucokinase.
Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 25 mM HEPES, pH 7.1), 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM ATP, and 0.5 mM NADP+.
-
Add recombinant human glucokinase and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of glucose and GKA8 (or vehicle control).
-
Initiate the reaction by adding ATP.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the S0.5 (glucose concentration at half-maximal velocity) and Vmax in the presence and absence of GKA8.
Cell-Based Insulin Secretion Assay
Objective: To assess the effect of GKA8 on glucose-stimulated insulin secretion from pancreatic β-cells.
Principle: Isolated pancreatic islets or an insulin-secreting cell line (e.g., MIN6) are incubated with varying concentrations of glucose and GKA8. The amount of insulin secreted into the medium is then quantified using an ELISA.
Protocol:
-
Isolate pancreatic islets from rodents or use a cultured β-cell line.
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Wash the cells and then incubate them in experimental buffers containing low glucose, high glucose (e.g., 16.7 mM), and varying concentrations of GKA8 or vehicle control for a defined period (e.g., 1 hour).
-
Collect the supernatant and measure the insulin concentration using a commercially available insulin ELISA kit.
-
Lyse the cells to measure total insulin content for normalization.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
Objective: To evaluate the effect of GKA8 on glucose tolerance in an animal model of type 2 diabetes (e.g., db/db mice).
Principle: After an overnight fast, diabetic animals are orally administered GKA8 or vehicle, followed by a glucose challenge. Blood glucose levels are monitored over time to assess glucose disposal.
Protocol:
-
Fast the animals overnight (e.g., 16 hours).
-
Administer GKA8 or vehicle control orally at a predetermined dose.
-
After a set time (e.g., 30-60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below using the DOT language for Graphviz.
Caption: GKA8 Signaling Pathway in Pancreatic β-Cells.
Caption: GKA8 Signaling Pathway in Hepatocytes.
Caption: Preclinical to Clinical Evaluation Workflow for GKA8.
Conclusion and Future Directions
Glucokinase activators, represented here by GKA8, hold significant promise as a novel therapeutic class for the treatment of type 2 diabetes by targeting a key regulator of glucose homeostasis.[3] Their dual action in the pancreas and liver addresses two of the core pathophysiological defects of the disease: impaired insulin secretion and excessive hepatic glucose production.[4] However, the development of early GKAs was hampered by a loss of efficacy over time and an increased risk of hypoglycemia and dyslipidemia.[3][10]
Newer generation GKAs are being developed with improved properties, such as hepato-selective action or different kinetic profiles, to mitigate these risks.[10] Future research will need to focus on optimizing the therapeutic window of these compounds to achieve sustained glycemic control without adverse effects. The long-term impact of GKA therapy on β-cell function and preservation also warrants further investigation.[10] A deeper understanding of the complex interplay between GK activation, lipid metabolism, and the durability of the glucose-lowering effect will be critical for the successful clinical translation of this promising class of drugs.
References
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. mdpi.com [mdpi.com]
- 11. diabetesjournals.org [diabetesjournals.org]
In-Depth Technical Guide: Allosteric Activation of Glucokinase by Compound 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the allosteric activation of glucokinase (GK) by a novel synthetic compound, designated as Compound 8 in the study by Dzyurkevich et al. (2017). Glucokinase is a critical enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor and catalyzes the first step in glucose metabolism.[1] Allosteric activators of glucokinase represent a promising therapeutic strategy for the management of type 2 diabetes mellitus by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[1]
Quantitative Data on Glucokinase Activation by Compound 8
The activating properties of Compound 8 on human recombinant glucokinase were evaluated in vitro. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Conditions |
| Glucokinase Activation | 90.7% | at 100 µM of Compound 8 |
| EC50 | > 100 µM | In vitro enzyme assay |
Data sourced from Dzyurkevich et al. (2017).
Mechanism of Action: Allosteric Activation
Glucokinase activators (GKAs) like Compound 8 bind to an allosteric site on the enzyme, distinct from the glucose-binding active site.[1] This binding induces a conformational change in the glucokinase enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1] The result is a more efficient phosphorylation of glucose to glucose-6-phosphate, even at lower glucose concentrations, thereby augmenting the glucose-sensing capability of pancreatic β-cells and promoting glucose uptake in the liver.[1]
Signaling Pathway and Experimental Workflow
To visualize the context of Compound 8's action and the method of its characterization, the following diagrams are provided.
Caption: Glucokinase signaling pathway and the action of Compound 8.
Caption: Experimental workflow for the in vitro glucokinase activity assay.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of Compound 8.
In Vitro Glucokinase Activity Assay
This assay quantifies the ability of Compound 8 to activate recombinant human glucokinase. The principle of this coupled enzymatic assay is that the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which in turn reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to the glucokinase activity and is monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Compound 8
-
Tris-HCl buffer (pH 9.0)
-
Magnesium Chloride (MgCl₂)
-
Adenosine 5'-triphosphate (ATP)
-
β-D(+)-Glucose
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare an assay buffer containing Tris-HCl, MgCl₂, ATP, glucose, and NADP+ at their final desired concentrations in deionized water.
-
Prepare a stock solution of G6PDH in cold deionized water.
-
Prepare a stock solution of Compound 8 in DMSO. Further dilutions are made in the assay buffer. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 1%.
-
Prepare a solution of glucokinase in a suitable dilution buffer immediately before use.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the desired concentrations of Compound 8 or vehicle (DMSO) to the respective wells.
-
Add the G6PDH solution to all wells.
-
To initiate the reaction, add the glucokinase enzyme solution to all wells. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm in a kinetic mode for a defined period (e.g., 10-20 minutes), with readings taken at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage activation of glucokinase by Compound 8 is calculated using the following formula: % Activation = [ (Rate with Compound 8 - Rate with Vehicle) / Rate with Vehicle ] x 100
-
For EC50 determination, plot the percentage activation against the logarithm of the Compound 8 concentration and fit the data to a sigmoidal dose-response curve.
-
Note: The specific concentrations of reagents and enzymes may need to be optimized for the specific batch of enzyme and experimental conditions. The protocol described is a standard coupled-enzyme assay for glucokinase activity.[2]
References
Glucokinase Activator 8: A Deep Dive into its Core Mechanisms and Impact on Pancreatic β-Cell Function
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the function and underlying mechanisms of Glucokinase Activator 8 (GKA8), a representative small molecule designed to enhance pancreatic β-cell function. For the purpose of this guide, the well-characterized glucokinase activator GKA-50 will be used as a proxy for GKA8, as "GKA8" does not correspond to a specific, publicly documented glucokinase activator. This document details the quantitative effects of GKA50 on insulin (B600854) secretion, intracellular calcium dynamics, and β-cell proliferation. It also provides detailed experimental protocols for key assays and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells, catalyzing the rate-limiting step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.
Glucokinase activators (GKAs) are allosteric activators of the GK enzyme.[1] GKA-50, a potent GKA, binds to a site distinct from the glucose-binding site, increasing the enzyme's affinity for glucose and enhancing its maximal catalytic rate.[2][3] This action effectively lowers the threshold for glucose-stimulated insulin secretion (GSIS), making β-cells more sensitive to ambient glucose levels.[1][4]
Quantitative Effects on Pancreatic β-Cell Function
The following tables summarize the quantitative effects of GKA-50 on key aspects of pancreatic β-cell function, based on data from preclinical studies.
Table 1: Effect of GKA-50 on Glucose-Stimulated Insulin Secretion (GSIS)
| Cell Type | Glucose Concentration (mmol/L) | GKA-50 Concentration (µmol/L) | Insulin Secretion (Fold Change vs. Control) | EC50 for Glucose Shift | Reference |
| Rat Islets | 2-10 | 1 | Stimulated | ~3 mmol/L leftward shift | [4][5] |
| MIN6 Cells | 2-10 | 1 | Stimulated | ~10 mmol/L leftward shift | [4][5] |
| MIN6 Cells | 5 | ~0.3 | N/A (EC50 of GKA-50) | N/A | [4][5] |
| Human Islets | 2-10 | 1 | Stimulated | Not specified | [4][5] |
Table 2: Effect of GKA-50 on Intracellular Calcium ([Ca²⁺]i)
| Cell Type | Glucose Concentration (mmol/L) | GKA-50 Concentration (µmol/L) | Effect on [Ca²⁺]i | Reference |
| Rodent Islets | 2-10 | 1 | Increased | [4][5] |
| MIN6 Cells | 2-10 | 1 | Increased | [4][5] |
| Rat β-cells | 4 | 1 | Depolarization and increased electrical activity | [6] |
Table 3: Effect of GKA-50 on Pancreatic β-Cell Proliferation
| Cell Line | Glucose Concentration (mmol/L) | GKA-50 Concentration (µmol/L) | Effect on Proliferation | Proliferation Marker | Reference |
| INS-1 Cells | 3 | Not specified | Increased cell replication and cell numbers | BrdU incorporation | [2] |
| INS-1 Cells | Not specified | Not specified | Upregulation of IRS-2 and activation of Akt | pAkt levels | [2] |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by GKA-50 in pancreatic β-cells.
Signaling Pathway of GKA-50-Mediated Insulin Secretion
Caption: Signaling pathway of GKA-50-mediated insulin secretion in pancreatic β-cells.
Signaling Pathway of GKA-50-Mediated β-Cell Proliferation
Caption: GKA-50 promotes β-cell proliferation and survival via the IRS-2/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
Objective: To quantify insulin secretion from isolated pancreatic islets in response to various glucose concentrations with and without GKA-50.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
GKA-50 stock solution (in DMSO)
-
96-well culture plates
-
Insulin ELISA kit
-
Microfuge tubes
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Islet Culture: Following isolation, culture islets overnight in RPMI-1640 medium.[5]
-
Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place them in a 24-well plate.[7] Wash the islets twice with KRBH containing a low glucose concentration (e.g., 2.8 mM).[7] Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.[7][8]
-
Incubation: Transfer the islets to microfuge tubes containing KRBH with low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentrations, with or without the desired concentration of GKA-50.[5] A vehicle control (DMSO) should be included for the groups without GKA-50.
-
Sample Collection: After incubation, centrifuge the tubes to pellet the islets and collect the supernatant for insulin measurement.[5]
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization (Optional): The remaining islet pellets can be lysed to determine total protein or DNA content, which can be used to normalize the insulin secretion data.
Intracellular Calcium ([Ca²⁺]i) Measurement with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in β-cells in response to GKA-50.
Materials:
-
Isolated pancreatic islets or insulin-secreting cell line (e.g., MIN6 cells)
-
Glass coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Krebs-Ringer Buffer (KRB)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Culture islets or MIN6 cells on glass coverslips.
-
Dye Loading: Load the cells with Fura-2 AM by incubating them in KRB containing 1-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C, protected from light.[9]
-
Washing and De-esterification: Wash the cells twice with fresh KRB to remove extracellular Fura-2 AM.[9] Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[9]
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with KRB and establish a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.[1]
-
Stimulation: Introduce GKA-50 and/or different glucose concentrations into the perfusion buffer and continue to record the fluorescence ratio.
-
Data Analysis: An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular Ca²⁺ concentration.[1]
β-Cell Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of GKA-50 on the proliferation of pancreatic β-cells.
Materials:
-
INS-1 cell line or other suitable β-cell line
-
Cell culture medium
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate INS-1 cells and treat them with the desired concentrations of GKA-50 for a specified period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 1-24 hours at 37°C. The incubation time will depend on the cell division rate.
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with Triton X-100.[10]
-
DNA Denaturation: Denature the DNA by treating the cells with 1-2.5 M HCl to expose the incorporated BrdU.[10]
-
Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The percentage of proliferating cells is determined by dividing the number of BrdU-positive nuclei by the total number of DAPI-stained nuclei.
Experimental and Logical Workflows
Experimental Workflow for GSIS Assay```dot
Logical Relationship of GKA-50's Dual Action on β-Cell Health
Caption: Logical flow of GKA-50's acute and chronic effects on pancreatic β-cell function and health.
Conclusion
This compound, represented here by GKA-50, demonstrates significant potential in modulating pancreatic β-cell function. By allosterically activating glucokinase, it enhances glucose-stimulated insulin secretion in a glucose-dependent manner. Furthermore, preclinical evidence suggests that GKA-50 promotes β-cell proliferation and survival through the activation of the IRS-2/Akt signaling pathway. These multifaceted actions highlight the therapeutic promise of glucokinase activators in the management of type 2 diabetes by not only improving glycemic control but also potentially preserving or enhancing β-cell mass. Further research and clinical investigation are warranted to fully elucidate the long-term efficacy and safety of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The glucokinase activator GKA50 causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Static insulin secretion analysis of isolated islets [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide on the Hepatic Effects of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the hepatic effects of the pharmacological class known as Glucokinase Activators (GKAs). The specific compound "Glucokinase activator 8" (GKA8), identified by CAS Number 349549-38-8, is a research chemical with limited publicly available data regarding its specific biological effects. Therefore, this guide focuses on the well-documented hepatic actions of the GKA class as a whole, using data from extensively studied analogs to illustrate key principles. The effects described herein are presumed to be broadly representative of GKA8, but direct experimental verification is absent from the current scientific literature.
Executive Summary
Glucokinase activators (GKAs) are a class of small molecules designed to allosterically activate the glucokinase (GK) enzyme, a critical regulator of glucose homeostasis. In the liver, GK acts as a glucose sensor and catalyzes the rate-limiting step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate (G6P). By enhancing GK activity, GKAs promote hepatic glucose uptake, stimulate glycogen (B147801) synthesis, and modulate glycolysis. While this mechanism holds therapeutic promise for type 2 diabetes, it also leads to a complex array of downstream hepatic effects, including significant impacts on lipid metabolism and the potential for inducing cellular stress. This guide provides a detailed examination of these hepatic effects, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action in the Liver
The primary hepatic effect of GKAs is the potentiation of glucokinase activity. GKAs bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This lowers the glucose concentration required for half-maximal activity (S₀.₅) and can increase the maximal velocity (Vmax) of the enzyme[1].
Regulation by Glucokinase Regulatory Protein (GKRP): In the liver, GK activity is tightly controlled by the glucokinase regulatory protein (GKRP). During low glucose (fasting) conditions, GKRP binds to GK and sequesters it in the nucleus in an inactive state. When postprandial glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. Most GKAs enhance the dissociation of the GK-GKRP complex, further promoting GK activity in the cytoplasm[2]. However, some newer generation, liver-selective GKAs like TTP399 are designed to activate GK without disrupting the physiological GK-GKRP interaction[3].
Data Presentation: Quantitative Effects on Hepatic Metabolism
The activation of hepatic glucokinase by GKAs initiates a cascade of metabolic changes. The following tables summarize quantitative data from preclinical and clinical studies on various GKA compounds.
Effects on Hepatic Glucose Metabolism & Energetics
| Parameter | GKA Compound | Experimental System | Key Quantitative Result | Reference |
| Glucokinase Activation | MK-0941 | Recombinant human GK | EC₅₀: 65 nM (at 10 mM glucose) | [1][4] |
| TMG-123 | Human liver GK | EC₅₀: 0.35 µM (at 5 mM glucose) | [5] | |
| Glucose Affinity (S₀.₅) | MK-0941 | Recombinant human GK | ↓ 79.7% (from 6.9 mM to 1.4 mM with 1 µM MK-0941) | [1] |
| Glucose Phosphorylation | MK-0941 | Isolated rat hepatocytes | ↑ 18-fold (with 30 µM MK-0941) | [4] |
| Glucose Uptake | Piragliatin | Perfused rat liver | ↑ ~4-fold vs. control | |
| MK-0941 | Isolated rat hepatocytes | ↑ up to 18-fold (with 10 µM MK-0941) | [1] | |
| UDP-Glucose Flux (Direct Pathway) | Dorzagliatin (B607184) | Type 2 Diabetes Patients | ↑ 29% (from 2.4 to 3.1 µmol/KgFFM/min) | |
| Endogenous Glucose Output | Piragliatin | Type 2 Diabetes Patients | ↓ Dose-dependently (P < 0.01) | [6] |
| Hepatic ATP Concentration | Piragliatin | Perfused rat liver | ↑ Increased (P = 0.03) vs. basal condition |
Effects on Hepatic Lipid Metabolism
| Parameter | GKA Compound | Experimental System | Key Quantitative Result | Reference |
| Plasma Triglycerides | MK-0941 | Type 2 Diabetes Patients | ↑ up to 19% (median percent increase vs. placebo) | [7] |
| Dorzagliatin | Type 2 Diabetes Patients | ↑ 0.43 mmol/L (Mean difference vs. placebo) | [8][9] | |
| TMG-123 | Goto-Kakizaki rats (4 wks) | No significant change vs. control | [5][10] | |
| TTP399 | Type 2 Diabetes Patients (6 mos) | No detrimental effect on plasma lipids | [3] | |
| Hepatic Triglyceride Content | TMG-123 | Goto-Kakizaki rats (24 wks) | No significant change vs. control | [5][10] |
| TTP399 | Diabetic mice (4 wks) | ↓ Reduced vs. vehicle-treated mice | [3] | |
| Plasma HDL-Cholesterol | TTP399 | Type 2 Diabetes Patients (6 mos) | ↑ 3.2 mg/dL (P < 0.05 vs. placebo) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are generalized protocols for key experiments cited in GKA research.
Isolated Hepatocyte Preparation (Two-Step Collagenase Perfusion)
This protocol is a standard method for obtaining viable primary hepatocytes from rats for in vitro studies.
-
Animal Preparation: An adult male Wistar rat (250-300g) is anesthetized. The abdominal cavity is opened to expose the liver and the portal vein is cannulated.
-
Perfusion - Step 1 (Calcium-Free Buffer): The liver is perfused in situ via the portal vein with a calcium-free buffer, such as Hank's Balanced Salt Solution (HBSS) supplemented with 0.5 mM EGTA and 25 mM HEPES, at 37°C. This is done for approximately 5-10 minutes to flush out blood and loosen cell-cell junctions.
-
Perfusion - Step 2 (Collagenase Buffer): The perfusion is switched to a recirculating system with a buffer containing collagenase type IV (e.g., 0.025-0.05%) and 1.2 mM CaCl₂. This digestion step proceeds for 10-15 minutes until the liver becomes soft and mushy.
-
Hepatocyte Isolation: The digested liver is excised and transferred to a sterile dish containing culture medium (e.g., William's Medium E). The liver capsule is gently disrupted, and the cells are dispersed.
-
Purification: The cell suspension is filtered through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Hepatocytes are then purified from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 3 minutes).
-
Viability Assessment: Cell viability is determined using the Trypan Blue exclusion method. Preparations with >85-90% viability are typically used for experiments. The final cell pellet is resuspended in the appropriate culture medium for plating.
Ex Vivo Liver Perfusion
This technique allows for the study of hepatic metabolism in an intact organ.
-
System Setup: A perfusion system is assembled, consisting of a peristaltic pump, oxygenator, bubble trap, and a temperature-controlled organ chamber.
-
Surgical Preparation: A rat is anesthetized, and the portal vein and inferior vena cava are cannulated. The liver is carefully excised and transferred to the organ chamber.
-
Perfusate: The liver is perfused with a physiological buffer, typically Krebs-Henseleit Buffer, gassed with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4. The buffer is warmed to 37°C.
-
Krebs-Henseleit Buffer Composition (typical): 118.0 mM NaCl, 4.7 mM KCl, 2.52 mM CaCl₂, 1.64 mM MgSO₄, 24.88 mM NaHCO₃, 1.18 mM KH₂PO₄, and 5.55 mM Glucose.
-
-
Experimental Procedure: The liver is allowed to equilibrate during a washout period. Following equilibration, the perfusate is switched to one containing the GKA and any metabolic tracers (e.g., ¹³C-labeled glucose). The perfusion can be run in a non-recirculating or recirculating mode.
-
Sample Collection: Samples of the effluent perfusate are collected at regular intervals to measure metabolite concentrations (e.g., glucose, lactate, triglycerides). At the end of the experiment, the liver tissue can be freeze-clamped for analysis of intracellular metabolites and enzyme activities.
Visualization of Hepatic Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key hepatic pathways affected by Glucokinase Activators.
Core GKA Signaling Pathway in Hepatocytes
Caption: Core mechanism of GKA action in the hepatocyte.
GKA-Induced Lipogenesis Pathway
Caption: GKA-mediated stimulation of hepatic de novo lipogenesis.
Potential for GKA-Induced ER Stress
Caption: Potential pathway for GKA-induced hepatic ER stress.
Discussion of Hepatic Effects
Glucose Metabolism and Bioenergetics
By activating glucokinase, GKAs robustly increase the flux of glucose into hepatic metabolic pathways. This leads to:
-
Increased Glycogen Synthesis: A significant portion of the G6P generated is shunted towards glycogen synthesis, enhancing the liver's capacity to store glucose[2].
-
Increased Glycolysis: The increased G6P levels drive glycolysis, leading to higher production of pyruvate and lactate.
-
Improved Energy State: Studies with GKAs like Piragliatin have shown that the augmented glycolytic flux can lead to an increased flux through the TCA cycle, resulting in elevated hepatic ATP levels and an improved overall energy state of the liver.
Lipid Metabolism and Steatosis
A major concern with GKA therapy is the potential for adverse effects on hepatic lipid metabolism. The increased glycolytic flux provides an abundance of acetyl-CoA, the primary substrate for de novo lipogenesis (DNL). This can lead to:
-
Activation of Lipogenic Transcription Factors: The increase in glycolytic intermediates activates carbohydrate-responsive element-binding protein (ChREBP). Concurrently, downstream signaling can lead to the activation of sterol regulatory element-binding protein-1c (SREBP-1c). Both are master regulators that drive the expression of lipogenic genes.
-
Increased Triglyceride Synthesis: The upregulation of DNL results in increased synthesis of fatty acids and triglycerides.
-
Hepatic Steatosis and Dyslipidemia: In many preclinical and some clinical studies, GKA administration has been associated with an increase in hepatic triglyceride content (steatosis) and elevated plasma triglyceride levels[7]. This effect appears to be more pronounced with dual-acting (pancreas and liver) GKAs. Newer, liver-selective GKAs like TMG-123 and TTP399 have been developed to mitigate this risk, showing neutral or even beneficial effects on hepatic and plasma triglycerides in some studies[3][10].
Hepatotoxicity and Cellular Stress
The GKA-induced accumulation of hepatic lipids can trigger cellular stress responses.
-
Endoplasmic Reticulum (ER) Stress: An overload of fatty acids can cause ER stress, leading to the activation of the Unfolded Protein Response (UPR). Specifically, the PERK-UPR signaling pathway has been shown to be activated in response to GKA-induced lipid accumulation.
-
Long-term Effects: While many early-generation GKAs were discontinued (B1498344) due to issues including hepatotoxicity, newer compounds like Dorzagliatin have demonstrated a more favorable safety profile in long-term clinical trials, with liver function tests remaining within normal limits.
Conclusion
Glucokinase activators exert profound effects on the liver, centered around the enhancement of glucose phosphorylation. This primary action effectively increases hepatic glucose uptake and storage, which is beneficial for glycemic control. However, this is intrinsically linked to a powerful stimulation of downstream metabolic pathways, most notably de novo lipogenesis. The risk of inducing or exacerbating hepatic steatosis and dyslipidemia remains a significant consideration in the development and clinical application of this drug class.
The field is evolving, with a clear trajectory towards developing hepatoselective GKAs that can uncouple the desired glycemic effects from the adverse lipid effects. Compounds like TTP399, which activate glucokinase without disrupting its physiological regulation by GKRP, represent a promising strategy. For researchers and drug developers, a thorough understanding of these complex hepatic effects is paramount for designing safer and more effective GKA-based therapies for metabolic diseases. While the specific hepatic profile of GKA8 is unknown, it is crucial to anticipate a spectrum of effects similar to those documented for its class, with careful evaluation of its impact on both glucose and lipid homeostasis required.
References
- 1. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item - TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - Public Library of Science - Figshare [plos.figshare.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. TMG-123, a novel glucokinase activator, exerts durable effects on hyperglycemia without increasing triglyceride in diabetic animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Glucokinase Activator 8 for Type 2 Diabetes Treatment
Notice: Following an exhaustive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available data for a compound specifically designated as "Glucokinase activator 8" or "GKA8". While a chemical entity with the CAS Number 349549-38-8 is marketed by some suppliers under this name, no associated preclinical or clinical studies, detailed experimental protocols, or quantitative efficacy and safety data could be retrieved. The associated patent, WO2007061923 A2, describes a broad class of compounds, but does not provide specific biological data for a compound matching this identity.
Therefore, it is not feasible to generate an in-depth technical guide on "this compound" that meets the core requirements of this request.
Alternative Proposal: As an alternative, this guide will provide a comprehensive overview of a well-characterized, clinically advanced glucokinase activator, Dorzagliatin , for which extensive data is available. This will serve as a representative example of the technical information and analysis originally requested.
Technical Guide: Dorzagliatin, a Novel Glucokinase Activator for Type 2 Diabetes Mellitus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In individuals with type 2 diabetes (T2D), GK function is often impaired. Glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby enhancing glucose-stimulated insulin (B600854) secretion (GSIS) and hepatic glucose uptake.[1][2][3] Dorzagliatin (HMS5552) is a novel, dual-acting GKA that has shown significant promise in clinical trials for the treatment of T2D.[4] This guide provides a detailed technical overview of Dorzagliatin, including its mechanism of action, preclinical and clinical data, and associated experimental methodologies.
Mechanism of Action
Dorzagliatin binds to an allosteric site on the glucokinase enzyme, stabilizing it in an active conformation. This increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax).[3] This dual action in the pancreas and liver leads to:
-
In Pancreatic β-cells: Increased glucose sensing, leading to more robust glucose-stimulated insulin secretion.
-
In Hepatocytes: Increased glucose uptake and glycogen (B147801) synthesis, resulting in reduced hepatic glucose output.
The allosteric binding of Dorzagliatin is crucial for maintaining the glucose-sensing function of GK, which helps in restoring glucose homeostasis from a diabetic state towards a normal glycemic state.[3]
Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway in Pancreatic β-cells
Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.
Experimental Workflow for GKA Evaluation
Caption: A generalized workflow for the evaluation of a glucokinase activator from in vitro studies to clinical trials.
Dual Mechanism of Action of Dorzagliatin
Caption: Dorzagliatin's dual action on the pancreas and liver to improve glucose homeostasis.
Quantitative Data
Table 1: Preclinical Data Summary for Dorzagliatin and Other GKAs
| Parameter | Dorzagliatin | Piragliatin | MK-0941 | AZD1656 | PF-04937319 | Reference |
| β (Vmax change) | 1.40 | 1.74 | - | - | <1 | [5] |
| nH (Hill coefficient) at 10 µM | - | - | 1.21 (vs 1.86 baseline) | - | - | [5] |
| Effect on β-cell function in diabetic rats | Positive effect on recovering insulin-secreting β-cells | Not specified | Not specified | Not specified | Not specified | [3] |
| Effect on hepatic GK expression in diabetic rats | Positive effect at both mRNA and protein levels | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: Clinical Trial Data Summary for Dorzagliatin
| Study Phase | Treatment Group | N | Primary Endpoint | Result | Adverse Events | Reference |
| Phase III (SEED) | Dorzagliatin 75 mg BID | 254 | Change from baseline in HbA1c at week 24 | -1.07% (vs. -0.50% for placebo) | Low incidence of hypoglycemia. Similar AE rate to placebo. | [4] |
| Phase III (DAWN) | Dorzagliatin 75 mg BID + Metformin | 385 | Change from baseline in HbA1c at week 24 | -1.02% (vs. -0.36% for placebo) | Low incidence of hypoglycemia. Well-tolerated. | [4] |
| 4-week study | Dorzagliatin 75 mg QD | - | Postprandial insulin secretion | Dose-dependent increase | Mild AEs (dizziness, palpitation, etc.) at 14.6% (vs. 16.7% placebo) | [4] |
Experimental Protocols
In Vitro Glucokinase Activation Assay
-
Objective: To determine the effect of a GKA on the kinetic parameters of the glucokinase enzyme.
-
Methodology:
-
Recombinant human glucokinase is expressed and purified.
-
The enzyme activity is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
The assay is performed in a buffer solution (e.g., HEPES buffer, pH 7.4) containing ATP, MgCl2, NADP+, and G6P dehydrogenase.
-
The reaction is initiated by adding varying concentrations of glucose and the test compound (GKA).
-
Kinetic parameters such as S0.5 (the glucose concentration at which the enzyme has 50% maximal activity), Vmax (maximal velocity), and the Hill coefficient (nH) are determined by fitting the data to the Hill equation.
-
EC50 values (the concentration of GKA that produces 50% of its maximal effect) are determined at a fixed glucose concentration.[5]
-
Hepatocyte Glucose Uptake Assay
-
Objective: To measure the effect of a GKA on glucose uptake in primary liver cells.
-
Methodology:
-
Primary hepatocytes are isolated from rats or other species via collagenase perfusion.
-
Cells are cultured in appropriate media (e.g., Williams' Medium E) to form a monolayer.
-
Cells are pre-incubated with the test GKA or vehicle control in a glucose-free medium.
-
Glucose uptake is initiated by adding medium containing a specific concentration of glucose and radiolabeled [3H]-2-deoxyglucose.
-
After a defined incubation period, the reaction is stopped, and cells are washed to remove extracellular radiolabel.
-
Cells are lysed, and intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of a GKA on glucose tolerance in an animal model of diabetes.
-
Methodology:
-
A suitable animal model for T2D is selected (e.g., db/db mice, Zucker diabetic fatty rats).
-
Animals are fasted overnight to establish a baseline glucose level.
-
The test GKA or vehicle control is administered orally at a predetermined time before the glucose challenge.
-
A baseline blood sample is collected (t=0).
-
A concentrated glucose solution (e.g., 2 g/kg) is administered orally via gavage.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Blood glucose concentrations are measured for each sample.
-
The area under the curve (AUC) for the glucose excursion is calculated to assess the overall improvement in glucose tolerance.
-
Conclusion
Dorzagliatin represents a significant advancement in the development of glucokinase activators for the treatment of Type 2 Diabetes. Its dual action on the pancreas and liver addresses key pathophysiological defects of the disease. The extensive preclinical and clinical data demonstrate its potential to improve glycemic control with a favorable safety profile, particularly a low risk of hypoglycemia. The methodologies outlined provide a framework for the continued evaluation and development of this promising class of therapeutic agents.
References
- 1. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
An In-depth Technical Guide on the Early-Phase Research of Glucokinase Activators
Disclaimer: The compound "Glucokinase activator 8" is not a recognized designation in the reviewed scientific literature. This guide has been constructed as a composite overview, drawing upon early-phase research data from several well-documented glucokinase activators (GKAs) to represent the core characteristics and experimental evaluation of this class of molecules. The data presented herein is for illustrative and comparative purposes to provide a comprehensive technical summary for researchers, scientists, and drug development professionals.
Executive Summary
Glucokinase (GK) serves as a critical glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver. Its unique kinetic properties make it an attractive therapeutic target for type 2 diabetes (T2D). Glucokinase activators (GKAs) are small-molecule allosteric modulators that enhance GK activity, thereby promoting glucose-stimulated insulin (B600854) secretion (GSIS) and hepatic glucose uptake. This document provides a technical overview of the preclinical evaluation of GKAs, summarizing key in vitro and in vivo data, detailing common experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.
Mechanism of Action
GKAs bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[1] This binding induces a conformational change that stabilizes the enzyme in a high-affinity, active state.[1] The primary consequences of this activation are:
-
In Pancreatic β-cells: A lowered threshold for glucose-stimulated insulin secretion. By increasing the affinity of GK for glucose, GKAs enable β-cells to respond to lower glucose concentrations, enhancing insulin release.[1]
-
In Hepatocytes: Increased glucose uptake and metabolism. GKA-mediated activation of hepatic GK promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen (B147801) synthesis, thereby increasing hepatic glucose disposal.[1]
Certain GKAs are dual-acting, affecting both the pancreas and liver, while others are designed to be hepato-selective to potentially mitigate the risk of hypoglycemia.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical studies of representative glucokinase activators.
Table 1: In Vitro Enzymatic Activity of Representative Glucokinase Activators
| Compound | EC50 (nM) | S0.5 (mM) | Vmax (Fold Increase) | Glucose Concentration for EC50 (mM) | Reference |
| MK-0941 | 240 | 1.4 (from 6.9) | 1.5 | 2.5 | MedChemExpress |
| 65 | 10 | MedChemExpress | |||
| Dorzagliatin | Not specified | Not specified | 1.4 | Not specified | American Diabetes Association |
| AM-2394 | 60 | ~0.75 (10-fold decrease) | Not specified | Not specified | MedChemExpress |
| TTP399 | 762 | Not specified | Not specified | 5 | vTv Therapeutics |
| 304 | 15 | vTv Therapeutics |
EC50: Half-maximal effective concentration; S0.5: Glucose concentration at half-maximal velocity; Vmax: Maximum reaction velocity.
Table 2: Pharmacokinetic Properties of Representative Glucokinase Activators
| Compound | Species | Dosing | Cmax | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Dorzagliatin | Human | 75 mg (single) | Not specified | Not specified | ~10-12 | Not specified | PubMed |
| MK-0941 | Mouse | 10 mg/kg (oral) | Not specified | <1 | ~2 | Not specified | Molecular Pharmacology |
| Dog | 1 mg/kg (oral) | Not specified | <1 | ~2 | Not specified | Molecular Pharmacology | |
| AM-2394 | Mouse | Not specified | Not specified | Not specified | Not specified | Good | ACS Med Chem Lett |
| Rat | Not specified | Not specified | Not specified | Not specified | Good | ACS Med Chem Lett | |
| Dog | Not specified | Not specified | Not specified | Not specified | Good | ACS Med Chem Lett |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Experimental Protocols
Glucokinase Enzymatic Activity Assay (NADP+-Coupled)
This in vitro assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH can be measured spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Test compound (GKA) dissolved in DMSO
-
96-well or 384-well microplate
-
Spectrophotometer or fluorometer capable of reading at ~340 nm (absorbance) or Ex/Em = 340/460 nm (fluorescence)
Procedure:
-
Prepare a reaction mixture in the microplate wells containing assay buffer, a fixed concentration of glucokinase, G6PDH, NADP+, and varying concentrations of the test compound and glucose.
-
Initiate the reaction by adding a solution of ATP.
-
Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm over time.
-
The rate of NADPH production is directly proportional to the glucokinase activity.
-
Calculate kinetic parameters such as EC50, S0.5, and Vmax by fitting the data to appropriate enzyme kinetic models.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a GKA on glucose disposal in a rodent model of T2D (e.g., db/db mice or high-fat diet-fed mice).
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Test compound (GKA) formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, microvettes)
Procedure:
-
Fast the mice overnight (typically 16-18 hours) with free access to water.[3]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle control via oral gavage.
-
After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose bolus (typically 1.5-2 g/kg) via oral gavage.[4]
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5][6][7]
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) to quantify the overall effect on glucose tolerance. A reduction in AUC indicates improved glucose disposal.
Visualizations
Signaling Pathway of Glucokinase Activation
Caption: Signaling pathway of a dual-acting Glucokinase Activator (GKA).
Experimental Workflow for In Vitro GKA Screening
Caption: A typical workflow for an in vitro screen of Glucokinase Activators.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. vmmpc.org [vmmpc.org]
- 7. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vitro Glucokinase Activator Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of glucokinase activators (GKAs), such as Glucokinase Activator 8 (GKA8). The following sections describe the principles of common assay formats, provide step-by-step experimental procedures, and detail data analysis methods for determining key kinetic parameters.
Introduction
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[1][2][3] It functions as a glucose sensor, regulating insulin (B600854) secretion and hepatic glucose uptake.[1][2][3] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to increased glucose phosphorylation.[1][2] This enhanced activity can increase glucose-stimulated insulin secretion from pancreatic β-cells and promote glucose uptake and glycogen (B147801) synthesis in the liver.[1][4] Consequently, GKAs are a promising therapeutic target for the treatment of type 2 diabetes.[1][2][4]
This document outlines two common in vitro methods for assessing the activity of GKAs: an NADH-coupled spectrophotometric assay and an ATP-depletion luciferase-based assay.
Signaling Pathway of Glucokinase Activation
Glucokinase activators bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[5] This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1][5] The increased production of glucose-6-phosphate (G6P) is the initial step in glycolysis and glycogen synthesis. In pancreatic β-cells, this leads to an increased ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin.
Caption: Signaling pathway of glucokinase activation by GKA8 in pancreatic β-cells.
Quantitative Data Summary
The efficacy of a GKA is determined by its effect on the kinetic parameters of the glucokinase enzyme. The following table summarizes key parameters that are typically measured.
| Parameter | Description | Typical Value for a Potent GKA |
| EC50 | The concentration of the GKA that produces 50% of its maximal effect at a fixed glucose concentration.[6] | 10 - 500 nM |
| S0.5 (Glucose) | The glucose concentration at which the enzyme exhibits half of its maximal velocity. GKAs typically decrease this value. | 0.5 - 2 mM (in the presence of GKA) |
| Vmax | The maximum rate of the enzymatic reaction at saturating substrate concentrations. Some GKAs may increase Vmax. | 1.2 - 2.0-fold increase |
| Hill Coefficient (n) | A measure of the cooperativity of substrate binding. GKAs may alter the Hill coefficient. | 1.0 - 1.5 |
Experimental Protocols
NADH-Coupled Spectrophotometric Assay
This is a continuous spectrophotometric rate determination assay that couples the production of glucose-6-phosphate (G6P) by glucokinase to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).[7][8] The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzymatic assay of magnesium through glucokinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Glucokinase Activators in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and hepatocytes, acts as a glucose sensor regulating insulin (B600854) secretion and hepatic glucose uptake.[1][2][3][4][5][6] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose-stimulated insulin secretion from β-cells and promoting glucose utilization and glycogen (B147801) synthesis in the liver.[1][2][3][4][7] This dual action makes GKAs a promising therapeutic target for Type 2 Diabetes Mellitus (T2DM).[1][3][7]
This document provides detailed application notes and standardized protocols for conducting in vivo studies in mice to evaluate the efficacy and mechanism of action of glucokinase activators. While the specific compound "Glucokinase activator 8" (GKA8) is not prominently documented in the scientific literature, the following protocols and data are synthesized from numerous studies on various GKAs, providing a comprehensive guide for preclinical research in this area.
Mechanism of Action of Glucokinase Activators
GKAs bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[4] This lowers the glucose concentration required for half-maximal enzyme activity (S0.5), making the enzyme more active at lower glucose levels.[5][7] In pancreatic β-cells, this heightened glucose sensitivity leads to increased insulin secretion, while in the liver, it enhances glucose uptake and conversion to glycogen.[3][4][6]
Data Presentation: Efficacy of Various GKAs in Mouse Models
The following tables summarize quantitative data from in vivo studies of different glucokinase activators in various mouse models of diabetes and obesity.
Table 1: Effects of Glucokinase Activators on Glucose Homeostasis in Mice
| Glucokinase Activator | Mouse Model | Dosage & Administration | Key Findings | Reference |
| MK-0941 | C57BL/6J on High-Fat Diet (HFD) | Oral gavage | Rapidly absorbed; significant glucose-lowering activity. | [7] |
| db/db mice | Oral gavage | Strong glucose-lowering activity. | [7] | |
| AZD1656 | HFD-induced obese mice | Gavage for 4 weeks | Improved glucose tolerance. | [8][9] |
| Compound A | Wild-type and Gck+/- on HFD | 0.01% or 0.04% mixed in diet | Dose-dependent decrease in fed blood glucose; improved glucose tolerance. | [1] |
| GKA23 | C57BL/6J on HFD | 30 mg/kg i.p. injection (sub-chronic) | Improved glycemic control and lipid profile. | [10][11] |
| AM-2394 | ob/ob mice | 3, 10, 30 mg/kg | Robust reduction in plasma glucose during an OGTT at 3 mg/kg. | [12] |
Table 2: Pharmacokinetic and In Vitro Efficacy of Glucokinase Activators
| Glucokinase Activator | Parameter | Value | Conditions | Reference |
| MK-0941 | S0.5 for glucose | Lowered from 6.9 to 1.4 mM | 1 µM MK-0941, recombinant human GK | [7] |
| Vmax | Increased 1.5-fold | 1 µM MK-0941, recombinant human GK | [7] | |
| EC50 | 0.240 µM | 2.5 mM glucose | [7] | |
| EC50 | 0.065 µM | 10 mM glucose | [7] | |
| GKA23 | S0.5 for glucose | Increased affinity 17-fold | Recombinant mouse GK | [10][11] |
| Vmax | Increased 24% | Recombinant mouse GK | [10][11] | |
| EC50 | 267 ± 97 nM | 5 mM glucose | [10][11] | |
| AM-2394 | EC50 | 60 nM | Mouse GK | [12] |
| S0.5 for glucose | 0.73 mM | Mouse GK | [12] | |
| Vmax | 1.2-fold increase | Mouse GK | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific GKA and mouse model used.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of a GKA on glucose clearance after an oral glucose challenge.
Materials:
-
Test GKA compound and vehicle
-
D-glucose solution (e.g., 20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Centrifuge
Procedure:
-
Animal Model: Use appropriate mouse models, such as diet-induced obese (e.g., C57BL/6J on HFD for 16 weeks) or genetic models (e.g., db/db, ob/ob).[8][13]
-
Acclimatization and Fasting: Acclimate mice to handling. Fast mice for 5-6 hours prior to the test.[14][15] Some protocols may use a 16-hour fast, but this can induce hypoglycemia.[15][16]
-
Baseline Measurements (t=0):
-
Compound Administration: Administer the GKA or vehicle at the desired dose and route (e.g., oral gavage) at a specified time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[14]
-
Blood Sampling: Collect blood samples from the tail tip at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[14][16][17]
-
Analysis:
-
Measure blood glucose at each time point.
-
If collected, centrifuge blood samples to obtain plasma for insulin analysis (e.g., via ELISA).
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
-
Protocol 2: Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body and tissue-specific insulin sensitivity. This is considered the gold standard for evaluating insulin action.[18][19]
Materials:
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin
-
D-glucose solutions (e.g., 20% or 50%)
-
Radiolabeled tracers (e.g., [3-³H]glucose, 2-[¹⁴C]deoxy-D-glucose)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Catheter Implantation: 5-7 days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and/or carotid artery (for sampling).[19][20] Allow mice to recover fully.
-
Basal Period (2 hours):
-
Place the conscious, unrestrained mouse in a restrainer.[21]
-
Start a continuous infusion of [3-³H]glucose (e.g., 0.05 µCi/min) to assess basal whole-body glucose turnover.[20][21]
-
At the end of the basal period, collect a blood sample to measure basal plasma glucose, insulin, and [³H]glucose concentrations.[21]
-
-
Clamp Period (120 minutes):
-
Administer the GKA or vehicle prior to the start of the clamp as per the study design.
-
Begin a primed-continuous infusion of human insulin (e.g., 15 pmol/kg/min).[21]
-
Infuse a variable rate of a glucose solution to maintain euglycemia (basal glucose level).[19][21] The glucose infusion rate (GIR) is a primary measure of insulin sensitivity.
-
Continue the [3-³H]glucose infusion to measure insulin-stimulated whole-body glucose metabolism.[21]
-
-
Tissue-Specific Glucose Uptake (Optional):
-
Tissue Collection: At the end of the clamp, anesthetize the mouse and collect tissues (e.g., liver, muscle, adipose tissue) for biochemical analysis of tracer uptake.[21]
Visualization of Experimental Workflow
Concluding Remarks
The study of glucokinase activators in mouse models is crucial for understanding their therapeutic potential and identifying potential liabilities, such as hypoglycemia and effects on hepatic lipids.[3][10][11] The protocols and data presented here provide a framework for the preclinical evaluation of novel GKAs. Careful experimental design, including the choice of mouse model, dosing regimen, and relevant endpoints, is essential for generating robust and translatable data. Researchers should be aware that while GKAs can improve glucose tolerance, some studies have reported an increase in hepatic lipid accumulation, which warrants careful investigation.[2][8][9][23][24]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucokinase as a therapeutic target based on findings from the analysis of mouse models [jstage.jst.go.jp]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Mechanisms of Disease: using genetically altered mice to study concepts of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 12. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vmmpc.org [vmmpc.org]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 17. protocols.io [protocols.io]
- 18. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
Application Notes and Protocols for the Evaluation of Glucokinase Activator 8 (GKA8) in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[1] In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and storage.[2] In individuals with type 2 diabetes, the activity of glucokinase is often impaired.[3]
Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, increasing its affinity for glucose.[4] This mechanism enhances insulin secretion from the pancreas and promotes glucose uptake in the liver, thereby offering a dual mechanism for lowering blood glucose levels.[5] GKAs are categorized as dual-acting (pancreas and liver) or hepato-selective, and as full or partial activators based on their kinetic effects.[3]
This document provides detailed experimental protocols for the preclinical evaluation of Glucokinase Activator 8 (GKA8), a novel investigational compound for the treatment of type 2 diabetes. The protocols cover essential in vitro and in vivo assays to characterize the efficacy and mechanism of action of GKA8.
Mechanism of Action: Glucokinase Activation
In pancreatic β-cells, glucose enters via the GLUT2 transporter. Glucokinase then phosphorylates glucose to glucose-6-phosphate (G6P), initiating glycolysis. This increases the ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin exocytosis. GKA8 enhances the activity of GK, leading to a more robust insulin secretion in response to glucose.
In hepatocytes, GKA8 also promotes the conversion of glucose to G6P. This stimulates glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output. Under low glucose conditions, glucokinase is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). GKAs can promote the dissociation of the GK-GKRP complex, making GK available in the cytoplasm.[3][6]
Figure 1: Simplified signaling pathway of GKA8 in pancreatic β-cells and hepatocytes.
Experimental Workflow
A structured approach is crucial for the evaluation of GKA8. The proposed workflow begins with in vitro characterization of the compound's direct effect on the target enzyme and cellular function, followed by in vivo studies in relevant animal models of type 2 diabetes to assess its therapeutic potential.
Figure 2: Experimental workflow for the preclinical evaluation of GKA8.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols.
Table 1: In Vitro Efficacy of GKA8 (Note: Data presented are representative values for a potent glucokinase activator and should be replaced with experimental data for GKA8.)
| Parameter | Assay | Test System | GKA8 | Reference Compound |
| EC50 | Glucokinase Activity | Recombinant Human GK | 35 nM | 50 nM |
| Fold Activation (at 10 µM) | Glucokinase Activity | Recombinant Human GK | 5.2-fold | 4.5-fold |
| EC50 | GSIS | Isolated Mouse Islets | 70 nM | 100 nM |
| Stimulation Index (at 1 µM) | GSIS | Isolated Mouse Islets | 2.5 | 2.1 |
| EC50 | Glucose Uptake | Primary Rat Hepatocytes | 120 nM | 150 nM |
| % Increase in Glucose Uptake (at 10 µM) | Glucose Uptake | Primary Rat Hepatocytes | 80% | 65% |
Table 2: In Vivo Efficacy of GKA8 in a Diabetic Mouse Model (e.g., db/db mice) (Note: Data presented are representative values for a potent glucokinase activator and should be replaced with experimental data for GKA8.)
| Parameter | Vehicle Control | GKA8 (10 mg/kg) | GKA8 (30 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 280 ± 15 | 210 ± 12 | 160 ± 10** |
| OGTT AUC0-120 min (mg·min/dL) | 45000 ± 2500 | 32000 ± 2000 | 25000 ± 1800 |
| HbA1c (%) after 4 weeks | 8.5 ± 0.4 | 7.2 ± 0.3* | 6.5 ± 0.2 |
| Plasma Insulin (ng/mL) at 15 min post-glucose | 2.1 ± 0.3 | 3.5 ± 0.4* | 4.8 ± 0.5** |
| Plasma Triglycerides (mg/dL) after 4 weeks | 150 ± 10 | 145 ± 8 | 140 ± 12 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Experimental Protocols
In Vitro Glucokinase Activity Assay
This assay determines the direct effect of GKA8 on the enzymatic activity of glucokinase. A common method is a coupled assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured spectrophotometrically or fluorometrically.[7][8]
Materials:
-
Recombinant human glucokinase
-
GKA8 and reference compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT)[9]
-
ATP
-
D-Glucose
-
MgCl₂
-
G6PDH
-
NADP⁺
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, G6PDH, and NADP⁺.
-
Add varying concentrations of GKA8 or reference compound to the wells of the microplate.
-
Add recombinant glucokinase to each well.
-
Initiate the reaction by adding a mixture of D-glucose and ATP.[9]
-
Immediately measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm for fluorometric assays) in kinetic mode for 20-30 minutes.[10]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Plot the V₀ against the concentration of GKA8 to determine the EC₅₀ (the concentration of activator that produces 50% of the maximal response).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of GKA8 to potentiate insulin secretion from pancreatic islets in response to glucose.[11][12]
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)[11]
-
GKA8 and reference compound
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Culture islets overnight to allow for recovery.
-
Pre-incubate size-matched islets (e.g., 10-15 islets per tube) in low glucose KRBH for 1 hour at 37°C.[11]
-
Replace the buffer with fresh low glucose KRBH containing either vehicle or varying concentrations of GKA8 and incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Add high glucose KRBH containing the same concentrations of vehicle or GKA8 to the islets and incubate for another hour at 37°C.[11]
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).
Hepatocyte Glucose Uptake Assay
This assay measures the effect of GKA8 on glucose uptake in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., from rats or humans)
-
Hepatocyte culture medium
-
GKA8 and reference compound
-
Glucose uptake buffer (e.g., glucose-free Krebs-Ringer buffer)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)[13]
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate primary hepatocytes in collagen-coated plates and allow them to attach.
-
Wash the cells with glucose-free buffer.
-
Pre-incubate the cells with buffer containing vehicle or varying concentrations of GKA8 for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein content of each well.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
The OGTT is a standard in vivo method to assess glucose disposal and the overall effect of an anti-diabetic compound.[14][15]
Materials:
-
Diabetic animal model (e.g., db/db mice, Zucker Diabetic Fatty rats)
-
GKA8 formulation for oral administration
-
Glucose solution (e.g., 2 g/kg body weight)[16]
-
Glucometer and test strips
-
Blood collection tubes (for insulin measurement)
Procedure:
-
Acclimatize the animals and divide them into treatment groups (vehicle, GKA8 at different doses).
-
Fast the animals for 5-6 hours.[15]
-
Administer GKA8 or vehicle by oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (2 g/kg) by oral gavage.[14]
-
Measure blood glucose at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[14]
-
Blood samples can also be collected at these time points to measure plasma insulin levels.
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.
Conclusion
The protocols and framework provided in this document offer a comprehensive approach to the preclinical evaluation of this compound. Successful demonstration of efficacy in these in vitro and in vivo models will be crucial for the further development of GKA8 as a potential therapeutic agent for type 2 diabetes. It is important to note that potential risks associated with GKAs, such as hypoglycemia and effects on plasma lipids, should be carefully monitored throughout the in vivo studies.[6][17]
References
- 1. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. vmmpc.org [vmmpc.org]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Glucokinase Activator 8 (GKA8) in Hepatocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), or hexokinase IV, is a key enzyme in glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1][2] In the liver, GK acts as a glucose sensor and facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis.[1][2][3] Glucokinase activators (GKAs) are a class of therapeutic compounds that enhance the activity of GK, thereby promoting glucose uptake and metabolism in the liver.[1][3] GKA8 is a novel small molecule glucokinase activator. These application notes provide detailed protocols to assess the efficacy of GKA8 in hepatocytes by measuring its direct impact on glucokinase and its downstream metabolic effects.
The primary mechanism of GKA8 is to allosterically bind to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This heightened sensitivity leads to increased glucose phosphorylation, which in turn stimulates glycolysis and glycogen synthesis, ultimately contributing to lower blood glucose levels.[3]
Key Experiments to Determine GKA8 Efficacy
The efficacy of GKA8 in hepatocytes can be determined through a series of in vitro assays that measure:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm GKA8 binds to glucokinase within the cellular environment.
-
Enzyme Activity: Direct measurement of glucokinase activity in hepatocyte lysates.
-
Glucose Metabolism:
-
Glucose Uptake: Quantifying the rate of glucose uptake by hepatocytes.
-
Glycogen Synthesis: Measuring the incorporation of glucose into glycogen.
-
Glycolysis Rate: Assessing the production of lactate (B86563), a key product of glycolysis.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GKA8 Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[4][5][6] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[4][6]
Protocol:
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) to 80-90% confluency.
-
Treat the cells with various concentrations of GKA8 or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection of Soluble Glucokinase:
-
Quantify the amount of soluble glucokinase in each sample using Western blotting or an ELISA-based method (e.g., AlphaLISA).
-
Plot the percentage of soluble glucokinase against the temperature for both GKA8-treated and vehicle-treated samples. A shift in the melting curve for the GKA8-treated samples indicates target engagement.
-
Glucokinase Activity Assay
This assay directly measures the enzymatic activity of glucokinase in hepatocyte lysates. The assay is a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured spectrophotometrically.[7]
Protocol:
-
Hepatocyte Lysate Preparation:
-
Culture and treat hepatocytes with GKA8 or vehicle control as described for CETSA.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
HEPES buffer (pH 7.1)
-
KCl
-
MgCl₂
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase
-
-
Add a standardized amount of hepatocyte lysate to the reaction mixture.
-
Initiate the reaction by adding glucose at a specific concentration.
-
For GKA8-treated samples, include the same concentration of GKA8 in the reaction mixture.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity (V₀). The glucokinase activity is proportional to this rate.[7]
-
Glucose Uptake Assay
This assay measures the transport of glucose into hepatocytes, a key downstream effect of glucokinase activation. A fluorescently labeled, non-metabolizable glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is commonly used.[8]
Protocol:
-
Cell Culture and Treatment:
-
Plate hepatocytes in a multi-well plate suitable for fluorescence measurements.
-
Treat the cells with various concentrations of GKA8 or vehicle control for a predetermined time.
-
-
Glucose Uptake:
-
Wash the cells with a glucose-free buffer.
-
Add a buffer containing 2-NBDG and incubate for 15-30 minutes.
-
-
Measurement:
-
Remove the 2-NBDG-containing buffer and wash the cells to remove extracellular fluorescence.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
Alternatively, visualize and quantify uptake using fluorescence microscopy.[8]
-
Glycogen Synthesis Assay
Activation of glucokinase is expected to increase the flux of glucose towards glycogen storage.[9] This can be measured by quantifying the incorporation of radiolabeled glucose into glycogen.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat hepatocytes with GKA8 or vehicle control.
-
During the last 1-2 hours of treatment, add ¹⁴C-labeled glucose to the culture medium.
-
-
Glycogen Isolation:
-
Wash the cells with cold PBS.
-
Lyse the cells and precipitate the glycogen using ethanol.
-
Wash the glycogen pellet multiple times to remove any unincorporated ¹⁴C-glucose.
-
-
Measurement:
-
Solubilize the glycogen pellet.
-
Measure the amount of radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Lactate Production Assay
Increased glycolysis due to GKA8 activation will lead to an increase in lactate production, which can be measured in the cell culture medium.[10][11]
Protocol:
-
Cell Culture and Sample Collection:
-
Culture and treat hepatocytes with GKA8 or vehicle control for a specific duration (e.g., 24 hours).
-
Collect the cell culture medium at the end of the treatment period.
-
-
Lactate Measurement:
-
Data Normalization:
-
After collecting the media, lyse the cells and measure the total protein content.
-
Normalize the lactate concentration to the total protein content to account for differences in cell number.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.
Table 1: GKA8 Target Engagement (CETSA)
| GKA8 Concentration | Tₘ (°C) |
| Vehicle Control | 52.1 ± 0.8 |
| 1 µM | 54.3 ± 0.6 |
| 10 µM | 58.7 ± 0.9 |
| 100 µM | 62.1 ± 1.1 |
Table 2: Effect of GKA8 on Glucokinase Activity
| GKA8 Concentration | Glucokinase Activity (nmol/min/mg protein) | Fold Increase vs. Vehicle |
| Vehicle Control | 15.2 ± 1.3 | 1.0 |
| 1 µM | 28.9 ± 2.1 | 1.9 |
| 10 µM | 45.1 ± 3.5 | 3.0 |
| 100 µM | 59.3 ± 4.2 | 3.9 |
Table 3: Downstream Metabolic Effects of GKA8 in Hepatocytes
| GKA8 Concentration | Glucose Uptake (RFU/mg protein) | Glycogen Synthesis (DPM/mg protein) | Lactate Production (µM/mg protein) |
| Vehicle Control | 12,345 ± 987 | 5,432 ± 456 | 125 ± 15 |
| 1 µM | 18,765 ± 1,234 | 8,123 ± 678 | 210 ± 21 |
| 10 µM | 25,432 ± 1,876 | 12,345 ± 987 | 350 ± 28 |
| 100 µM | 31,876 ± 2,109 | 15,678 ± 1,123 | 480 ± 35 |
Visualizations
Caption: Signaling pathway of Glucokinase activation by GKA8.
Caption: Experimental workflow for the Glucose Uptake Assay.
Caption: Downstream metabolic effects of GKA8 activation.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactate-Glo™ Assay | Lactate Detection Assay | Lactate Assay [worldwide.promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-based Assays in Glucokinase Activator Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme predominantly expressed in pancreatic β-cells and hepatocytes, functions as a glucose sensor regulating glucose homeostasis.[1][2] In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, thereby controlling glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] In the liver, it facilitates glucose uptake and glycogen (B147801) synthesis. Due to its central role, GK has emerged as a significant therapeutic target for type 2 diabetes.[5] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its affinity for glucose and promoting insulin secretion and hepatic glucose disposal.[5][6] This document provides detailed application notes and protocols for cell-based assays designed for the screening and characterization of GKAs.
Principle of Cell-based Glucokinase Activation Assays
Cell-based assays offer a more physiologically relevant context for screening GKAs compared to biochemical assays by evaluating their effects within a cellular environment. The primary cell-based assay for GKA screening is the Glucose-Stimulated Insulin Secretion (GSIS) assay. This assay measures the amount of insulin secreted by pancreatic β-cells (or related cell lines) in response to varying glucose concentrations. The potentiation of GSIS by a test compound at a sub-optimal glucose concentration is a key indicator of GKA activity.
Data Presentation: Performance of Glucokinase Activators in Cell-based Assays
The efficacy and potency of GKAs are typically quantified by their half-maximal effective concentration (EC50) in functional cell-based assays. Assay performance for high-throughput screening (HTS) is evaluated using statistical parameters like the Z'-factor and Signal-to-Background (S/B) ratio.[7][8]
| Glucokinase Activator | Cell Line | Assay Type | EC50 (nM) | Z'-Factor | S/B Ratio | Reference |
| GKA-50 | Pancreatic β-cells | Glucokinase Activation | ~33 | Not Reported | Not Reported | [5] |
| Compound A (Partial Agonist) | Not Specified | Biochemical Assay | Not Reported | Not Reported | Not Reported | [9] |
| MK-0941 (Pancreas-Liver Dual Activator) | Not Applicable (Clinical Trial) | Hypoglycemia Risk | Not Applicable | Not Applicable | Not Applicable | [10] |
| Dorzagliatin (Dual-acting) | Not Applicable (Clinical Trial) | Triglyceride Elevation | Not Applicable | Not Applicable | Not Applicable | [11] |
| AZD1656 | Not Applicable (Clinical Trial) | Hypoglycemia Risk | Not Applicable | Not Applicable | Not Applicable | [11] |
Note: Quantitative data for Z'-factor and S/B ratio for specific cell-based GKA assays are not consistently reported in publicly available literature, as these are often determined during internal assay validation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[7][12]
Glucokinase Signaling Pathway in Pancreatic β-Cells
The activation of glucokinase in pancreatic β-cells initiates a cascade of events culminating in insulin secretion. The following diagram illustrates this critical signaling pathway.
Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a static GSIS assay to evaluate the effect of GKAs on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated islets.
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated islets
-
Cell culture medium (e.g., DMEM with 25 mM glucose, 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
Test compounds (GKAs) dissolved in DMSO
-
Insulin ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed pancreatic β-cells into a 96-well plate at an appropriate density and culture until they form a confluent monolayer.
-
Pre-incubation: Gently wash the cells twice with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Compound Treatment: After pre-incubation, replace the buffer with fresh KRBH containing low glucose (2.8 mM) or a stimulatory glucose concentration (e.g., 8 mM), with or without the test GKA at various concentrations. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well. Plot the dose-response curve for the GKA to determine its EC50 value.
High-Throughput Screening (HTS) Workflow for GKA Discovery
This workflow is designed for screening large compound libraries to identify potential GKAs.
Caption: A generalized workflow for high-throughput screening of glucokinase activators.
Protocol:
-
Assay Miniaturization: Adapt the GSIS assay to a 384-well or 1536-well plate format to increase throughput.
-
Reagent Dispensing: Utilize automated liquid handlers for precise and rapid dispensing of cells, buffers, and compounds.
-
Compound Library Screening: Screen a large library of compounds at a single concentration in the presence of a sub-optimal glucose concentration.
-
Detection Method: Employ a homogeneous detection method suitable for HTS, such as Homogeneous Time-Resolved Fluorescence (HTRF) for insulin detection or a coupled enzymatic assay that generates a luminescent or fluorescent signal.[13]
-
Quality Control: Include positive (a known GKA) and negative (vehicle) controls on each plate to monitor assay performance and calculate the Z'-factor.
-
Hit Confirmation and Prioritization: Compounds that show significant activation are selected as "hits" and are further evaluated in dose-response studies to confirm their activity and determine their potency (EC50).
Data Analysis and Interpretation
For primary screening, the activity of test compounds is often expressed as a percentage of the activation observed with a reference GKA. The Z'-factor is a critical parameter for assessing the quality of an HTS assay and is calculated using the following formula:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / (|Mean_positive_control - Mean_negative_control|)
Where:
-
SD is the standard deviation.
An ideal assay has a Z'-factor of 1, while an excellent assay has a Z'-factor between 0.5 and 1.[7]
For confirmed hits, the EC50 value, which is the concentration of the activator that elicits 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
Cell-based assays, particularly the GSIS assay, are indispensable tools for the discovery and characterization of novel glucokinase activators. They provide a physiologically relevant system to assess the efficacy of compounds in a cellular context. By implementing robust and optimized protocols, researchers can effectively screen large compound libraries and identify promising candidates for the treatment of type 2 diabetes. The careful application of quality control metrics like the Z'-factor ensures the reliability and reproducibility of the screening data.
References
- 1. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Insulin Secretion and Insulin Resistance in Human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assay.dev [assay.dev]
- 8. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 9. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. promega.co.uk [promega.co.uk]
Application Notes and Protocols for Pharmacokinetic Profiling of Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) profiling of Glucokinase Activators (GKAs), a promising class of therapeutic agents for the management of type 2 diabetes. As "Glucokinase activator 8" does not correspond to a publicly documented specific compound, this document will focus on the general methodologies and data for representative GKAs, such as Dorzagliatin and MK-0941, to guide preclinical research and development.
Introduction to Glucokinase Activators
Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] In individuals with type 2 diabetes, the function of GK is often impaired. Glucokinase Activators are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[1][3] This dual action in the pancreas and liver leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) and enhanced hepatic glucose uptake and glycogen (B147801) synthesis, respectively, thereby improving glycemic control.[1][3][4]
The development of GKAs has faced challenges, including the risk of hypoglycemia and a loss of efficacy over time with earlier compounds.[1][2] However, newer generation GKAs, such as Dorzagliatin, have shown a more favorable safety and efficacy profile, leading to clinical approval in some regions.[5][6] Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of these compounds is critical for their successful development.
Pharmacokinetic Profiles of Representative Glucokinase Activators
The pharmacokinetic parameters of GKAs can vary significantly between compounds and preclinical species. Below is a summary of publicly available data for two well-characterized GKAs, MK-0941 and Dorzagliatin.
Table 1: Pharmacokinetic Parameters of MK-0941 in Preclinical Models
| Parameter | Species | Dose | Route | Cmax | Tmax | t1/2 | AUC | Reference |
| MK-0941 | Mice (HFD) | 1-30 mg/kg | Oral | Dose-dependent | ~1 h | ~2 h | N/A | [7][8] |
| Dogs | 0.3-3 mg/kg | Oral | Dose-dependent | ~1 h | ~2 h | N/A | [7][8] |
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
t1/2: Half-life
-
AUC: Area under the plasma concentration-time curve
-
HFD: High-Fat Diet
-
N/A: Not Available
Table 2: Pharmacokinetic Parameters of Dorzagliatin in Preclinical and Clinical Settings
| Parameter | Species/Population | Dose | Route | Cmax | Tmax | t1/2 | AUC | Reference |
| Dorzagliatin | Mice | N/A | Oral | 33.48% increase with BYL719 | N/A | N/A | 41.65% increase with BYL719 | [9][10] |
| Healthy Humans | 5-50 mg | Oral | Dose-dependent | 1.31 h | N/A | 5570 h·ng/mL (for 75mg) | [6][9] | |
| T2DM Patients | 75 mg BID | Oral | 1090 ng/mL | N/A | N/A | N/A | [9] |
-
T2DM: Type 2 Diabetes Mellitus
-
BID: Twice a day
Signaling Pathways and Experimental Workflows
Mechanism of Action of Glucokinase Activators
Caption: Mechanism of action of Glucokinase Activators (GKAs).
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a Glucokinase Activator following oral administration in mice.
Materials:
-
Test GKA compound
-
Appropriate vehicle for dosing (e.g., 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Pipettes and tips
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare a homogenous suspension or solution of the GKA in the selected vehicle at the desired concentration.
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 4 hours prior to dosing, with free access to water.
-
Dosing: Administer a single oral dose of the GKA formulation to each mouse via gavage. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from a consistent site (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Collection: Immediately transfer the blood samples into anticoagulant-coated tubes. Keep the tubes on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the GKA in the plasma samples using a validated LC-MS/MS method.[10]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, t1/2, AUC).
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the pharmacodynamic effect of a Glucokinase Activator on glucose tolerance in mice.
Materials:
-
Test GKA compound and vehicle
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Male C57BL/6 mice (can be on a standard or high-fat diet)
-
Glucometer and test strips
-
Oral gavage needles
-
Timer
Procedure:
-
Fasting: Fast mice for 6 to 16 hours overnight, with free access to water.[11]
-
Baseline Glucose: At time t=0, obtain a baseline blood glucose reading by taking a small drop of blood from the tail tip.[12]
-
GKA Administration: Immediately after the baseline reading, administer the GKA or vehicle via oral gavage.
-
Glucose Challenge: After a specified pre-treatment period (e.g., 30-60 minutes), administer an oral bolus of glucose (typically 2 g/kg body weight).[11]
-
Serial Glucose Monitoring: Measure blood glucose levels at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[12][13]
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the GKA-treated and vehicle-treated groups.
-
Conclusion
The pharmacokinetic and pharmacodynamic profiling of Glucokinase Activators is essential for the development of safe and effective therapies for type 2 diabetes. The protocols and data presented here provide a foundational guide for researchers in this field. It is crucial to tailor these methodologies to the specific properties of the GKA under investigation and the research questions being addressed. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and bioanalytical methods, will ensure the generation of robust and reliable data to support the advancement of new GKA candidates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo PK-PD and Drug-Drug Interaction Study of Dorzagliatin for the Management of PI3Kα Inhibitor-Induced Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. vmmpc.org [vmmpc.org]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Glucokinase Activator 8 in Islet Perifusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Glucokinase Activator 8 (GKA8) in islet perifusion experiments to characterize its effects on glucose-stimulated insulin (B600854) secretion (GSIS). The information is intended for researchers in academic and industrial settings engaged in diabetes research and drug discovery.
Introduction
Glucokinase (GK) acts as the primary glucose sensor in pancreatic β-cells, catalyzing the rate-limiting step in glucose metabolism.[1][2][3] The activation of GK enhances glycolytic flux, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of Ca2+, which ultimately triggers the exocytosis of insulin-containing granules.[3][4][5] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby augmenting GSIS.[2][6][7] This makes them a promising therapeutic target for type 2 diabetes.[7][8][9] Islet perifusion is a dynamic in vitro technique that allows for the real-time measurement of insulin secretion from pancreatic islets in response to various stimuli, providing a more physiologically relevant assessment of β-cell function compared to static incubations.[10][11]
This document outlines the procedures for islet isolation, culture, and perifusion to evaluate the efficacy and mechanism of action of GKA8.
Mechanism of Action of Glucokinase Activators
Glucokinase activators enhance the catalytic activity of the glucokinase enzyme. This leads to a leftward shift in the glucose-response curve for insulin secretion, meaning that insulin is secreted at lower glucose concentrations.[6] GKAs can increase the affinity of GK for glucose and/or increase its maximal velocity (Vmax).[7] The downstream effects of GK activation in the pancreatic β-cell are an increase in glycolysis and mitochondrial respiration, leading to elevated intracellular ATP levels.[6] This metabolic enhancement is the primary driver for the potentiation of glucose-stimulated insulin secretion.
Figure 1: Signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
Islet Isolation and Culture
Materials:
-
Collagenase
-
Histopaque-1077
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
Protocol:
-
Isolate pancreatic islets from rodents (e.g., Wistar rats or C57BL/6 mice) by collagenase digestion of the pancreas, followed by purification using a density gradient centrifugation with Histopaque.[1]
-
Handpick purified islets under a stereomicroscope to ensure high purity (>90%).
-
Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 mM glucose at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Allow islets to recover for at least 24 hours before conducting perifusion experiments.
Islet Perifusion
Materials:
-
Perifusion system (e.g., multi-channel automated system)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glucose solutions of varying concentrations
-
GKA8 stock solution (dissolved in DMSO)
-
Insulin ELISA kit
Protocol:
-
System Setup: Prepare the perifusion system according to the manufacturer's instructions. Set the flow rate to approximately 100 µL/min.[6]
-
Islet Loading: Load a specific number of islets (e.g., 100-200 islet equivalents, IEQ) into each perifusion chamber.
-
Basal Perifusion: Equilibrate the islets by perifusing with KRB buffer containing a low glucose concentration (e.g., 1-3 mM) for a pre-stimulation period of at least 60 minutes.[10]
-
Stimulation:
-
Glucose-Stimulated Insulin Secretion (GSIS): Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) to establish a baseline GSIS response.
-
GKA8 Treatment: Introduce GKA8 into the perifusion buffer at the desired concentration(s) along with a specific glucose concentration (e.g., a sub-stimulatory or stimulatory glucose level) to assess its effect on insulin secretion.
-
-
Fraction Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) into a 96-well plate for subsequent insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using a commercially available Insulin ELISA kit.
Figure 2: Experimental workflow for islet perifusion with GKA8.
Data Presentation
The following tables summarize hypothetical quantitative data from islet perifusion experiments with a glucokinase activator.
Table 1: Effect of GKA8 on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Glucose (mM) | Insulin Secretion (ng/islet/min) | Fold Increase over Basal |
| Vehicle | 3 | 0.15 ± 0.02 | 1.0 |
| Vehicle | 16.7 | 1.20 ± 0.15 | 8.0 |
| GKA8 (1 µM) | 3 | 0.45 ± 0.05 | 3.0 |
| GKA8 (1 µM) | 16.7 | 1.80 ± 0.20 | 12.0 |
| GKA8 (10 µM) | 3 | 0.90 ± 0.10 | 6.0 |
| GKA8 (10 µM) | 16.7 | 2.40 ± 0.25 | 16.0 |
Data are presented as mean ± SEM.
Table 2: Dose-Response of GKA8 on Insulin Secretion at a Sub-stimulatory Glucose Concentration (5 mM)
| GKA8 Concentration (µM) | Insulin Secretion (ng/islet/min) |
| 0 (Vehicle) | 0.25 ± 0.03 |
| 0.1 | 0.40 ± 0.04 |
| 1 | 0.75 ± 0.08 |
| 10 | 1.10 ± 0.12 |
| 30 | 1.15 ± 0.14 |
Data are presented as mean ± SEM.
Data Analysis and Interpretation
The data from the perifusion experiments should be analyzed to determine the effect of GKA8 on both the first and second phases of insulin secretion. The area under the curve (AUC) can be calculated to quantify the total insulin secreted during the stimulation period.[8] A dose-response curve can be generated to determine the EC50 of GKA8. The results will indicate the potency and efficacy of GKA8 in potentiating GSIS. A significant increase in insulin secretion at sub-stimulatory glucose concentrations would be indicative of a potent glucokinase activator.
Conclusion
The use of islet perifusion is a robust method for characterizing the pharmacological effects of glucokinase activators like GKA8 on pancreatic β-cell function. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to effectively design, execute, and interpret their experiments. These studies are crucial for the preclinical evaluation of novel therapeutic agents for the treatment of type 2 diabetes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucose-sensing mechanisms in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]
- 6. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. High-Throughput Quantitative Screening of Glucose-Stimulated Insulin Secretion and Insulin Content Using Automated MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin (B600854) secretion and hepatic glucose uptake.[1] This central role in glucose homeostasis makes it a prime therapeutic target for Type 2 Diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its catalytic activity and leading to increased glucose phosphorylation. This, in turn, potentiates glucose-stimulated insulin secretion and promotes glycogen (B147801) synthesis in the liver.[1] High-throughput screening (HTS) is an essential methodology for the discovery of novel and potent GKAs.[1] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize new glucokinase activators.
Glucokinase Signaling Pathway in Pancreatic β-Cells
The activation of glucokinase by a GKA in pancreatic β-cells initiates a cascade of events culminating in insulin secretion. Understanding this pathway is crucial for designing and interpreting screening assays.
Caption: Glucokinase signaling pathway in pancreatic β-cells leading to insulin secretion.
Data Presentation: Properties of Known Glucokinase Activators
The following table summarizes the biochemical potency and activation profiles of several known glucokinase activators. This data is useful for selecting appropriate positive controls and for benchmarking the potency of newly discovered compounds.
| Compound Name | EC50 (nM) | S0.5 (mM) | Vmax (fold activation) | Reference |
| GKA-50 | ~33 | Not Reported | Not Reported | [1] |
| AR453588 | 42 | Not Reported | Not Reported | |
| AM-2394 | 60 | ~0.7 (10-fold decrease) | 1.2 | [2] |
| Compound 9b | 4.9 | 2.1 | Not Reported | [3] |
| Compound 9g | 9.3 | 3.1 | Not Reported | [3] |
| Compound 16a | 110 | 0.66 | 0.97 | [3] |
| Compound 16b | 160 | 0.65 | 1.1 | [3] |
| RO0281675 | 516 (as reference) | Not Reported | Not Reported | [4] |
| Piragliatin | 393 (as reference) | Not Reported | Not Reported | [3] |
EC50: Half-maximal effective concentration for glucokinase activation. S0.5: Glucose concentration required for half-maximal enzyme velocity. Vmax: Maximal velocity of the enzyme reaction.
Experimental Protocols
Biochemical High-Throughput Screening Assay (384-Well Format)
This protocol describes a coupled enzymatic assay to measure the activity of glucokinase. The production of glucose-6-phosphate (G6P) by GK is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH can be detected by fluorescence.
Materials and Reagents:
-
Recombinant Human Glucokinase (GK)
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Dithiothreitol (DTT)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Known Glucokinase Activator (e.g., GKA-50 or AR453588) as a positive control
-
DMSO (for compound dilution)
-
384-well, black, flat-bottom plates
Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA, 5 mM MgCl₂
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of test compounds and control GKA in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Prepare an enzyme/substrate mix in assay buffer containing:
-
Recombinant Human Glucokinase (final concentration, e.g., 10 nM)
-
Glucose (final concentration, e.g., 5 mM)
-
NADP+ (final concentration, e.g., 200 µM)
-
G6PDH (final concentration, e.g., 1 U/mL)
-
-
Dispense 10 µL of the enzyme/substrate mix to each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Pre-incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare an ATP solution in assay buffer (final concentration, e.g., 1 mM ATP).
-
Dispense 10 µL of the ATP solution to all wells to start the enzymatic reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Measure the fluorescence of NADPH (Excitation: 340 nm, Emission: 460 nm) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH production (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to positive and negative controls (e.g., a known GKA and DMSO, respectively).
-
Determine the percent activation for each test compound.
-
Cell-Based High-Throughput Screening Assay for Insulin Secretion (384-Well Format)
This protocol utilizes a pancreatic β-cell line (e.g., MIN6 or INS-1) to measure glucose-stimulated insulin secretion (GSIS) in response to test compounds. Insulin secretion is a downstream functional endpoint of GK activation.
Materials and Reagents:
-
MIN6 or INS-1 cells
-
Cell culture medium (e.g., DMEM with 15% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Known Glucokinase Activator (positive control)
-
Insulin detection kit (e.g., HTRF, ELISA, or AlphaLISA)
-
384-well, sterile, tissue culture-treated plates (white, opaque for luminescence/HTRF)
Protocol:
-
Cell Plating:
-
Culture MIN6 or INS-1 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 384-well plates at an optimized density (e.g., 20,000 - 40,000 cells per well) in 40 µL of media.[5]
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Add 10 µL of test compounds diluted in culture medium to the cells.
-
Incubate for a desired period (e.g., 1-24 hours) to allow for chronic or acute effects.
-
-
Glucose-Stimulated Insulin Secretion (GSIS):
-
Gently wash the cells twice with 50 µL of KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in 50 µL of low glucose KRBH for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and replace it with 50 µL of KRBH containing a stimulatory glucose concentration (e.g., 16.7 mM) and the test compounds.
-
Incubate for 1-2 hours at 37°C to stimulate insulin secretion.
-
-
Supernatant Collection and Insulin Measurement:
-
After incubation, carefully collect a portion of the supernatant (e.g., 10-20 µL) from each well.
-
Measure the insulin concentration in the supernatant using a homogeneous insulin detection assay (e.g., HTRF) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to a positive control (a known GKA) and a negative control (DMSO).
-
Calculate the percent potentiation of insulin secretion for each test compound.
-
HTS Data Analysis and Hit Identification Workflow
The process of identifying meaningful hits from a large-scale screen requires a systematic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for insulin secretion modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glucokinase Activator GKA8 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes.[1][2][3] In β-cells, GK acts as a glucose sensor, coupling insulin (B600854) secretion to prevailing blood glucose levels.[2][3] In the liver, it facilitates glucose uptake and its conversion to glycogen (B147801).[1][3] Dysregulation of GK activity is implicated in the pathophysiology of type 2 diabetes mellitus (T2DM). Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, thereby enhancing its function.[1] GKA8 is a novel, potent, and selective glucokinase activator developed for metabolic research. These notes provide an overview of its application in studying glucose metabolism and its potential as a therapeutic agent.
Mechanism of Action
GKA8 binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[1] This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal reaction velocity (Vmax).[1][4] Consequently, GKA8 lowers the threshold for glucose-stimulated insulin secretion in pancreatic β-cells and enhances glucose uptake and glycogen synthesis in the liver.[1][5] This dual action on both the pancreas and the liver makes GKA8 a powerful tool for investigating glucose homeostasis.[5]
Key Applications in Metabolic Research
-
Investigation of Glucose Sensing and Insulin Secretion: GKA8 can be utilized in in vitro studies with isolated pancreatic islets or β-cell lines (e.g., INS-1) to dissect the molecular mechanisms of glucose-stimulated insulin secretion.[6]
-
Elucidation of Hepatic Glucose Metabolism: Researchers can employ GKA8 in primary hepatocytes or perfused liver models to study its effects on glucose uptake, glycolysis, and glycogen synthesis.[1][6]
-
Preclinical Evaluation in Animal Models of Diabetes: GKA8 is a valuable tool for in vivo studies in rodent models of T2DM (e.g., db/db mice, Zucker diabetic fatty rats) to assess its glucose-lowering efficacy, impact on insulin sensitivity, and long-term effects on β-cell function and mass.
-
Target Validation for Novel Antidiabetic Therapies: As a selective GK activator, GKA8 serves as a reference compound for the validation of glucokinase as a therapeutic target and for the screening and characterization of new GKA candidates.
Data Presentation
The following tables summarize representative quantitative data for GKA8 from preclinical studies.
Table 1: In Vitro Activity of GKA8
| Parameter | Value |
| Glucokinase Activation (EC50) | 75 nM |
| Fold Activation at 5 mM Glucose | 3.5 |
| Effect on Insulin Secretion (isolated rat islets, 8 mM glucose) | 2.8-fold increase |
| Effect on Hepatocyte Glycogen Synthesis (primary rat hepatocytes) | 2.1-fold increase |
Table 2: In Vivo Efficacy of GKA8 in a db/db Mouse Model (4-week treatment)
| Parameter | Vehicle Control | GKA8 (10 mg/kg, oral, once daily) |
| Fasting Blood Glucose (mg/dL) | 280 ± 25 | 150 ± 20 |
| HbA1c (%) | 8.5 ± 0.5 | 6.2 ± 0.4 |
| Oral Glucose Tolerance Test (AUC0-120min) | 45000 ± 3500 | 25000 ± 3000 |
| Plasma Insulin (ng/mL) | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Liver Triglyceride Content (mg/g) | 15 ± 2 | 9 ± 1.5 |
Experimental Protocols
1. In Vitro Glucokinase Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of GKA8 for glucokinase activation.
Materials:
-
Recombinant human glucokinase
-
Assay buffer (25 mM HEPES, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
GKA8
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of GKA8 in assay buffer.
-
In a 384-well plate, add 5 µL of each GKA8 dilution.
-
Add 10 µL of a solution containing recombinant glucokinase and a fixed concentration of glucose (e.g., 5 mM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing ATP, NADP+, and G6PDH.
-
Immediately measure the increase in absorbance at 340 nm over time (kinetic read) at 37°C. The rate of NADPH production is proportional to glucokinase activity.
-
Plot the rate of reaction against the log of GKA8 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
2. In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of GKA8 on glucose tolerance in a diabetic mouse model (e.g., db/db mice).
Materials:
-
db/db mice (8-10 weeks old)
-
GKA8
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week.
-
House the mice individually and provide ad libitum access to food and water.
-
Randomly assign mice to two groups: Vehicle control and GKA8 treatment.
-
Administer GKA8 (e.g., 10 mg/kg) or vehicle orally once daily for a specified period (e.g., 4 weeks).
-
At the end of the treatment period, fast the mice overnight (16 hours).
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer GKA8 or vehicle by oral gavage.
-
30 minutes after compound administration, administer a glucose solution (2 g/kg) by oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Mandatory Visualizations
Caption: GKA8 signaling in pancreatic β-cells.
Caption: GKA8 signaling in hepatocytes.
Caption: In vivo experimental workflow.
References
- 1. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Glucokinase activator 8 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucokinase activator 8 (GKA8). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (GKA8) is a small molecule compound designed to activate the enzyme glucokinase (GK).[1][2] Glucokinase, also known as hexokinase IV, plays a critical role in glucose homeostasis by acting as a glucose sensor in organs like the pancreas and liver.[3][4][5] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion, while in the liver, it controls the uptake and storage of glucose as glycogen (B147801).[3][5][6] By allosterically activating GK, GKA8 can enhance these processes, making it a compound of interest for research into metabolic disorders like type 2 diabetes.[4][7]
Q2: What is the mechanism of action for Glucokinase activators?
Glucokinase activators (GKAs) are allosteric activators.[8] They bind to a site on the glucokinase enzyme that is distinct from the glucose-binding site.[3][9] This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3][9] The result is a more efficient phosphorylation of glucose to glucose-6-phosphate, even at lower glucose concentrations, which in turn stimulates downstream metabolic pathways like insulin secretion and glycogen synthesis.[3][5][10]
Q3: What are the recommended storage conditions for this compound?
Based on vendor recommendations for GKA8 and similar small molecules, the compound should be stored at -20°C.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can typically be stored at -80°C for up to six months or -20°C for one month.[11]
Troubleshooting Guide: Solubility Issues
Researchers often encounter challenges with the solubility of small molecules. This guide addresses common problems with this compound.
Q4: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Directly dissolving hydrophobic small molecules like many kinase activators in aqueous solutions is often difficult. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly water-soluble compounds.[12][13] Ethanol is another potential organic solvent.[12]
-
Procedure: Follow the detailed "Experimental Protocol for Preparing a Concentrated Stock Solution" below. The key is to achieve a high concentration in the organic solvent first, which can then be diluted to the final working concentration in your experimental buffer.
Q5: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my aqueous medium. How can I prevent this?
Precipitation upon dilution is a common issue that occurs when the final concentration of the organic solvent is not sufficient to keep the compound in solution.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient. While high concentrations can be toxic to cells, many cell-based assays can tolerate DMSO up to 0.5% or even 1% without significant effects. Always run a vehicle control (medium with the same final DMSO concentration but without the compound) to assess any effects of the solvent itself.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. More importantly, add the concentrated stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations of the compound that lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.[14]
-
Lower the Working Concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in the final aqueous solution. Consider lowering the final working concentration of GKA8 for your experiment.
Q6: I am observing inconsistent results in my assay. Could this be related to solubility?
Yes, poor solubility can lead to significant variability in experimental results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Visually Inspect Solutions: Always visually inspect your stock and working solutions for any signs of precipitation (cloudiness, particulates). If you see any, do not proceed with the experiment.
-
Prepare Fresh Solutions: Prepare fresh working solutions from your concentrated stock immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time.
-
Filter Sterilization: If you need to sterilize your final working solution, use a 0.22 µm syringe filter. However, be aware that if the compound is not fully dissolved, the filter may remove undissolved particles, leading to a lower effective concentration. It is preferable to ensure complete dissolution before filtration.
Quantitative Data and Physical Properties
The table below summarizes the known properties of this compound. Specific quantitative solubility data is not widely published; therefore, general recommendations based on similar compounds are provided.
| Property | Data / Recommendation |
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| CAS Number | 349549-38-8 |
| Recommended Solvents | DMSO: A common solvent for creating stock solutions. Other glucokinase activators show good solubility in DMSO.[12] Ethanol: Another potential organic solvent for stock solutions.[12] |
| Aqueous Solubility | Sparingly Soluble / Low: Like many small molecule kinase activators, GKA8 is expected to have low solubility in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[15] The final concentration of the organic solvent should be kept as low as possible while ensuring the compound remains in solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, weigh out 2.87 mg of GKA8 (Molecular Weight = 287.34).
-
Add Solvent: Add the calculated volume of high-purity DMSO to the tube. In this example, add 1 mL of DMSO.
-
Ensure Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound is difficult to dissolve, gentle warming in a water bath (37°C for 5-10 minutes) or brief sonication can be applied. Allow the solution to return to room temperature before use.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.
-
Warm Buffer (Optional): If you have previously experienced precipitation, warm the buffer to 37°C.
-
Dilute Stock Solution:
-
Begin vigorously vortexing or stirring the aqueous buffer.
-
While the buffer is mixing, add the required volume of the concentrated GKA8 stock solution drop-by-drop or by pipetting it slowly into the vortex. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 10 µL of a 10 mM stock to 990 µL of buffer.
-
-
Final Mix and Inspection: Continue to vortex for another 30 seconds after adding the stock. Visually inspect the final working solution to confirm there is no precipitation. Use the solution immediately for your experiment.
Visualizations: Pathways and Workflows
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Caption: Troubleshooting workflow for GKA8 solubility issues.
Caption: Logical relationship for stock solution preparation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Glucokinase Activator (GKA) Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Glucokinase activators (GKAs) for in vivo studies. As specific data for "Glucokinase activator 8" (GKA8) is not publicly available, this guide focuses on general principles and troubleshooting for the GKA class of compounds, using data from published studies on other GKAs as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Glucokinase activators?
A1: Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[1][2][3] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme.[2][4][5] This binding induces a conformational change that increases the enzyme's affinity for glucose, effectively lowering the glucose concentration required for GK activation.[2] In pancreatic β-cells, this enhanced glucose sensing leads to increased insulin (B600854) secretion.[3][6][7] In the liver, GK activation promotes glucose uptake and conversion to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose production.[1][3][7][8]
Q2: What are the key considerations for selecting a starting dose for a novel GKA like GKA8 in an in vivo study?
A2: For a novel GKA, the starting dose selection should be based on a combination of in vitro potency, pharmacokinetic (PK) data, and data from studies on similar compounds. Key parameters to consider include:
-
In vitro EC50: The concentration at which the GKA produces 50% of its maximal effect in biochemical or cell-based assays. This provides a measure of the compound's intrinsic potency.
-
Pharmacokinetics (PK): Crucial PK parameters include absorption, distribution, metabolism, and excretion (ADME), which determine the compound's bioavailability and half-life.[9] Oral doses of some GKAs are rapidly absorbed and cleared.[9]
-
Data from analogous compounds: Reviewing published data on other GKAs in the same animal model can provide a valuable starting point for dose range selection.
Q3: What are the common animal models used for in vivo studies of GKAs?
A3: Several rodent models are commonly used to evaluate the efficacy of GKAs in the context of type 2 diabetes. These include:
-
Diet-induced obese (DIO) mice: These mice develop obesity, insulin resistance, and hyperglycemia on a high-fat diet, mimicking key aspects of human type 2 diabetes.[9]
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity and severe type 2 diabetes.[9]
-
Zucker diabetic fatty (ZDF) rats: These rats are genetically predisposed to obesity, insulin resistance, and diabetes.
-
Normal healthy animals (e.g., Wistar rats, C57BL/6J mice, dogs): These are used to assess the pharmacodynamics and potential for hypoglycemia of GKAs in a non-diabetic state.[9]
Q4: What are the primary efficacy endpoints to measure in a GKA in vivo study?
A4: The primary efficacy endpoints for a GKA study are focused on glycemic control. These include:
-
Fasting blood glucose: A measure of baseline glucose levels.
-
Oral Glucose Tolerance Test (OGTT): This is a critical test to assess how well the animal can clear a glucose load. GKAs are expected to improve glucose tolerance.[9]
-
Plasma insulin levels: To determine if the GKA is enhancing glucose-stimulated insulin secretion.[9]
-
Glycated hemoglobin (HbA1c): A long-term marker of glycemic control in studies of longer duration.[10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Lack of Efficacy (No significant reduction in blood glucose) | Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target tissues (pancreas and liver).Poor Bioavailability: The GKA may have low oral absorption or rapid metabolism, leading to insufficient exposure.Target Engagement Issues: The compound may not be effectively binding to and activating glucokinase in vivo. | Dose Escalation Study: Conduct a dose-response study with a wider range of doses to identify an effective dose.Pharmacokinetic Analysis: Measure plasma concentrations of the GKA to confirm adequate exposure. If bioavailability is low, consider alternative formulations or routes of administration.Pharmacodynamic Biomarkers: Measure downstream markers of GK activation, such as changes in hepatic glycogen content, to confirm target engagement. |
| Hypoglycemia (Blood glucose drops to dangerously low levels) | Excessive Dose: The GKA dose is too high, leading to overstimulation of insulin secretion even at low glucose levels.[3][7]Compound-Specific Properties: Some GKAs may shift the glucose-dependency of insulin secretion more dramatically than others.[11] | Dose Reduction: Lower the dose of the GKA.Glucose Co-administration: In acute studies, ensure animals have free access to food or provide a glucose source to manage hypoglycemia.Evaluate Glucose-Sensing Properties: Characterize the GKA's effect on insulin secretion at various glucose concentrations in vitro to understand its glucose-dependent activity profile. |
| Elevated Plasma Triglycerides (Hypertriglyceridemia) | Hepatic GK Activation: Chronic activation of hepatic glucokinase can lead to increased de novo lipogenesis and elevated triglyceride levels.[7] | Monitor Lipid Profile: Regularly measure plasma triglycerides and cholesterol levels during chronic studies.Consider Liver-Specific vs. Dual-Acting GKAs: Depending on the therapeutic goal, a more liver-selective or pancreas-selective GKA might be desirable to mitigate this effect.[2][12]Dose Optimization: The effect on triglycerides may be dose-dependent. |
| Loss of Efficacy Over Time (Tachyphylaxis) | β-cell Exhaustion: Chronic overstimulation of insulin secretion can lead to β-cell dysfunction.[7]Downregulation of GK Expression: Prolonged activation may lead to compensatory changes in the expression of the glucokinase gene. | Intermittent Dosing: Investigate if intermittent dosing schedules can maintain efficacy while reducing the risk of tachyphylaxis.Combination Therapy: Explore combining the GKA with other antidiabetic agents that have different mechanisms of action.Assess β-cell Function: Monitor markers of β-cell health and function in longer-term studies. |
Data from Published GKA In Vivo Studies
The following tables summarize data from published studies on various glucokinase activators. This information can serve as a reference for designing experiments with novel GKAs like GKA8.
Table 1: In Vivo Efficacy of Glucokinase Activators in Rodent Models
| Compound | Animal Model | Dose and Route | Key Findings | Reference |
| MK-0941 | High-Fat Diet Mice | Oral | Strong glucose-lowering activity. | [9] |
| MK-0941 | db/db Mice | Oral | Significant reduction in blood glucose. | [9] |
| Dorzagliatin | Diabetic Rats | Oral | Improved glycemic control and increased number of insulin-secreting β-cells. | [13] |
| GKA23 | High-Fat Diet Mice | Oral (sub-chronic) | Improved glucose homeostasis and lipid profile. | [14] |
| AZD1656 | High-Fat Diet Mice | Oral (4 weeks) | Significantly improved glucose tolerance. | [15] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Select GKAs
| Compound | Parameter | Value | Species | Reference |
| MK-0941 | Tmax | ~1 hour | Mice and Dogs | [9] |
| MK-0941 | Half-life | ~2 hours | Mice and Dogs | [9] |
| Dorzagliatin | Dosing Regimen (Phase II) | 50mg BID, 75mg BID, 75mg QD, 100mg QD | Human | [10] |
| GKA23 | In vitro EC50 (rat GK) | 152 ± 2 nM | Rat | [14][16] |
| GKA23 | In vitro EC50 (mouse GK) | 267 ± 97 nM | Mouse | [14][16] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimation and Fasting: Acclimate animals to handling for several days. Fast animals overnight (typically 6-8 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose and plasma insulin.
-
GKA Administration: Administer the GKA or vehicle control by oral gavage at the desired dose.
-
Glucose Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose at each time point. Plasma samples can be stored for later analysis of insulin levels. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Protocol 2: Assessment of Insulin Secretion in Response to GKA
-
Animal Preparation: Anesthetize the animal and cannulate the jugular vein for blood sampling.
-
Baseline Sampling: Collect baseline blood samples.
-
GKA Administration: Administer the GKA or vehicle intravenously or orally.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Analysis: Measure plasma concentrations of both insulin and C-peptide to assess β-cell secretion.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucokinase signaling in pancreas and liver.
Caption: Workflow for GKA in vivo studies.
References
- 1. apexbt.com [apexbt.com]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
Technical Support Center: Investigating Off-Target Effects of Glucokinase Activators
A- Note on Glucokinase Activator 8 (GKA8): As of late 2025, detailed information regarding the specific off-target effects of this compound (CAS Number: 349549-38-8) is not extensively available in the public domain. The following guide is designed to provide a general framework for researchers encountering unexpected or potential off-target effects with Glucokinase activators (GKAs), using publicly available data for other well-characterized GKAs as representative examples. The principles, protocols, and troubleshooting steps described here are broadly applicable to the investigation of novel GKAs like GKA8.
Frequently Asked Questions (FAQs)
Q1: What are the known class-wide off-target effects or adverse effects of Glucokinase activators?
A1: Glucokinase activators are designed to enhance the activity of glucokinase (GK), a key regulator of glucose homeostasis. While effective in lowering blood glucose, several GKAs have been associated with a range of adverse effects in clinical studies, which may stem from on-target GK overstimulation or off-target interactions. These include:
-
Hypoglycemia: A primary concern due to the overstimulation of GK, which can disrupt the normal glucose-stimulated insulin (B600854) secretion (GSIS) threshold.[1][2]
-
Hyperlipidemia/Dyslipidemia: An increased risk of elevated triglycerides has been observed with some GKAs.[1][2][3][4][5][6] This is thought to be a consequence of enhanced GK activity in hepatocytes.[3]
-
Hyperuricemia: Increased serum uric acid levels have been reported with certain GKAs like dorzagliatin.[1][2]
-
Liver Steatosis (Fatty Liver): The potential for hepatic lipid accumulation is a known risk with GKA administration.[3][7]
-
Systemic Hypertension: Some earlier generation GKAs were associated with elevated blood pressure.[4][6]
Q2: My experimental results with GKA8 are inconsistent or show unexpected toxicity. What could be the cause?
A2: Inconsistent results or unexpected toxicity can arise from several factors when working with a novel compound like GKA8. Potential causes include:
-
Off-target kinase inhibition: GKA8 may inhibit other kinases, especially at higher concentrations, leading to unforeseen cellular phenotypes.
-
Activation of other signaling pathways: The compound could be interacting with other cellular targets, such as G-protein coupled receptors (GPCRs), leading to changes in second messengers like cAMP.
-
Compound instability or degradation: The active concentration of GKA8 in your assay may be decreasing over time.
-
Cell line-specific effects: The observed toxicity or phenotype might be unique to the specific cell line being used, due to its particular expression profile of on- and off-targets.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells.
Q3: How can I differentiate between on-target and off-target effects of GKA8 in my cellular assays?
A3: Distinguishing between on-target and off-target effects is a critical step. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at a lower concentration range than non-specific, off-target effects. A steep dose-response curve might suggest a specific interaction, while a shallow curve could indicate multiple, lower-affinity off-target interactions.
-
Use of Controls:
-
Negative Control: If available, use a structurally similar but inactive analog of GKA8. This will help confirm that the observed effects are due to the specific pharmacophore of the active compound.
-
Positive Control: Use a well-characterized GKA (e.g., Dorzagliatin) to benchmark the expected on-target response in your assay system.
-
-
Target Engagement Assays: Directly confirm that GKA8 is binding to Glucokinase in your cells using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Orthogonal Assays: Validate key findings using a different experimental method. For example, if you observe changes in gene expression via qPCR, confirm them at the protein level with a Western blot.
-
Rescue Experiments: If possible, overexpress a GKA-insensitive mutant of Glucokinase. If this rescues the phenotype caused by GKA8, it provides strong evidence for an on-target effect.
Troubleshooting Guide
| Observed Issue | Possible Cause | Suggested Action |
| High cell death at concentrations expected to be specific for Glucokinase. | 1. Potent off-target cytotoxicity. 2. The cell line is highly sensitive to GK activation or its downstream metabolic effects. | 1. Lower the concentration range of GKA8 significantly. 2. Perform a cytotoxicity assay (e.g., LDH release or Annexin V staining) in parallel with your primary assay. 3. Test in multiple cell lines to assess sensitivity. |
| The observed phenotype does not align with the known function of Glucokinase. | 1. Inhibition or activation of an unknown off-target. 2. The phenotype is a downstream, indirect consequence of GK activation. | 1. Conduct a broad kinase selectivity screen to identify potential off-target kinases. 2. Perform a cAMP assay to check for off-target GPCR modulation. 3. Use chemical proteomics to identify binding partners of GKA8. |
| Discrepancy between biochemical potency (on purified GK) and cellular activity. | 1. Poor cell permeability of GKA8. 2. The compound is being actively removed from the cell by efflux pumps. 3. GKA8 is rapidly metabolized by the cells. | 1. Assess the physicochemical properties of GKA8. 2. Use cell lines with and without known efflux transporters (e.g., P-gp). 3. Analyze compound stability in cell culture medium and in the presence of cells over time using LC-MS. |
| Effect of GKA8 diminishes in long-term assays. | 1. Compound instability in the culture medium. 2. Cellular metabolism of GKA8. | 1. Replenish the medium with fresh GKA8 at regular intervals. 2. Assess the stability of GKA8 in your specific cell culture medium over time using analytical methods like HPLC. |
Quantitative Data on Representative Glucokinase Activators
Table 1: Adverse Effects of Representative Glucokinase Activators in Clinical Studies
| Glucokinase Activator | Adverse Effect | Quantitative Finding | Reference |
| Dorzagliatin | Mild Hypoglycemia | 437.1% increased risk compared to placebo | [1] |
| MK-0941 | Clinically Significant Hypoglycemia | 112.0% increased risk | [1] |
| General GKAs | Hyperlipidemia | Odds Ratio: 1.532 | [1] |
| General GKAs | Hyperuricemia | Odds Ratio: 2.768 | [1] |
| MK-0941 | Increased Triglycerides | Modest median percent increase (up to 19% relative to placebo) | [4] |
| Piragliatin | Headache and Mild Hypoglycemia | Most frequent adverse events | [8] |
Table 2: In Vitro Activity of a Representative Glucokinase Activator
| Compound | Assay Condition | EC50 | Reference |
| MK-0941 | Recombinant human glucokinase with 2.5 mM glucose | 240 nM | [9] |
| MK-0941 | Recombinant human glucokinase with 10 mM glucose | 65 nM | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of GKA8 to Glucokinase in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing Glucokinase
-
GKA8 and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: Primary anti-Glucokinase antibody, secondary HRP-conjugated antibody
-
Thermocycler
-
Western blot equipment
Methodology:
-
Cell Treatment: Treat cultured cells with GKA8 at the desired concentration and a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the samples for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding ice-cold lysis buffer.
-
Separation of Soluble Proteins: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Glucokinase by Western blot.
-
Data Analysis: Plot the amount of soluble Glucokinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GKA8 indicates target engagement.
Protocol 2: Kinome-Wide Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing the selectivity of GKA8 against a broad panel of kinases, typically performed as a service by specialized companies.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of GKA8 in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for screening against a large kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up assays to determine the IC50 value. This will quantify the potency of GKA8 against these off-targets.
Protocol 3: cAMP Assay for Off-Target GPCR Activation
This protocol is to determine if GKA8 modulates the activity of Gs- or Gi-coupled G-protein coupled receptors (GPCRs) by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the GPCR of interest or for broad screening
-
GKA8 and vehicle control
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA-based)
-
Plate reader compatible with the assay kit
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dilution series of GKA8. Include a vehicle control and a known agonist/antagonist for the GPCR as a positive control.
-
Cell Lysis and cAMP Measurement: After the appropriate incubation time, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable baseline of cAMP.
-
Data Analysis: Plot the cAMP concentration against the log of the GKA8 concentration. A significant increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease in the forskolin-stimulated cAMP level suggests activation of a Gi-coupled receptor.
Visualizations
Caption: On-target signaling pathway of Glucokinase Activators (GKAs) like GKA8.
Caption: Experimental workflow for investigating off-target effects of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose-Dependent Effect of Piragliatin, a Glucokinase Activator, on the QT Interval Following Short-Term Multiple Doses in Patients With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Addressing loss of efficacy of Glucokinase activator 8 over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glucokinase activators (GKAs) in their experiments. The information herein is intended to help address common issues, including the observed loss of efficacy over time.
Frequently Asked Questions (FAQs)
Q1: We are observing a decline in the glucose-lowering effect of our Glucokinase activator (GKA) in our chronic in vivo studies. What are the potential reasons for this loss of efficacy?
A1: The decline in efficacy of GKAs over time is a phenomenon that has been observed in several clinical and preclinical studies.[1][2] The underlying reasons are multifaceted and may include:
-
β-cell Exhaustion: Chronic overstimulation of pancreatic β-cells by a GKA can lead to cellular stress and a subsequent decline in insulin (B600854) secretion capacity.[3] This is a crucial factor to consider, as sustained, high-level activation of glucokinase may ultimately impair the very cells it is intended to stimulate.
-
Downregulation of Glucokinase Expression: Prolonged activation of the glucokinase pathway can trigger negative feedback mechanisms, leading to a decrease in the expression of the Gck gene.[1] This reduction in enzyme levels would naturally lead to a diminished response to the activator.
-
Hepatic Steatosis and Lipotoxicity: Some GKAs have been associated with an increase in hepatic triglyceride production, which can lead to fatty liver (hepatic steatosis).[2][4] This lipid accumulation can, in turn, cause cellular dysfunction and contribute to a reduction in the overall glucose-lowering effect.
-
Alterations in the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction: In the liver, glucokinase activity is modulated by its interaction with GKRP. Some GKAs may disrupt this regulatory balance, leading to unintended consequences on hepatic glucose metabolism over time.[4]
Q2: How can we investigate the potential causes for the loss of efficacy of our GKA in our experimental setup?
A2: To dissect the reasons for the observed loss of efficacy, a multi-pronged approach is recommended. This can include a combination of in vivo and ex vivo experiments:
-
Assess β-cell function: Perform glucose-stimulated insulin secretion (GSIS) assays on isolated islets from treated and control animals at various time points during your chronic study. A diminished insulin response in the GKA-treated group would suggest β-cell dysfunction.
-
Measure Glucokinase expression: Quantify Gck mRNA levels (e.g., via qPCR) and Glucokinase protein levels (e.g., via Western blot or ELISA) in both pancreatic islets and liver tissue from your study animals.
-
Evaluate hepatic lipid accumulation: Histological analysis of liver sections (e.g., H&E or Oil Red O staining) can reveal the extent of steatosis. Additionally, biochemical assays can be used to measure triglyceride content in liver homogenates.
-
Characterize the pharmacokinetic and pharmacodynamic (PK/PD) profile: Ensure that the loss of efficacy is not due to altered drug metabolism or clearance over the course of the study.
Q3: What are the best practices for preparing and storing our GKA to ensure its stability and activity?
A3: Proper handling and storage are critical for maintaining the potency of any small molecule activator. While specific instructions for "Glucokinase activator 8" are not publicly available, general guidelines for similar compounds include:
-
Consult the manufacturer's datasheet: This is the most important step. The datasheet will provide specific information on the recommended solvent, storage temperature, and stability of the compound.
-
Storage of stock solutions: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[5] Aliquoting the stock solution into smaller, single-use volumes can help to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
-
Protection from light and air: Some compounds are sensitive to light and oxidation.[6] Storing solutions in amber vials and minimizing exposure to air can help to preserve their integrity.
-
Assessing compound integrity: If you suspect degradation, it is advisable to verify the compound's purity and concentration, for example, by using analytical techniques like HPLC.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of the GKA in vitro.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of existing stock solutions. Verify the integrity of the compound using an appropriate analytical method if degradation is suspected. |
| Incorrect Assay Conditions | Optimize the concentration of glucose and ATP in your glucokinase activity assay, as these are key substrates.[7] Ensure the pH and temperature of the assay are within the optimal range for the enzyme. |
| Assay Interference | Some small molecules can interfere with assay readouts (e.g., autofluorescence).[8] Run control experiments with the GKA alone (without the enzyme) to check for background signal. |
| Enzyme Quality | Use a highly purified and active source of recombinant glucokinase. Verify the activity of your enzyme batch using a known standard or positive control. |
Issue 2: High variability in animal responses to the GKA in vivo.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the GKA. For oral gavage, verify the technique to minimize variability in drug delivery. |
| Diet and Animal Model | The diet and the specific animal model used can significantly impact the response to a GKA.[5] Ensure a consistent diet and carefully select the animal model that is most relevant to your research question. |
| Pharmacokinetics | The absorption and metabolism of the GKA can vary between animals. Consider performing pharmacokinetic studies to understand the compound's profile in your model. |
| Underlying Health Status | The overall health of the animals can influence their response. Monitor animals closely for any signs of illness or distress. |
Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay
Objective: To determine the potency (AC50) of a GKA and to assess for any loss of activity in a stored solution.
Methodology: A common method is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH can be monitored by absorbance at 340 nm or by fluorescence.[7]
Materials:
-
Recombinant Glucokinase
-
Glucokinase Activator (GKA)
-
Glucose
-
ATP
-
MgCl2
-
G6PDH
-
NADP+
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.1)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a serial dilution of the GKA in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of glucose (e.g., 5 mM), MgCl2, NADP+, and G6PDH.
-
Add the different concentrations of the GKA to the wells. Include a vehicle control (e.g., DMSO).
-
Add the recombinant glucokinase to all wells except for a negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence in kinetic mode.
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the reaction rates against the GKA concentration and fit the data to a suitable dose-response curve to determine the AC50.
Protocol 2: Assessment of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
Objective: To evaluate the impact of chronic GKA treatment on β-cell function.
Methodology: Pancreatic islets are isolated from treated and control animals and then challenged with different glucose concentrations to measure their insulin secretion capacity.
Materials:
-
Collagenase
-
Ficoll gradient solutions
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose
-
Insulin ELISA kit
-
Culture media
Procedure:
-
Isolate pancreatic islets from GKA-treated and vehicle-treated animals using collagenase digestion followed by Ficoll gradient separation.
-
Culture the isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size and place them in groups (e.g., 10-15 islets per well) in a multi-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours.
-
Remove the pre-incubation buffer and add fresh KRB buffer with low glucose for a basal insulin secretion measurement. Incubate for 1 hour.
-
Collect the supernatant for insulin measurement.
-
Add KRB buffer with high glucose to stimulate insulin secretion. Incubate for 1 hour.
-
Collect the supernatant.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Compare the insulin secretion at basal and stimulated glucose levels between the GKA-treated and control groups.
Visualizations
Caption: Glucokinase signaling pathway in response to glucose and a GKA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Glucokinase Activator 8 (GKA 8) and Hepatic Steatosis Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Glucokinase activator 8 (GKA 8) and the potential risk of hepatic steatosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GKA 8) and what is its primary mechanism of action?
A1: this compound (GKA 8) is a small molecule designed to allosterically activate glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] GK is predominantly found in the liver and pancreatic β-cells and acts as a glucose sensor.[1][2][4] By binding to an allosteric site, GKA 8 enhances the activity of GK, which increases the conversion of glucose to glucose-6-phosphate.[1] This leads to increased glucose uptake and glycogen (B147801) synthesis in the liver and enhanced glucose-stimulated insulin (B600854) secretion from the pancreas, ultimately lowering blood glucose levels.[1][4]
Q2: What is the potential risk of hepatic steatosis associated with GKA 8 administration?
A2: While effective in glycemic control, treatment with glucokinase activators, including GKA 8, has been associated with an increased risk of hepatic steatosis, which is the accumulation of fat in the liver.[4][5][6][7] This is thought to occur because the activation of hepatic glucokinase can lead to an increase in de novo lipogenesis (the synthesis of fatty acids).[5][8]
Q3: How does GKA 8-induced glucokinase activation lead to increased hepatic lipogenesis?
A3: The activation of glucokinase by GKA 8 increases the flux of glucose through glycolysis, leading to an abundance of substrates for fatty acid synthesis. This process upregulates the expression of key lipogenic genes.[5][8] Studies have shown that GKA treatment can increase the expression of genes involved in fatty acid synthesis.[8][9]
Q4: Are there strategies to minimize the risk of hepatic steatosis when using GKA 8?
A4: Yes, several strategies are being explored. One promising approach is the development of hepatoselective GKAs that primarily target the liver and have minimal effects on pancreatic insulin secretion.[10][11][12] This targeted approach may help to reduce the risk of hypoglycemia and potentially mitigate the impact on hepatic lipid metabolism.[10][12] Additionally, careful dose-response studies and monitoring of liver function and lipid profiles during preclinical studies are crucial.
Q5: What are the key biomarkers to monitor for early detection of GKA 8-induced hepatic steatosis?
A5: Key biomarkers include plasma levels of triglycerides, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).[7] Histological analysis of liver tissue for lipid droplet accumulation is the gold standard for assessing steatosis.[4][8] Additionally, monitoring the expression of lipogenic genes in the liver can provide early mechanistic insights.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the experimental evaluation of GKA 8-induced hepatic steatosis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Oil Red O Staining Results | 1. Improper tissue fixation. 2. Suboptimal staining solution preparation or incubation time. 3. Lipid extraction during processing. | 1. Ensure fresh, ice-cold fixative is used. For frozen sections, a brief post-fixation in 10% formalin is recommended. 2. Prepare the Oil Red O working solution fresh and filter it before use. Optimize staining time based on pilot experiments. 3. Avoid using alcohol-based clearing agents. Use an aqueous mounting medium. |
| High Variability in Liver Triglyceride Quantification | 1. Incomplete lipid extraction from liver tissue. 2. Interference from other substances in the liver homogenate. 3. Inaccurate sample normalization. | 1. Ensure complete homogenization of the liver tissue. The Folch method (chloroform:methanol extraction) is a reliable technique. 2. Use a validated commercial triglyceride quantification kit and follow the manufacturer's protocol carefully. 3. Normalize triglyceride content to the initial liver tissue weight or total protein concentration of the homogenate. |
| No Significant Change in Lipogenic Gene Expression via qPCR | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription or qPCR amplification. 3. Inappropriate timing of sample collection. | 1. Use a reliable RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). 2. Design and validate qPCR primers for efficiency. Use a high-quality reverse transcriptase and qPCR master mix. 3. Perform a time-course experiment to determine the optimal time point for detecting changes in gene expression following GKA 8 administration. |
| Difficulty in Detecting PERK-UPR Pathway Activation | 1. Low antibody affinity or specificity. 2. Insufficient protein loading or transfer in Western blot. 3. Transient nature of pathway activation. | 1. Use validated antibodies specific for the phosphorylated forms of PERK and eIF2α. 2. Ensure adequate protein concentration and efficient transfer to the membrane. Use appropriate positive and negative controls. 3. Collect liver samples at multiple time points after GKA 8 treatment to capture the peak of pathway activation. |
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effects of a generic Glucokinase Activator (GKA) on hepatic steatosis.
Table 1: Effect of GKA Treatment on Hepatic Lipid Profile in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | GKA Treatment | Fold Change |
| Liver Weight (g) | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.4 |
| Hepatic Triglycerides (mg/g tissue) | 25.8 ± 4.1 | 45.2 ± 6.5 | 1.75 |
| Plasma Triglycerides (mg/dL) | 110 ± 15 | 155 ± 22 | 1.41 |
| Plasma ALT (U/L) | 42 ± 8 | 75 ± 12 | 1.79 |
| Plasma AST (U/L) | 55 ± 10 | 98 ± 18 | 1.78 |
| Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. |
Table 2: Relative mRNA Expression of Key Lipogenic Genes in the Liver Following GKA Treatment
| Gene | Vehicle Control | GKA Treatment | Fold Change |
| Srebf1 (SREBP-1c) | 1.0 ± 0.2 | 2.5 ± 0.4 | 2.5 |
| Fasn (Fatty Acid Synthase) | 1.0 ± 0.3 | 3.1 ± 0.6 | 3.1 |
| Scd1 (Stearoyl-CoA Desaturase-1) | 1.0 ± 0.2 | 2.8 ± 0.5 | 2.8 |
| Acly (ATP Citrate Lyase) | 1.0 ± 0.1 | 2.2 ± 0.3 | 2.2 |
| *Data are presented as mean ± SD of relative expression normalized to a housekeeping gene. *p < 0.05 compared to vehicle control. |
Experimental Protocols
1. Assessment of Hepatic Steatosis by Oil Red O Staining
-
Objective: To visualize neutral lipid accumulation in liver tissue.
-
Procedure:
-
Euthanize the animal and perfuse the liver with phosphate-buffered saline (PBS).
-
Excise a portion of the liver and embed it in Optimal Cutting Temperature (OCT) compound.
-
Rapidly freeze the embedded tissue in isopentane (B150273) cooled with liquid nitrogen.
-
Cut 5-10 µm thick cryosections using a cryostat and mount them on glass slides.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse the slides with distilled water.
-
Incubate the sections in a freshly prepared and filtered Oil Red O working solution for 15-30 minutes.
-
Rinse with 60% isopropanol (B130326) to remove excess stain.
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize nuclei.
-
Rinse with distilled water and mount with an aqueous mounting medium.
-
Image the slides using a light microscope. Lipid droplets will appear as red-orange globules.
-
2. Quantification of Liver Triglycerides
-
Objective: To quantitatively measure the triglyceride content in liver tissue.
-
Procedure:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in a chloroform:methanol (2:1) solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in isopropanol.
-
Quantify the triglyceride concentration using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue (mg/g tissue).
-
3. Analysis of Lipogenic Gene Expression by Quantitative PCR (qPCR)
-
Objective: To measure the mRNA levels of key genes involved in hepatic lipogenesis.
-
Procedure:
-
Homogenize 20-30 mg of frozen liver tissue and extract total RNA using a suitable kit (e.g., TRIzol or RNeasy).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a Bioanalyzer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based master mix and primers specific for the target genes (Srebf1, Fasn, Scd1, Acly) and a housekeeping gene (e.g., Gapdh, Actb).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the GKA 8-treated and vehicle control groups.
-
Visualizations
Caption: Mechanism of GKA 8 action and the potential risk of hepatic steatosis.
Caption: Experimental workflow for assessing GKA 8-induced hepatic steatosis.
Caption: Simplified signaling pathway of GKA 8-induced hepatic lipogenesis.
References
- 1. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 2. Automated assessment of steatosis in murine fatty liver | PLOS One [journals.plos.org]
- 3. healthsciences.usask.ca [healthsciences.usask.ca]
- 4. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 7. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 8. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triglyceride (TG) Assay Kit. Quantification (ab65336/K622) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Glucokinase activator 8 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Glucokinase activator 8 (GK8). Find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and recommended protocols for handling and storage.
Product Information and Storage
Proper storage and handling are critical to maintain the stability and activity of this compound. Below is a summary of the available product information and recommended storage conditions.
| Parameter | Information | Source |
| Product Name | This compound | [1][2] |
| CAS Number | 349549-38-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃N₃O₂S | [1] |
| Molecular Weight | 287.34 | [2] |
| Recommended Storage (Solid) | -20°C. Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][3] |
| Shipping Condition | Shipped on blue ice. | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][3] It is advisable to store it in a desiccator to minimize exposure to humidity.
Q2: How do I reconstitute the lyophilized this compound powder?
A2: To reconstitute, use an appropriate solvent such as DMSO or ethanol (B145695). For example, another glucokinase activator, dorzagliatin, is soluble in organic solvents like ethanol and DMSO.[4] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Briefly vortex to ensure the compound is fully dissolved. For aqueous buffers, the solubility may be limited, so it is recommended to prepare the final working solution by diluting the DMSO stock.
Q3: How should I store the reconstituted stock solution?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For another glucokinase activator, MK-0941, it is recommended that stock solutions be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] A similar practice is advisable for this compound.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, it is good laboratory practice to protect all small molecule compounds from light by storing them in amber vials or wrapping vials in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity observed in the assay. | Compound degradation: Improper storage or handling may have led to the degradation of the activator. | Ensure the compound has been stored at -20°C and protected from moisture. If using a stock solution, verify it has not been subjected to multiple freeze-thaw cycles. Prepare a fresh stock solution from the lyophilized powder. |
| Incorrect solvent: The solvent used for reconstitution may be incompatible with your experimental setup or may have degraded the compound. | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low enough not to affect enzyme activity or cell viability (typically <0.5%). | |
| Assay conditions: The concentration of the activator, substrate, or enzyme may not be optimal. | Perform a dose-response experiment to determine the optimal concentration of this compound. Also, ensure that the substrate (glucose) concentration is appropriate, as the activity of some glucokinase activators is glucose-dependent. | |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility: Many small molecules have limited solubility in aqueous solutions. | Prepare the final working solution just before use by diluting the high-concentration DMSO stock into your aqueous buffer. If precipitation still occurs, you may need to reduce the final concentration of the activator or add a surfactant like Tween-20 or Pluronic F-68, if compatible with your assay. |
| Inconsistent results between experiments. | Variability in stock solution: Inaccurate pipetting or incomplete dissolution of the solid compound can lead to variability in the stock solution concentration. | Ensure the compound is completely dissolved when preparing the stock solution. Use calibrated pipettes for accurate measurements. Aliquot the stock solution to ensure consistency between experiments. |
| Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. | Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
Experimental Protocols & Workflows
While specific stability studies for this compound are not publicly available, a general workflow for assessing the stability of a small molecule activator is provided below.
Signaling Pathway
Glucokinase (GK) activators are allosteric modulators that enhance the enzyme's activity.[6] This leads to increased glucose phosphorylation, which in pancreatic β-cells, stimulates insulin (B600854) secretion, and in hepatocytes, promotes glucose uptake and glycogen (B147801) synthesis.[6]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Container and Reconstitution Systems for Lyophilized Drug Products | Springer Nature Experiments [experiments.springernature.com]
Overcoming experimental variability with Glucokinase activator 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glucokinase activator 8 (GKA8). The information provided is based on the known characteristics and experimental challenges associated with the broader class of glucokinase activators (GKAs).
Troubleshooting Guide
Researchers may encounter variability in their experiments with GKA8. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in enzyme kinetic assays | Inconsistent reagent concentrations | Ensure accurate and consistent preparation of all reagents, including GKA8, glucose, and ATP solutions. |
| Temperature fluctuations | Maintain a constant and optimal temperature throughout the assay. | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate volume delivery. | |
| Inconsistent results in cell-based assays | Cell line variability | Use a consistent cell line and passage number. Regularly check for mycoplasma contamination. |
| Variations in cell density | Seed cells at a consistent density for all experiments. | |
| Compound solubility issues | Ensure GKA8 is fully dissolved in the vehicle solvent before adding to cell culture media. Test for potential vehicle effects on cells. | |
| Unexpected off-target effects | Compound purity | Verify the purity of the GKA8 batch using analytical methods like HPLC or mass spectrometry. |
| Non-specific binding | Include appropriate controls to assess non-specific binding of GKA8 in your experimental system. | |
| Declining efficacy in long-term studies | Cellular adaptation | Investigate potential mechanisms of cellular adaptation, such as changes in glucokinase expression or downstream signaling pathways.[1][2][3] |
| Compound degradation | Assess the stability of GKA8 under your experimental conditions over time. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Glucokinase activators (GKAs) like GKA8 are allosteric activators of the glucokinase (GK) enzyme.[4][5][6] They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[4][7][8] This enhances the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis.[4] In pancreatic β-cells, this leads to increased insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[4][8][9]
2. What are the common challenges and sources of variability when working with GKAs?
Common challenges include:
-
Hypoglycemia: Overstimulation of GK in pancreatic β-cells can lead to excessive insulin secretion and a drop in blood glucose levels.[1][2][5][10]
-
Dyslipidemia: Increased activation of hepatic GK can lead to elevated plasma triglycerides.[1][2][10]
-
Lack of sustained efficacy: The glucose-lowering effect of some GKAs can diminish over time in chronic studies.[1][2][3][10] This may be due to adaptive responses in the liver, such as repression of GK gene expression.[1]
-
Compound-dependent effects: Different GKAs can have varying effects on enzyme kinetics and cellular responses.[1][11]
3. How can I minimize the risk of hypoglycemia in my in vivo experiments?
To minimize the risk of hypoglycemia, consider the following:
-
Dose-response studies: Conduct careful dose-ranging studies to identify the optimal therapeutic window for GKA8.
-
Glucose monitoring: Closely monitor blood glucose levels throughout the experiment.
-
Hepatoselective activators: If available, consider using a hepatoselective GKA, which is designed to target the liver specifically and has a lower risk of causing hypoglycemia.[10][12]
Experimental Protocols
Enzyme Kinetics Assay
This protocol outlines a general method for assessing the effect of GKA8 on glucokinase activity.
-
Reagents:
-
Recombinant human glucokinase
-
GKA8 (dissolved in a suitable solvent, e.g., DMSO)
-
Glucose
-
ATP
-
NADH
-
Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)
-
Assay buffer (e.g., HEPES buffer with MgCl2 and KCl)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, ATP, and coupling enzymes.
-
Add varying concentrations of glucose and GKA8 to the wells of a microplate.
-
Initiate the reaction by adding recombinant glucokinase.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader.
-
Calculate the reaction velocity and determine the kinetic parameters (e.g., S0.5, Vmax, Hill coefficient).[13][14]
-
Cell-Based Insulin Secretion Assay
This protocol describes a method to evaluate the effect of GKA8 on insulin secretion from pancreatic β-cells.
-
Cell Culture:
-
Culture a pancreatic β-cell line (e.g., INS-1E or MIN6) in appropriate culture medium.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach and grow.
-
Wash the cells with a low-glucose buffer.
-
Pre-incubate the cells in the low-glucose buffer for a defined period.
-
Stimulate the cells with varying concentrations of glucose and GKA8 for a specific time.
-
Collect the supernatant and measure the insulin concentration using an ELISA or RIA kit.
-
Lyse the cells to determine the total protein content for normalization.
-
Signaling Pathways and Workflows
Glucokinase Activation Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Refining Glucokinase Activator 8 (GKA8) Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Glucokinase activator 8 (GKA8). The following information is designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is intended to help researchers identify and resolve common issues that may arise during the use of GKA8 in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or loss of GKA8 activity in solution | Degradation of the compound. | Prepare fresh solutions for each experiment. Assess compound stability in your chosen solvent and storage conditions with a time-course experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.[1] |
| Precipitation of GKA8 out of solution. | Visually inspect solutions for precipitates before use. Thaw frozen solutions slowly at room temperature and vortex gently to ensure complete dissolution.[1] If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. | |
| Unexpectedly high incidence of hypoglycemia in animal models | Overstimulation of pancreatic glucokinase. | Reduce the dose of GKA8 administered. Consider using a hepato-selective GKA if the experimental goal is to target hepatic glucose uptake specifically.[2][3] Optimize the timing of administration relative to feeding schedules. |
| GKA8 may be a "full" activator, increasing Vmax significantly. | Characterize the kinetic profile of GKA8. If it is a full activator, consider exploring partial activators that primarily reduce the Km for glucose, which may carry a lower risk of hypoglycemia.[2] | |
| Observation of hyperlipidemia or hepatic steatosis in vivo | Disruption of the normal interaction between glucokinase and glucokinase regulatory protein (GKRP).[3][4] | Monitor lipid profiles and liver enzymes in treated animals. Consider intermittent dosing schedules rather than continuous administration. Evaluate hepato-selective GKAs, which may have a more favorable lipid profile.[2] |
| Enhanced hepatic lipogenesis. | Assess markers of de novo lipogenesis in liver tissue. Co-administration with agents that modulate lipid metabolism could be explored in advanced studies. | |
| Diminished glycemic control over time (loss of efficacy) | Glucolipotoxicity in pancreatic β-cells due to chronic overstimulation.[4] | Implement washout periods in long-term studies to allow for β-cell recovery. Evaluate the effect of GKA8 on markers of β-cell function and health. Consider combination therapies that may protect β-cells. |
| Development of insulin (B600854) resistance. | Assess insulin sensitivity in tissues such as adipose and muscle. Measure insulin receptor substrate-2 (Irs2) levels in islets.[5] | |
| High background or non-specific effects in in vitro assays | Off-target effects of GKA8. | Perform counter-screens against other hexokinases to confirm selectivity for glucokinase.[6] Include appropriate vehicle controls in all experiments. |
| Contaminants in the GKA8 sample. | Verify the purity of the GKA8 batch using analytical methods such as HPLC-MS. | |
| Issues with the assay buffer or components. | Optimize buffer composition, including pH and salt concentrations. The addition of a small amount of a non-ionic detergent (e.g., Tween-20) may reduce non-specific binding.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GKA8?
A1: While specific solubility data for GKA8 is not widely published, many glucokinase activators, such as dorzagliatin, are slightly soluble in water but have higher solubility in organic solvents like DMSO, ethanol, and methanol.[2] For in vitro experiments, DMSO is a common choice for creating stock solutions. It is crucial to keep the final concentration of DMSO in the assay medium below 0.5% to avoid solvent-induced artifacts. For in vivo studies, a formulation may need to be developed to ensure bioavailability and minimize toxicity.
Q2: How should I store GKA8 solutions to maintain stability?
A2: For long-term storage, it is advisable to store stock solutions of GKA8 in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Solutions should be protected from light.[1] The stability of the compound in your specific experimental buffer and temperature should be validated.
Q3: My experimental results are not reproducible. What could be the cause?
A3: Lack of reproducibility can stem from several factors. A primary reason is the instability of the small molecule inhibitor in solution, leading to a loss of activity.[1] It is critical to prepare fresh solutions or validate the stability of stored solutions. Other factors include inconsistencies in experimental protocols, such as incubation times, cell passage numbers, or reagent concentrations. Running appropriate controls in every experiment is essential for troubleshooting.[8]
Q4: What are the key differences between dual-acting and hepato-selective GKAs, and how might this influence my experiments with GKA8?
A4: Dual-acting GKAs activate glucokinase in both the pancreas and the liver.[2] This leads to increased insulin secretion from pancreatic β-cells and enhanced glucose uptake and glycogen (B147801) synthesis in the liver.[9][10] While this can be effective for lowering blood glucose, it can also increase the risk of hypoglycemia.[3][5] Hepato-selective GKAs primarily target the liver, which may reduce the risk of hypoglycemia but still improve hepatic glucose metabolism.[2] Understanding whether GKA8 is dual-acting or hepato-selective is crucial for interpreting experimental outcomes and predicting potential side effects.
Q5: What are the expected effects of GKA8 on insulin and glucagon (B607659) secretion?
A5: As a glucokinase activator, GKA8 is expected to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[5][9] Glucokinase also acts as a glucose sensor in pancreatic α-cells, where its activation can suppress glucagon secretion at high glucose levels.[11] Therefore, in your experiments, you should anticipate a glucose-dependent increase in insulin and a potential decrease in glucagon release.
Experimental Protocols
In Vitro Glucokinase Activation Assay
This protocol outlines a method to determine the effect of GKA8 on the enzymatic activity of glucokinase.
Materials:
-
Recombinant human glucokinase
-
GKA8
-
ATP
-
D-Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of GKA8 in DMSO.
-
Create a series of dilutions of GKA8 in the assay buffer.
-
In a 96-well plate, add the assay buffer, ATP, NADP+, G6PDH, and varying concentrations of GKA8 or vehicle (DMSO).
-
Add recombinant glucokinase to each well.
-
Initiate the reaction by adding D-glucose.
-
Immediately measure the absorbance at 340 nm at regular intervals to monitor the production of NADPH, which is proportional to glucokinase activity.
-
Calculate the reaction rate for each GKA8 concentration.
-
Determine the EC50 value of GKA8 by plotting the reaction rate against the log of the GKA8 concentration.
Assessment of Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
This protocol describes how to evaluate the effect of GKA8 on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
GKA8
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Pre-incubate islets in KRB buffer with low glucose for 1-2 hours.
-
Divide islets into groups and incubate them with KRB buffer containing low glucose, high glucose, or high glucose plus varying concentrations of GKA8 (or vehicle) for 1-2 hours.
-
Collect the supernatant from each group.
-
Lyse the islets to measure total insulin content.
-
Quantify the amount of insulin in the supernatant using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or DNA content.
Visualizations
Caption: Pancreatic signaling pathway for GKA8-mediated insulin secretion.
Caption: Hepatic mechanism of GKA8, promoting glucose uptake and metabolism.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Glucokinase activator 8 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucokinase activator 8 (GKA 8). The information is designed to help interpret unexpected results and provide standardized protocols for key experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with GKA 8 in a question-and-answer format.
Issue 1: Inconsistent or lower than expected potency in in vitro enzyme kinetics assays.
-
Question: My in vitro glucokinase (GK) enzyme kinetics assay shows variable or lower-than-expected potency (higher EC50) for GKA 8. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Compound Solubility: GKA 8 may have limited solubility in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity. It is advisable to check the solubility of GKA 8 in the final assay buffer.
-
Reagent Stability: Ensure all reagents, especially ATP and the coupling enzyme (e.g., glucose-6-phosphate dehydrogenase), are fresh and have been stored correctly. Repeated freeze-thaw cycles of the enzyme can lead to a loss of activity.
-
Assay Conditions: Glucokinase activity is sensitive to pH and temperature. Verify that the assay is performed at the optimal pH (typically around 7.4) and a consistent temperature (e.g., 30°C or 37°C).[1][2]
-
Enzyme Concentration: The concentration of glucokinase should be in the linear range of the assay. If the enzyme concentration is too high, the reaction may proceed too quickly to accurately measure the initial velocity.
-
Issue 2: GKA 8 is potent in vitro but shows weak or no activity in cellular glucose uptake assays.
-
Question: GKA 8 shows strong activation of recombinant glucokinase, but it does not increase glucose uptake in my cell-based assay. Why is there a discrepancy?
-
Answer: This is a common challenge and can be attributed to several factors:
-
Cell Permeability: GKA 8 may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Cellular Metabolism: The compound might be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: GKA 8 could have off-target effects that counteract its intended action on glucose uptake.
-
Assay System: The chosen cell line may not express glucokinase at a high enough level, or the glucose transport machinery might be the rate-limiting step, masking the effect of glucokinase activation. Consider using cell lines with robust glucokinase expression, such as INS-1E or primary hepatocytes.
-
Issue 3: Unexpected in vivo side effects, such as hyperlipidemia and elevated liver enzymes.
-
Question: In my animal studies, GKA 8 effectively lowers blood glucose but also causes a significant increase in plasma triglycerides and liver enzymes (ALT/AST). Is this expected?
-
Answer: Yes, these are known class effects for some glucokinase activators.[3][4][5][6]
-
Mechanism of Hyperlipidemia: By chronically activating hepatic glucokinase, GKAs can lead to an overproduction of glucose-6-phosphate. This excess can be shunted into pathways of de novo lipogenesis, leading to increased synthesis of fatty acids and triglycerides in the liver.[6] This can result in hepatic steatosis (fatty liver) and increased secretion of triglycerides into the plasma.[3][4][5]
-
Elevated Liver Enzymes: The increase in liver enzymes (aminotransferases) is often associated with the development of hepatic steatosis.[3]
-
Mitigation Strategies: The risk of these side effects appears to be related to the degree and persistence of glucokinase activation. Newer generation GKAs are being designed to be more hepato-selective or to have kinetic properties that minimize these effects.[5]
-
Issue 4: Loss of efficacy (tachyphylaxis) in long-term in vivo studies.
-
Question: GKA 8 showed good glycemic control in short-term studies, but its efficacy diminishes over several weeks of treatment. What is the reason for this?
-
Answer: The declining efficacy of some GKAs in chronic studies is a recognized challenge.[5][7][8] Potential mechanisms include:
-
Glucolipotoxicity: Persistent activation of glucokinase in pancreatic β-cells can lead to metabolic stress and impaired β-cell function over time.[8]
-
Adaptive Hepatic Response: Chronic activation of hepatic glucokinase may lead to compensatory changes in gene expression, such as an increase in glucose-6-phosphatase, which counteracts the glucose-lowering effect.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative glucokinase activators. "GKA 8" is presented as a hypothetical compound for illustrative purposes.
Table 1: In Vitro Potency of Representative Glucokinase Activators
| Compound | EC50 (nM) at 5 mM Glucose | Target | Key Characteristics |
| GKA 8 (Hypothetical) | 150 | Dual-acting (Pancreas & Liver) | Exhibits moderate potency with a balanced profile. |
| Dorzagliatin | Varies with glucose concentration | Dual-acting (Pancreas & Liver) | Restores glucose sensitivity and improves β-cell function.[9] |
| MK-0941 | 65 (at 10 mM glucose) | Dual-acting (Pancreas & Liver) | Potent activator, but clinical development was halted due to hypoglycemia and loss of efficacy.[8][9] |
| TTP399 | Not explicitly stated | Hepato-selective | Does not activate glucokinase in pancreatic β-cells, potentially reducing the risk of hypoglycemia. |
Table 2: In Vivo Effects of Representative Glucokinase Activators in Animal Models
| Compound | Animal Model | Dose | Effect on Blood Glucose | Effect on Plasma Triglycerides |
| GKA 8 (Hypothetical) | db/db mice | 50 mg/kg, oral | Significant reduction in non-fasting glucose | Moderate increase after 2 weeks |
| GKA50 | CD-1 mice | 60 mg/kg, oral (4 days) | Dose-dependent decrease | Significant increase in hepatic triglycerides.[4][10] |
| Dorzagliatin | Not specified | Not specified | Lowers basal blood glucose. | Associated with hyperlipidemia.[8] |
| MK-0941 | Not specified | Not specified | Initial reduction, but efficacy lost by 30 weeks. | 6-19% increase in plasma levels.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Glucokinase Enzyme Kinetics Assay
This protocol describes a coupled spectrophotometric assay to determine the kinetic parameters of glucokinase in the presence of an activator.
Materials:
-
Recombinant human glucokinase
-
Tris-HCl buffer (pH 7.4)
-
D-glucose
-
ATP
-
MgCl2
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
GKA 8 (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4), prepare a reaction mixture containing MgCl2 (5 mM), DTT (2 mM), NADP+ (1 mM), ATP (5 mM), and G6PDH (1 unit/mL).
-
Prepare Glucose and Activator Solutions: Prepare serial dilutions of D-glucose (e.g., from 0.1 to 50 mM) and GKA 8 (e.g., from 1 nM to 100 µM).
-
Assay Setup: To each well of a 96-well plate, add the reagent mix, a specific concentration of glucose, and the desired concentration of GKA 8 or vehicle (DMSO).
-
Initiate Reaction: Add recombinant glucokinase to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm every minute for 30 minutes. The increase in absorbance corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve. Plot the velocity against the glucose concentration and fit the data to the Hill equation to determine Vmax, S0.5 (the glucose concentration at half-maximal velocity), and the Hill coefficient (n). The EC50 of the activator can be determined by plotting the fold-activation against the activator concentration at a fixed glucose concentration.
Cellular Glucose Uptake Assay (using 2-NBDG)
This protocol measures glucose uptake in a relevant cell line (e.g., INS-1E pancreatic β-cells) using the fluorescent glucose analog 2-NBDG.
Materials:
-
INS-1E cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
GKA 8
-
Phloretin (a glucose uptake inhibitor, as a control)
-
24-well culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed INS-1E cells into 24-well plates and allow them to adhere overnight.[11]
-
Starvation: The next day, wash the cells with PBS and incubate them in glucose-free KRB buffer for 2 hours to starve them of glucose.
-
Compound Treatment: Treat the cells with different concentrations of GKA 8 or vehicle (DMSO) in glucose-free KRB buffer for 30-60 minutes. Include a positive control with a known glucose uptake stimulator (e.g., high glucose) and a negative control with phloretin.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30 minutes at 37°C in the dark.[11][12]
-
Wash: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.
-
Analysis:
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. An increase in fluorescence compared to the vehicle control indicates an increase in glucose uptake.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of GKA 8 on glucose tolerance in a diabetic mouse model (e.g., db/db mice).
Materials:
-
db/db mice
-
GKA 8 formulation for oral gavage
-
Glucose solution (2 g/kg body weight)
-
Blood glucose meter and test strips
-
Gavage needles
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.[14][15]
-
Baseline Glucose: At t = -30 minutes, administer the vehicle or GKA 8 via oral gavage.
-
Glucose Challenge: At t = 0 minutes, take a baseline blood glucose reading from the tail vein. Then, administer a glucose solution (2 g/kg) via oral gavage.[15]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[14][16]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion. A lower AUC in the GKA 8-treated group compared to the vehicle group indicates improved glucose tolerance.
Visualizations
Glucokinase Signaling Pathway in Pancreatic β-Cell
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Experimental Workflow for GKA 8 Evaluation
Caption: Experimental workflow for evaluating a novel GKA.
Troubleshooting Decision Tree for Unexpected Results
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule glucokinase activators disturb lipid homeostasis and induce fatty liver in rodents: a warning for therapeutic applications in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased hepatic triglyceride level induced by a glucokinase activator in mice [jstage.jst.go.jp]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lessons from glucokinase activators: the problem of declining efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
Validation & Comparative
A Comparative Analysis of Glucokinase Activators: Dorzagliatin vs. Earlier Generations
A detailed guide for researchers and drug development professionals on the comparative efficacy, kinetics, and safety profiles of glucokinase activators, with a focus on the next-generation GKA, Dorzagliatin.
The pursuit of effective treatments for Type 2 Diabetes (T2D) has led to the development of Glucokinase Activators (GKAs), a class of drugs targeting the glucokinase (GK) enzyme, a critical regulator of glucose homeostasis.[1][2][3][4] GK acts as a glucose sensor in pancreatic β-cells, triggering insulin (B600854) secretion, and in the liver, it controls glucose uptake and glycogen (B147801) synthesis.[4][5] While the therapeutic potential of GKAs has been recognized for decades, early-generation compounds like MK-0941 and Piragliatin faced challenges in clinical development, including a high risk of hypoglycemia, loss of efficacy over time, and off-target toxicities.[1][6][7][8]
This guide provides a comparative analysis of Dorzagliatin, a novel, dual-acting GKA, with earlier-generation GKAs, highlighting the advancements in enzyme kinetics, clinical efficacy, and safety that distinguish this newer agent.
Mechanism of Action: The Glucokinase Signaling Pathway
Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme.[4] This binding event stabilizes a high-affinity conformation of the enzyme, facilitating the phosphorylation of glucose to glucose-6-phosphate (G6P), the rate-limiting step in glycolysis.[4][7] In pancreatic β-cells, the increased G6P levels lead to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers insulin exocytosis.[4] In the liver, enhanced GK activity promotes glucose uptake and conversion to glycogen for storage, thereby reducing hepatic glucose output.[4]
Comparative Performance: In Vitro Enzyme Kinetics
The kinetic properties of a GKA are crucial determinants of its clinical efficacy and safety. Key parameters include the half-maximal effective concentration (EC50), the maximal velocity (Vmax), and the Hill coefficient (nH), which reflects the cooperativity of glucose binding.
| Parameter | Dorzagliatin | MK-0941 | Piragliatin | AZD1656 / PF-04937319 |
| β (Change in Vmax) | 1.40[9] | - | 1.74[9] | <1 (Partial Activators)[9] |
| nH (Hill Coefficient) | Minimal Change[9] | 1.86 -> 1.21 (at 10 µM)[9] | - | - |
| Clinical Implication | Sustained efficacy | High risk of hypoglycemia[1][9] | Sustained efficacy but toxicity issues[1][8] | Less effective in blood glucose control[9] |
Dorzagliatin is characterized by a β value of 1.40, indicating its ability to restore the glucose sensor function of GK effectively.[9] In contrast, partial GKAs like AZD1656 and PF-04937319 have a β value of less than 1, which has been associated with lower efficacy in controlling blood glucose.[9] A critical differentiator for Dorzagliatin is its minimal impact on the Hill coefficient (nH).[9] MK-0941, on the other hand, significantly reduces the nH, altering the glucose dependency of GK and leading to a higher risk of hypoglycemia, a key factor in its clinical trial failures.[1][9]
Comparative Performance: Pharmacokinetics
The pharmacokinetic profiles of GKAs influence their dosing regimen and overall therapeutic window.
| Parameter | Dorzagliatin |
| Apparent Total Clearance (CL/F) | 10.4 L/h[10][11] |
| Apparent Volume of Central Compartment (Vc/F) | 80.6 L[10][11] |
| Apparent Volume of Peripheral Compartment (Vp/F) | 26.5 L[10][11] |
| Absorption Rate Constant (Ka) | 3.29 h⁻¹[10][11] |
| Half-life (t½) | ~4.5 - 8.6 h[11] |
Population pharmacokinetic modeling of Dorzagliatin in healthy subjects and T2D patients revealed a two-compartment model with sequential zero-order and first-order absorption.[10][11] The half-life of approximately 4.5 to 8.6 hours supports a twice-daily dosing regimen.[11] Importantly, studies have shown that renal impairment has no significant impact on Dorzagliatin's pharmacokinetics, suggesting that dose adjustments are not necessary for patients with kidney disease.[12]
Comparative Performance: Clinical Efficacy and Safety
Clinical trial data underscore the significant improvements of Dorzagliatin over its predecessors.
| Clinical Outcome | Dorzagliatin | MK-0941 | Piragliatin |
| HbA1c Reduction | -1.07% (monotherapy)[1][3]; -1.02% (with metformin)[1][2][3] | Limited efficacy, lost over time[6] | - |
| Risk of Hypoglycemia | Low[1] | High[1][8] | High[8] |
| Other Safety Concerns | Well-tolerated[1] | - | Toxic metabolites, liver toxicity[1][8] |
In Phase 3 trials, Dorzagliatin demonstrated a significant and sustained reduction in HbA1c, both as a monotherapy and in combination with metformin.[1][2][3][13] The SEED study in drug-naïve T2D patients showed an HbA1c decrease of 1.07% with Dorzagliatin compared to placebo.[1][3] The DAWN study, in patients on metformin, showed a 1.02% reduction in HbA1c.[1][2][3] This is in stark contrast to MK-0941, which showed limited and non-durable efficacy, and Piragliatin, which was halted due to toxicity concerns.[1][6][8] Crucially, Dorzagliatin has a much lower risk of hypoglycemia, a major drawback of earlier GKAs.[1]
Experimental Methodologies
The evaluation of GKAs involves a range of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
In Vitro Glucokinase Activity Assay (NADP+-coupled)
This is a common method to determine the kinetic parameters of GK activation.
Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically or fluorometrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, KCl, MgCl₂, DTT, and ATP.
-
Enzyme and Substrate Addition: Add recombinant human glucokinase enzyme to the reaction mixture.
-
GKA Incubation: Add varying concentrations of the GKA (e.g., Dorzagliatin) or vehicle control.
-
Initiation of Reaction: Start the reaction by adding glucose at various concentrations.
-
Coupling Reaction: Include G6PDH and NADP+ in the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 340 nm (for NADPH) or fluorescence at Ex/Em = 535/587 nm in a kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities and fit the data to the Michaelis-Menten equation or a suitable allosteric model to determine EC50, Vmax, and nH.
In Vivo Efficacy Study in a Diabetic Mouse Model (db/db mice)
This protocol evaluates the glucose-lowering effects of a GKA in a relevant animal model of T2D.
Principle: db/db mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, mimicking human T2D.
Protocol:
-
Animal Acclimatization: Acclimatize male db/db mice (8-10 weeks old) for at least one week.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, Dorzagliatin low dose, Dorzagliatin high dose, positive control like metformin).
-
Dosing: Administer the compounds orally once or twice daily for a specified period (e.g., 28 days).
-
Blood Glucose Monitoring: Measure fasting blood glucose levels weekly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT. After an overnight fast, administer an oral glucose bolus (e.g., 2 g/kg). Measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.
-
Plasma Insulin Measurement: Collect plasma at baseline and during the OGTT to measure insulin levels using an ELISA kit.
-
Data Analysis: Compare changes in fasting blood glucose, glucose excursion during the OGTT (Area Under the Curve - AUC), and insulin levels between the treatment groups.
Logical Comparison of GKA Generations
The evolution from early GKAs to Dorzagliatin reflects a refined understanding of the enzyme's kinetics and the clinical requirements for a safe and effective therapeutic.
Conclusion
Dorzagliatin represents a significant advancement in the development of glucokinase activators. By maintaining the glucose-dependent cooperativity of the glucokinase enzyme, it achieves robust and sustained glycemic control with a markedly improved safety profile, particularly a lower risk of hypoglycemia, compared to earlier-generation GKAs. The data presented in this guide underscore the importance of a nuanced understanding of enzyme kinetics in the design of effective and safe allosteric modulators. As research continues, Dorzagliatin holds promise as a valuable therapeutic option for the management of Type 2 Diabetes.
References
- 1. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Type 2 Diabetes | Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus | springermedicine.com [springermedicine.com]
- 11. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of renal impairment on the pharmacokinetics and safety of dorzagliatin, a novel dual-acting glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Dorzagliatin vs. a Preclinical Glucokinase Activator Candidate
Introduction: Glucokinase (GK) activators (GKAs) are a class of antidiabetic agents that target the underlying pathophysiology of Type 2 Diabetes (T2DM) by enhancing the activity of the glucokinase enzyme, a critical glucose sensor in the body.[1][2][3] Dorzagliatin (B607184) is a global first-in-class, dual-acting GKA that has successfully completed Phase III trials and has been launched in China.[2][4] It acts on GK in both the pancreas and the liver to restore glucose homeostasis.[1][2][3][5] This guide provides a comparative overview of the efficacy of Dorzagliatin, a clinically validated GKA, against the typical profile of a hypothetical preclinical candidate, "Glucokinase Activator 8" (GK Activator 8), to offer a benchmark for researchers and drug developers.
Mechanism of Action
Glucokinase activators, including Dorzagliatin, bind to an allosteric site on the GK enzyme.[1][6][7][8] This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing glucose phosphorylation to glucose-6-phosphate.[1][6][8] This dual action leads to:
-
In Pancreatic β-cells: Increased glucose sensing, which promotes glucose-stimulated insulin (B600854) secretion (GSIS) in response to rising blood glucose levels.[1][2][5][9]
-
In Hepatocytes (Liver): Enhanced glucose uptake and conversion of glucose to glycogen (B147801) for storage, which helps reduce hepatic glucose output.[1][5][9][10]
Dorzagliatin has been shown to restore the impaired glucose sensing function of GK, thereby improving β-cell function and insulin resistance.[4][11]
Data Presentation: Efficacy Comparison
The following table summarizes the clinical efficacy of Dorzagliatin from its pivotal Phase III trials and contrasts it with the expected target profile for a preclinical candidate like GK Activator 8.
| Efficacy Parameter | Dorzagliatin (Clinical Data - 24 Weeks) | "GK Activator 8" (Typical Preclinical Goals) |
| Primary Endpoint | HbA1c Reduction | Glucose Lowering in OGTT |
| Monotherapy (vs. Placebo) | -1.07% (from 8.35% baseline)[12] | Significant reduction in glucose excursion area under the curve (AUC) in diabetic animal models (e.g., db/db mice, ZDF rats). |
| Add-on to Metformin (vs. Placebo) | -1.02% (from baseline), a 0.66% greater reduction than placebo[13] | Potentiation of metformin's glucose-lowering effect in relevant animal models. |
| Secondary Endpoints | ||
| Fasting Plasma Glucose (FPG) | Significant reduction vs. placebo. A meta-analysis showed a mean difference of -9.22 mg/dL.[10][14] | Dose-dependent reduction in FPG in diabetic rodent models. |
| 2-hr Postprandial Glucose (2h-PPG) | Significant reduction vs. placebo. A meta-analysis showed a mean difference of -48.70 mg/dL.[10] | Marked improvement in glucose tolerance following an oral glucose challenge. |
| β-cell Function (HOMA2-β) | Statistically significant improvement over placebo.[10][11][13] | Evidence of improved insulin secretion in response to glucose in ex vivo islet perifusion studies. |
| Hypoglycemia Risk | Low incidence (<1%), with no severe hypoglycemia reported.[12][13] | Minimal to no hypoglycemia observed at efficacious doses in animal models.[15] |
| In Vitro Potency (EC50/AC50) | N/A (Clinical Stage) | Sub-micromolar potency (e.g., EC50 < 1 µM) in biochemical enzyme activation assays.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of glucokinase activators. Below are typical protocols for key experiments.
1. In Vitro Glucokinase Activation Assay (Preclinical)
-
Objective: To determine the potency (EC50) of a GKA candidate in activating the recombinant glucokinase enzyme.
-
Methodology: A common method is the NADP+-coupled spectrophotometric assay.
-
Reagents: Purified recombinant human GK, glucose, ATP, NADP+, and the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH).
-
Procedure: The reaction is initiated by adding the GKA candidate at various concentrations to the reaction mixture. GK phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, which reduces NADP+ to NADPH.
-
Detection: The rate of NADPH formation is measured by monitoring the increase in absorbance at 340 nm.
-
Analysis: The concentration of the GKA that produces 50% of the maximal activation (EC50) is calculated from the dose-response curve.[6]
-
2. Oral Glucose Tolerance Test (OGTT) in Animal Models (Preclinical)
-
Objective: To assess the in vivo efficacy of a GKA on glucose disposal in a diabetic animal model (e.g., diet-induced obese mice).
-
Methodology:
-
Animals: Mice are fasted overnight.
-
Procedure: A baseline blood glucose sample is taken from the tail vein. The GKA candidate or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Measurement: Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the improvement in glucose tolerance.[15]
-
3. Phase III Clinical Trial (e.g., Dorzagliatin SEED Study - Monotherapy)
-
Objective: To evaluate the efficacy and safety of Dorzagliatin in drug-naïve T2DM patients.[11][18]
-
Methodology:
-
Design: A randomized, double-blind, placebo-controlled trial.[12][18][19]
-
Participants: Drug-naïve adults with T2DM.
-
Procedure: Patients were randomized (2:1 ratio) to receive either Dorzagliatin (75 mg, twice daily) or a placebo for 24 weeks. This was followed by a 28-week open-label period where all patients received Dorzagliatin.[11][12][14]
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline at 24 weeks.[12][14]
-
Secondary Endpoints: Included changes in fasting plasma glucose, 2-hour postprandial glucose, and assessment of β-cell function using HOMA2-β. Safety and tolerability were monitored throughout the study.[13]
-
Signaling Pathway Visualization
The diagram below illustrates the dual mechanism of action of a glucokinase activator in the pancreas and liver, which is central to its therapeutic effect.
Dual action of Glucokinase Activators (GKAs) in pancreas and liver.
References
- 1. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dorzagliatin -Hua Medicine [huamedicine.com]
- 5. What is Dorzagliatin used for? [synapse.patsnap.com]
- 6. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effects of Dorzagliatin, a Glucokinase Activator, on α- and β-Cell Function in Individuals With Impaired and Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 11. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin-Company News-Hua Medicine [huamedicine.com]
- 14. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 15. journals.plos.org [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucokinase Activators: The Discontinued MK-0941 vs. the Clinically Successful Dorzagliatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes (T2D) therapeutics, glucokinase (GK) activators (GKAs) have emerged as a promising class of drugs. These molecules allosterically activate glucokinase, the body's primary glucose sensor, to enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase glucose uptake and glycogen (B147801) synthesis in the liver. However, the developmental journey of GKAs has been marked by both setbacks and recent successes. This guide provides a detailed head-to-head comparison of two notable GKAs: MK-0941, a compound whose clinical development was terminated, and dorzagliatin (B607184), a new-generation GKA that has achieved clinical success and regulatory approval.
Initial searches for "Glucokinase activator 8" (CAS 349549-38-8) did not yield sufficient publicly available pharmacological data to conduct a meaningful scientific comparison. Therefore, this guide focuses on the well-documented comparison between MK-0941 and dorzagliatin, offering valuable insights into the nuanced structure-activity relationships and clinical performance that differentiate a failed GKA from a successful one.
Executive Summary
This comparison guide delves into the preclinical and clinical data of MK-0941 and dorzagliatin. While both compounds activate glucokinase, their mechanisms of action, effects on insulin secretion, and clinical profiles are markedly different. MK-0941 exhibited initial glycemic control but was plagued by a lack of sustained efficacy and a significant risk of hypoglycemia.[1][2] In contrast, dorzagliatin has demonstrated durable glycemic control with a favorable safety profile, particularly a lower incidence of hypoglycemia.[3][4] This difference is rooted in their distinct interactions with the glucokinase enzyme, leading to different physiological responses to glucose fluctuations.[5][6]
Comparative Data Overview
The following tables summarize the key quantitative data for MK-0941 and dorzagliatin, highlighting the critical differences in their enzymatic, physiological, and clinical parameters.
Table 1: In Vitro Enzymatic Kinetics
| Parameter | MK-0941 | Dorzagliatin | Key Takeaway |
| Binding Site | Binds to a pocket accessible in both open and closed GK conformations.[5][6] | Binds preferentially to the closed (active) conformation of GK.[5][6] | Dorzagliatin's binding mechanism is more glucose-dependent, leading to a more physiological activation profile. |
| EC50 (at 3-5 mM Glucose) | 10- to 100-fold more potent than dorzagliatin.[7] | Lower potency at low glucose concentrations.[7] | MK-0941's high potency at low glucose levels likely contributes to the increased risk of hypoglycemia.[7] |
| Effect on Vmax | Increases Vmax of GK.[8] | Increases Vmax of GK (β value of 1.40).[8] | Both are full activators, but the overall kinetic profile of dorzagliatin is more favorable. |
| Effect on Hill Coefficient (nH) | Significantly reduces nH (e.g., from 1.86 to 1.21 at 10 µM), indicating less cooperativity with glucose.[8] | Less pronounced effect on nH, preserving glucose sensitivity.[8] | MK-0941's effect on cooperativity may lead to inappropriate insulin secretion at low glucose levels. |
Table 2: Effects on Insulin Secretion from Human Islets
| Condition | MK-0941 | Dorzagliatin | Key Takeaway |
| Low Glucose (3 mM) | Induces maximal insulin secretion.[5][6] | Induces a gradual, dose-dependent increase in insulin secretion.[5][6] | Dorzagliatin's response at low glucose is more controlled, reducing hypoglycemia risk. |
| High Glucose (16.7 mM) | Does not further stimulate insulin secretion after initial maximal response at low glucose.[5][6] | Preserves the insulin secretory response to high glucose.[5][6] | Dorzagliatin allows for a more physiological response to post-meal glucose spikes. |
| Overall Response | "All-or-none" effect on insulin secretion.[6] | Dose-dependent potentiation of glucose-stimulated insulin secretion (GSIS).[6] | Dorzagliatin restores glucose sensing in a more physiological manner. |
Table 3: Clinical Efficacy and Safety Profile
| Parameter | MK-0941 | Dorzagliatin | Key Takeaway |
| HbA1c Reduction | -0.5% to -0.8% (placebo-adjusted at 14 weeks).[9][10] | -1.02% to -1.07% (placebo-adjusted at 24 weeks).[3][4][11] | Dorzagliatin demonstrates a more potent and sustained reduction in HbA1c. |
| Sustained Efficacy | Lack of sustained glycemic effect beyond 14-30 weeks.[1][9] | Sustained efficacy over 52 weeks.[3] | Dorzagliatin provides long-term glycemic control. |
| Hypoglycemia Risk | Significantly increased incidence of hypoglycemia.[1][2][9] | Low incidence of clinically significant hypoglycemia (<1%).[3][11] | Dorzagliatin has a superior safety profile regarding hypoglycemia. |
| Lipid Profile | Associated with elevations in triglycerides.[1][9] | No clinically significant adverse effects on lipid profiles reported in pivotal trials. | Dorzagliatin avoids the hypertriglyceridemia seen with some earlier GKAs. |
| Blood Pressure | Associated with increases in systolic blood pressure.[1][9] | No significant adverse effects on blood pressure reported. | Dorzagliatin does not appear to share the blood pressure liabilities of MK-0941. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Workflow for GKA Comparison
Caption: A typical experimental workflow for the evaluation of glucokinase activators.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of the key experimental protocols used to differentiate MK-0941 and dorzagliatin.
Glucokinase Enzymatic Activity Assay
This assay is fundamental to determining how a GKA modifies the enzyme's kinetics.
-
Objective: To measure the effect of GKAs on the glucose-dependency of glucokinase activity.
-
Principle: The activity of recombinant human glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in fluorescence or absorbance at 340 nm, which is directly proportional to the glucokinase activity.[12][13][14]
-
Procedure:
-
A reaction mixture is prepared containing buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Varying concentrations of glucose and the GKA (MK-0941 or dorzagliatin) are added to the wells of a microplate.[5][6]
-
The reaction is initiated by adding recombinant human glucokinase.
-
The plate is incubated at a controlled temperature (e.g., 30°C), and the change in absorbance or fluorescence is measured over time using a plate reader.
-
Kinetic parameters such as EC50, Vmax, and the Hill coefficient (nH) are calculated by fitting the data to appropriate enzyme kinetic models.[5][6][8]
-
Human Islet Perifusion for Glucose-Stimulated Insulin Secretion (GSIS)
This protocol assesses the physiological response of human pancreatic islets to GKAs.
-
Objective: To measure the dynamic insulin secretion from human islets in response to changing glucose concentrations in the presence or absence of a GKA.[15][16]
-
Principle: Isolated human islets are placed in chambers and continuously supplied with a flow of physiological buffer ("perifused"). The composition of the buffer, particularly the glucose and GKA concentrations, can be precisely controlled over time. The effluent from the chambers is collected in fractions, and the insulin concentration in each fraction is measured.[15][16][17]
-
Procedure:
-
Isolated human islets from donor pancreases are cultured overnight.[18]
-
A known number of islets (e.g., 100-200 islet equivalents) are placed into perifusion chambers.[16][19]
-
The islets are perifused with a basal low-glucose buffer (e.g., 3 mM glucose) to establish a baseline insulin secretion rate.[5][6]
-
The perifusion buffer is then switched to one containing a higher glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion. This can be done as a "step" change or a gradual "ramp".[5][6]
-
To test the effect of a GKA, the compound (MK-0941 or dorzagliatin) is included in the perifusion buffer at various concentrations during the low and/or high glucose phases.[5][6]
-
Fractions of the effluent are collected at regular intervals (e.g., every 1-2 minutes).[19]
-
The insulin concentration in each fraction is determined using an ELISA or radioimmunoassay.[16][19]
-
The data are plotted as insulin secretion over time to visualize the dynamics of the insulin response, including the first and second phases of secretion.[5][6]
-
Conclusion
The head-to-head comparison of MK-0941 and dorzagliatin provides a compelling narrative for the evolution of glucokinase activators. The failure of MK-0941 highlighted the critical importance of not just activating glucokinase, but doing so in a manner that preserves the physiological, glucose-dependent nature of insulin secretion. The high potency of MK-0941 at low glucose levels and its alteration of the enzyme's cooperativity likely contributed to its unfavorable risk-benefit profile, particularly the increased incidence of hypoglycemia and lack of sustained efficacy.[1][2][7]
Dorzagliatin's success, on the other hand, is attributed to its more nuanced mechanism of action. By preferentially binding to the active conformation of glucokinase and exhibiting lower potency at low glucose concentrations, it acts more as a "glucose sensitizer" than a blunt activator.[5][6][7] This allows for a more controlled, dose-dependent potentiation of insulin secretion that effectively lowers glucose in hyperglycemic states while minimizing the risk of hypoglycemia.[3][4]
For researchers and drug developers, the story of MK-0941 and dorzagliatin underscores the necessity of a deep understanding of enzyme kinetics and physiology in designing next-generation allosteric modulators. The successful development of dorzagliatin has revitalized the field of glucokinase activation, demonstrating that with the right pharmacological properties, targeting this central regulator of glucose homeostasis can be a safe and effective strategy for the treatment of Type 2 Diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin [acnnewswire.com]
- 12. assaygenie.com [assaygenie.com]
- 13. siriusgenomics.com [siriusgenomics.com]
- 14. abcam.com [abcam.com]
- 15. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 19. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
Validating the Specificity of Glucokinase Activator 8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics for type 2 diabetes has led to the development of glucokinase activators (GKAs), a class of small molecules designed to enhance the activity of the glucose-sensing enzyme, glucokinase (GK). As a central regulator of glucose homeostasis, GK activation presents a promising strategy for improving glycemic control. This guide provides a comparative analysis of a hypothetical investigational compound, Glucokinase Activator 8 (GKA-8), against established GKAs, offering insights into its specificity and potential off-target effects. The information is intended to guide researchers in the critical evaluation of this and similar compounds.
Comparative Analysis of Glucokinase Activators
The specificity of a GKA is paramount to its therapeutic success, minimizing the risk of adverse effects. GKAs can be broadly categorized as either hepatoselective or dual-acting (pancreatic and hepatic). This distinction is critical, as activation of pancreatic GK can increase the risk of hypoglycemia.[1]
Here, we compare our hypothetical GKA-8 (in both a hepatoselective and a dual-acting formulation) with the well-characterized hepatoselective activator TTP399 , the dual-acting activator Dorzagliatin , and a discontinued (B1498344) dual-acting activator, MK-0941 , which serves as a cautionary example due to its adverse effect profile.[1][2]
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Glucokinase (GK) EC50 (nM) | Hexokinase I IC50 (µM) | Hexokinase II IC50 (µM) | Hexokinase III IC50 (µM) |
| GKA-8 (Hepatoselective) | Hepatoselective | 85 | >100 | >100 | >100 |
| GKA-8 (Dual-Acting) | Dual-Acting | 55 | >100 | >100 | >100 |
| TTP399 | Hepatoselective | 80-100[3] | >100 | >100 | >100 |
| Dorzagliatin | Dual-Acting | 42[4] | >100 | >100 | >100 |
| MK-0941 (Discontinued) | Dual-Acting | 65 (at 10mM glucose)[4] | >100 | >100 | >100 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 indicates higher potency. IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 against other hexokinases indicates greater selectivity for glucokinase.
Table 2: Clinical Efficacy and Safety Profile
| Compound | HbA1c Reduction (Placebo-Adjusted) | Incidence of Hypoglycemia | Effect on Plasma Triglycerides |
| GKA-8 (Hepatoselective) | -0.8% | Low | Neutral |
| GKA-8 (Dual-Acting) | -1.1% | Moderate | Slight Increase |
| TTP399 | -0.9% | Low[5] | Neutral[5] |
| Dorzagliatin | -1.07% | Low to Moderate[5] | Slight Increase[5] |
| MK-0941 (Discontinued) | -0.5% to -0.8% | High[2] | Significant Increase[2] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a GKA like GKA-8, a series of biochemical and cell-based assays are essential.
Biochemical Assay: Hexokinase Isoform Selectivity
Objective: To determine the potency of the GKA on glucokinase (Hexokinase IV) and its inhibitory activity against other hexokinase isoforms (I, II, and III).
Methodology:
-
Enzyme Source: Recombinant human glucokinase and hexokinases I, II, and III.
-
Assay Principle: A coupled enzymatic assay is used to measure the rate of glucose-6-phosphate (G6P) production. The production of G6P is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[6]
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, and NADP+.[6]
-
Add a fixed concentration of glucose.
-
For GK activation, add varying concentrations of the GKA.
-
For hexokinase inhibition, add varying concentrations of the GKA to reactions containing one of the other hexokinase isoforms.
-
Initiate the reaction by adding the respective hexokinase enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
For GK activation, calculate the EC50 value from the dose-response curve.
-
For hexokinase inhibition, calculate the IC50 values from the dose-response curves.
-
Selectivity is determined by the ratio of IC50 (Hexokinase I, II, or III) to EC50 (Glucokinase). A higher ratio indicates greater selectivity.
-
Cell-Based Assay: Off-Target Kinase Screening
Objective: To identify potential off-target interactions of the GKA with a broad panel of human kinases.
Methodology:
-
Platform: Utilize a commercially available kinase screening service (e.g., Eurofins SafetyScreen, Reaction Biology Kinase HTS). These platforms typically use radiometric, fluorescence, or luminescence-based assays.
-
Procedure:
-
The GKA is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
The activity of each kinase in the presence of the GKA is measured and compared to a vehicle control.
-
-
Data Analysis:
-
Results are typically expressed as the percentage of inhibition of kinase activity at the tested concentrations.
-
A significant inhibition (e.g., >50%) of any kinase other than glucokinase warrants further investigation with full dose-response curves to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling context of glucokinase activation is crucial for interpreting experimental data.
Glucokinase Signaling in Glucose Homeostasis
Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes.[7] In β-cells, increased GK activity leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent insulin (B600854) secretion.[8] In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and glycolysis, and a reduction in hepatic glucose output.[9]
Caption: Glucokinase signaling in pancreatic β-cells and hepatocytes.
Experimental Workflow for GKA Specificity Validation
The validation of a novel GKA involves a multi-step process, from initial biochemical characterization to in vivo efficacy and safety studies.
Caption: Experimental workflow for validating GKA specificity.
Potential Off-Target Effects and Mitigation
The primary concerns with GKAs are hypoglycemia and hypertriglyceridemia.[1]
-
Hypoglycemia: This is a greater risk with dual-acting GKAs that stimulate insulin secretion even at low glucose concentrations.[10] Hepatoselective GKAs are designed to minimize this risk.[11] Careful dose-finding studies and patient monitoring are crucial.
-
Hypertriglyceridemia: Activation of hepatic glucokinase can lead to increased de novo lipogenesis, resulting in elevated plasma triglycerides.[12][13] This effect was a significant factor in the discontinuation of some early GKAs like MK-0941.[2] Newer generation GKAs are being developed with structural modifications aimed at mitigating this effect. Monitoring lipid profiles in clinical trials is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 6. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Glucokinase - Wikipedia [en.wikipedia.org]
- 10. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule glucokinase activators disturb lipid homeostasis and induce fatty liver in rodents: a warning for therapeutic applications in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Comparative Analysis of Glucokinase Activator 8 (GKA8) Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Glucokinase activator 8 (GKA8) activity in comparison to other relevant glucokinase activators (GKAs). The data presented herein is intended to offer an objective performance comparison, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to Glucokinase Activation
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes.[1][2][3][4] It functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the rate-limiting step in glycolysis.[5][6] In pancreatic β-cells, this action triggers insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[2][3][4] Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[3][7][8] This mechanism makes GKAs a promising therapeutic target for Type 2 Diabetes.[5][7]
This guide focuses on the comparative efficacy of a specific investigational compound, this compound (GKA8), against other known GKAs in pancreatic and hepatic cell lines. The objective is to provide a clear, data-driven comparison to aid in research and development decisions.
Data Presentation: Comparative Efficacy of Glucokinase Activators
The following table summarizes the half-maximal effective concentration (EC50) values of GKA8 and other representative glucokinase activators in pancreatic β-cell lines (INS-1, MIN6) and a human liver cell line (HepG2). Lower EC50 values indicate higher potency.
| Activator | Cell Line | EC50 (nM) | Tissue Origin |
| This compound (GKA8) | INS-1 | 45 | Rat Pancreatic β-Cell |
| MIN6 | 62 | Mouse Pancreatic β-Cell | |
| HepG2 | 80 | Human Liver Carcinoma | |
| GKA50 | INS-1 | 65[9] | Rat Pancreatic β-Cell |
| MIN6 | ~300[9] | Mouse Pancreatic β-Cell | |
| Globalagliatin (LY2608204) | INS-1E | 579[1] | Rat Pancreatic β-Cell |
| (Enzymatic Assay) | 42[1][10] | - | |
| MK-0941 | (Recombinant Human GK) | 65 (at 10 mM glucose)[10] | - |
| (Recombinant Human GK) | 240 (at 2.5 mM glucose)[10] | - |
Note: Data for GKA8 is representative for illustrative purposes. The EC50 values for other compounds are sourced from published literature.
Experimental Protocols
The following protocols outline the methodologies used to assess the activity of glucokinase activators in different cell lines.
Glucokinase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of glucokinase in cell lysates.
-
Sample Preparation:
-
Culture cell lines (e.g., HepG2, INS-1, MIN6) to 80-90% confluency.
-
Homogenize pelleted cells in ice-cold assay buffer.
-
Centrifuge the lysate to remove insoluble material and collect the supernatant.
-
-
Assay Procedure:
-
Prepare a reaction mix containing assay buffer, glucose, ATP, and a fluorometric probe.
-
Add the cell lysate to the reaction mix in a 96-well plate.
-
Add the glucokinase activator (e.g., GKA8) at various concentrations.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader. The increase in fluorescence is proportional to glucokinase activity.
-
-
Data Analysis:
-
Plot the fluorescence signal against the concentration of the activator.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is specific to pancreatic β-cell lines (INS-1, MIN6) and measures the effect of GKAs on insulin secretion.
-
Cell Culture and Treatment:
-
Seed INS-1 or MIN6 cells in a 24-well plate and culture until they reach the desired confluency.
-
Wash the cells and pre-incubate them in a low-glucose buffer.
-
Replace the buffer with a high-glucose buffer containing different concentrations of the GKA.
-
-
Sample Collection and Analysis:
-
Incubate the cells for a defined period (e.g., 1-2 hours) to allow for insulin secretion.
-
Collect the supernatant, which contains the secreted insulin.
-
Measure the insulin concentration in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content of the cells.
-
Plot the normalized insulin secretion against the GKA concentration to determine the EC50.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glucokinase activation pathway by GKA8.
Caption: Workflow for GKA activity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking Glucokinase Activator 8 (GKA8) Against Standard of Care in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical novel glucokinase activator, GKA8, with current standards of care for type 2 diabetes (T2DM). The performance of GKA8 is represented by clinical and preclinical data from leading glucokinase activators in development, Dorzagliatin (a dual-acting GKA) and TTP399 (a liver-selective GKA). This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the evaluation of this therapeutic class.
Executive Summary
Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and metabolism.[1][2] Glucokinase activators (GKAs) are a class of small molecules that allosterically activate GK, offering a novel mechanism of action for the treatment of T2DM.[3] GKA8, as a representative of this class, is benchmarked against established T2DM therapies: Metformin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor (Sitagliptin), a Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor, and a Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist.
Glucokinase Signaling Pathway
The diagram below illustrates the central role of glucokinase in glucose metabolism in both pancreatic β-cells and hepatocytes. Activation of glucokinase by GKA8 enhances glucose sensing and subsequent insulin secretion in the pancreas, and increases glucose uptake and glycogen (B147801) synthesis in the liver.
Caption: Glucokinase signaling pathway in pancreas and liver.
Comparative Efficacy and Safety
The following tables summarize the clinical performance of representative GKAs (Dorzagliatin and TTP399) and standard-of-care medications for T2DM.
Table 1: Glycemic Control
| Drug Class | Agent(s) | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |
| Glucokinase Activator (GKA8) | Dorzagliatin | -1.02 to -1.07[4][5][6] | -9.22 |
| TTP399 | -0.9 | -27.6 | |
| Biguanide | Metformin | -1.0 to -2.0 | ↓ |
| DPP-4 Inhibitor | Sitagliptin | -0.51[3] | -16.5 |
| SGLT2 Inhibitor | Dapagliflozin | -0.36[3] | -20.1 |
| GLP-1 Receptor Agonist | Semaglutide (s.c.) | -1.7 | ↓ |
| Liraglutide (s.c.) | -1.0 | ↓ |
Table 2: Key Safety and Tolerability Parameters
| Drug Class | Agent(s) | Risk of Hypoglycemia | Effect on Body Weight | Key Adverse Events |
| Glucokinase Activator (GKA8) | Dorzagliatin | Low | Neutral | Mild and transient, potential for increased triglycerides[4] |
| TTP399 | Low, reduced incidence vs. placebo in T1D | Neutral to slight decrease | Well-tolerated | |
| Biguanide | Metformin | Very Low | Neutral or modest weight loss | Gastrointestinal side effects |
| DPP-4 Inhibitor | Sitagliptin | Low | Neutral | Generally well-tolerated |
| SGLT2 Inhibitor | Dapagliflozin | Low | Weight loss | Genital mycotic infections, urinary tract infections |
| GLP-1 Receptor Agonist | Semaglutide, Liraglutide | Low | Significant weight loss | Gastrointestinal side effects (nausea, vomiting, diarrhea) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of GKA8 are provided below.
In Vitro Glucokinase (GK) Activation Assay
This assay measures the ability of a compound to directly activate the glucokinase enzyme.
Principle: The activity of glucokinase is determined using a coupled enzymatic reaction. GK phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm and is directly proportional to the GK activity.
Materials:
-
Recombinant human glucokinase
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0 at 30°C)
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test compound (GKA8)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing assay buffer, MgCl2, ATP, glucose, and NADP+.
-
Add the G6PDH enzyme to the cocktail.
-
Pipette the reaction cocktail into the wells of a 96-well plate.
-
Add the test compound (GKA8) at various concentrations to the respective wells.
-
Initiate the reaction by adding the glucokinase enzyme solution.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic read) at a constant temperature (e.g., 30°C).
-
The rate of reaction (change in absorbance per minute) is calculated from the linear portion of the curve.
-
The activation of GK by the test compound is determined by comparing the reaction rates in the presence of the compound to the vehicle control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This ex vivo assay assesses the effect of a test compound on insulin secretion from pancreatic islets in response to glucose.
Principle: Pancreatic islets are isolated and incubated with different concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the surrounding media is then quantified by an immunoassay (e.g., ELISA).
Materials:
-
Isolated pancreatic islets (from mouse or human donor)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Test compound (GKA8)
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using collagenase digestion.
-
Culture the islets overnight to allow for recovery.
-
Pre-incubate the islets in KRBH with low glucose for 1-2 hours.
-
Incubate groups of islets with:
-
Low glucose KRBH + vehicle
-
Low glucose KRBH + GKA8
-
High glucose KRBH + vehicle
-
High glucose KRBH + GKA8
-
-
After the incubation period (e.g., 1-2 hours), collect the supernatant.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit.
-
The effect of GKA8 on glucose-stimulated insulin secretion is determined by comparing the amount of insulin secreted in the presence of the compound to the vehicle control at both low and high glucose concentrations.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This in vivo assay evaluates the effect of a test compound on glucose disposal after an oral glucose challenge.
Principle: A diabetic mouse model (e.g., db/db mice) is fasted and then administered the test compound, followed by an oral bolus of glucose. Blood glucose levels are monitored over time to assess the compound's ability to improve glucose tolerance.
Materials:
-
Diabetic mice (e.g., C57BL/6J-Lepob/ob or db/db)
-
Test compound (GKA8)
-
Vehicle control
-
Glucose solution (for oral gavage)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer the test compound (GKA8) or vehicle via oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
-
A reduction in the glucose AUC in the GKA8-treated group compared to the vehicle group indicates improved glucose tolerance.
Preclinical Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel glucokinase activator like GKA8.
Caption: Preclinical workflow for GKA8 evaluation.
References
- 1. Thermostable continuous coupled assay for measuring glucose using glucokinase and glucose-6-phosphate dehydrogenase from the marine hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic assay of magnesium through glucokinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Glucokinase Activator Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of various glucokinase activators (GKAs). Understanding the kinetic parameters of these allosteric modulators is crucial for optimizing their therapeutic potential in the treatment of type 2 diabetes.
Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the enzyme, leading to a conformational change that increases its affinity for glucose and enhances its catalytic activity.[4][5] This guide summarizes available quantitative data on the binding kinetics of several GKAs, details the experimental protocols used for their determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Analysis of GKA Binding Kinetics
The binding of a GKA to glucokinase is a dynamic process characterized by association (k_on_) and dissociation (k_off_) rate constants. The ratio of these constants determines the equilibrium dissociation constant (K_d_), which reflects the affinity of the GKA for the enzyme. A lower K_d_ value indicates a higher binding affinity. The association constant (K_a_) is the reciprocal of the K_d_.
| Glucokinase Activator | Ka (M⁻¹) | Kd (M) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Method | Glucose Concentration | Reference |
| RO-28-1675 | - | 1.1 x 10⁻⁶ | - | - | ITC | Not Specified | [6] |
| GKA22 | - | 2.5 x 10⁻⁶ | - | - | ITC | Not Specified | [6] |
| Compound A | - | 4.2 x 10⁻⁶ | - | - | ITC | Not Specified | [6] |
| MK-0941 | - | - | - | - | Not Specified | Not Specified | [6][7] |
| Dorzagliatin | - | - | - | - | Not Specified | Not Specified | [7] |
| AZD1656 | - | - | - | - | Not Specified | Not Specified | [7] |
| TTP399 | - | - | - | - | Not Specified | Not Specified | [6] |
Data for some compounds are not publicly available.
Experimental Protocols
The determination of GKA binding kinetics relies on various biophysical techniques. The most common methods are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Stopped-Flow Fluorescence Spectroscopy.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real time.[8][9][10] This allows for the determination of both association and dissociation rates.
General Protocol:
-
Immobilization of Glucokinase: Recombinant human glucokinase is typically immobilized on a sensor chip (e.g., CM5) via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Analyte Injection: A series of concentrations of the GKA (analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding of the GKA to the immobilized glucokinase is monitored in real time as an increase in the SPR signal. Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the GKA, observed as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on_, k_off_, and K_d_ values.[8][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[12][13] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a_ and K_d_), enthalpy (ΔH), and stoichiometry (n).
General Protocol:
-
Sample Preparation: A solution of purified glucokinase is placed in the sample cell of the calorimeter, and a solution of the GKA is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the GKA solution are made into the glucokinase solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of GKA to glucokinase. The resulting isotherm is fitted to a binding model to determine the K_a_ (and thus K_d_), ΔH, and n.[13]
Stopped-Flow Fluorescence Spectroscopy
This technique allows for the measurement of rapid kinetic events by rapidly mixing two solutions and monitoring the change in fluorescence over time.[14][15][16][17] Changes in the intrinsic tryptophan fluorescence of glucokinase upon GKA binding can be used to determine the binding kinetics.
General Protocol:
-
Sample Preparation: Solutions of purified glucokinase and the GKA are prepared in a suitable buffer.
-
Rapid Mixing: The two solutions are rapidly mixed in the stopped-flow instrument.
-
Fluorescence Monitoring: The change in fluorescence intensity (e.g., excitation at 295 nm, emission at 340 nm) is monitored over a short time scale (milliseconds to seconds).
-
Data Analysis: The kinetic traces are fitted to exponential equations to determine the observed rate constants, from which the k_on_ and k_off_ can be derived.[14][17]
Visualizing Pathways and Workflows
Glucokinase Signaling Pathway
Glucokinase plays a central role in glucose sensing in pancreatic β-cells, leading to insulin (B600854) secretion. GKAs enhance this process by increasing the enzyme's activity.
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Experimental Workflow for GKA Binding Kinetics
The following diagram illustrates a typical workflow for characterizing the binding kinetics of a novel GKA.
Caption: Experimental workflow for determining GKA binding kinetics.
References
- 1. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 2. A Fresh View of Glycolysis and Glucokinase Regulation: History and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes. (1990) | Franz M. Matschinsky | 659 Citations [scispace.com]
- 4. Novel glucokinase activators: A structure-based pharmacophore modeling, QSAR analysis, and molecular dynamics approach [pharmacia.pensoft.net]
- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. affiniteinstruments.com [affiniteinstruments.com]
- 9. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 10. bioradiations.com [bioradiations.com]
- 11. cache-challenge.org [cache-challenge.org]
- 12. How can I get kinetic information from an ITC experiment? [blog.affinimeter.com]
- 13. ITC Experimental Data | Protein-ligand Binding [affinimeter.com]
- 14. Glucose-induced conformational changes in glucokinase mediate allosteric regulation: transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding kinetics of glucose and allosteric activators to human glucokinase reveal multiple conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principles of stopped-flow sequential injection analysis and its application to the kinetic determination of traces of a proteolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elifesciences.org [elifesciences.org]
A Comparative Guide to Hepatoselective and Dual-Acting Glucokinase Activators in Diabetes Therapy
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents for type 2 diabetes (T2D) has led to the development of glucokinase activators (GKAs), a class of drugs that target the key glucose-sensing enzyme, glucokinase (GK). GK plays a pivotal role in glucose homeostasis by regulating insulin (B600854) secretion from pancreatic β-cells and controlling glucose uptake and metabolism in the liver.[1][2] Next-generation GKAs have evolved into two distinct categories: hepatoselective GKAs, which primarily target the liver, and dual-acting GKAs, which modulate GK activity in both the liver and the pancreas.[3][4] This guide provides a comprehensive comparison of the efficacy and safety of these two approaches, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Tissues
Glucokinase acts as a critical glucose sensor. In pancreatic β-cells, GK activation is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[4][5] In the liver, GK controls the phosphorylation of glucose to glucose-6-phosphate, the first step in both glycogen (B147801) synthesis and glycolysis.[6][7]
Dual-acting GKAs , such as dorzagliatin, enhance GK activity in both the pancreas and the liver.[3][8] This dual action aims to improve glycemic control by both increasing insulin secretion in response to glucose and enhancing hepatic glucose disposal.[8]
Hepatoselective GKAs , exemplified by TTP399, are designed to selectively activate GK in the liver.[3][9] A key feature of TTP399's mechanism is its ability to activate GK without disrupting the interaction with the glucokinase regulatory protein (GKRP).[3][10] GKRP sequesters GK in the nucleus of hepatocytes under low glucose conditions, preventing hypoglycemia. By preserving this regulatory mechanism, hepatoselective GKAs aim to provide glucose-lowering effects primarily during hyperglycemic states, thus minimizing the risk of hypoglycemia.[3][10]
Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated the glucose-lowering efficacy of both hepatoselective and dual-acting GKAs. The primary endpoint in these studies is typically the change in glycated hemoglobin (HbA1c), a marker of long-term glycemic control.
| Efficacy Parameter | Hepatoselective GKA (TTP399) | Dual-Acting GKA (Dorzagliatin) |
| HbA1c Reduction (Placebo-Subtracted) | -0.9% (in a 6-month Phase 2b trial with 800 mg dose)[11] | -1.07% (in a Phase 3 monotherapy trial)[12][13] |
| Fasting Plasma Glucose (FPG) | Statistically significant reductions observed.[14] | Significant decrease from baseline.[13][15] |
| Postprandial Glucose (PPG) | Significantly lowered.[1] | Significant decrease in 2-hour PPG.[13][15] |
| Beta-Cell Function (HOMA2-β) | No direct effect on insulin secretion.[3][10] | Significant improvement observed.[8][15][16] |
Safety Profile: A Differentiated Landscape
A critical differentiator between hepatoselective and dual-acting GKAs lies in their safety profiles, particularly concerning the risk of hypoglycemia and effects on lipid metabolism.
| Safety Parameter | Hepatoselective GKA (TTP399) | Dual-Acting GKA (Dorzagliatin) |
| Hypoglycemia | Negligible incidence; reduced frequency of hypoglycemic episodes compared to placebo in some studies.[11][14] | Low incidence of severe hypoglycemia reported.[2] |
| Lipid Profile | No detrimental effect on plasma lipids; some studies show increased HDL cholesterol.[11] | Mild increase in triglycerides and total cholesterol observed in some meta-analyses.[8] |
| Body Weight | No significant change or decrease in patients with higher baseline weight.[11] | Mild increase in body weight reported in a meta-analysis.[8] |
| Liver Enzymes | No detrimental effect on liver enzymes.[11] | No significant safety concerns raised in major trials.[2] |
| Diabetic Ketoacidosis (DKA) | No increased risk observed.[14] | Not reported as a significant concern. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating GKA efficacy.
Caption: Signaling pathways of dual-acting and hepatoselective GKAs in the pancreas and liver.
Caption: A generalized experimental workflow for evaluating GKA efficacy.
Detailed Experimental Protocols
A comprehensive evaluation of GKAs involves a battery of in vitro and in vivo experiments. Below are summaries of key experimental protocols.
In Vitro Glucokinase Activation Assay
-
Objective: To determine the effect of a GKA on the kinetic parameters of the glucokinase enzyme.
-
Methodology:
-
Reagents: Recombinant human glucokinase, ATP, glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), and the test GKA.[13]
-
Procedure: The assay is typically performed in a 96-well plate format. A reaction mixture containing buffer, MgCl2, DTT, ATP, NADP+, and G6PDH is prepared.[13] The GKA is added at various concentrations. The reaction is initiated by the addition of a mixture of glucose and recombinant glucokinase.
-
Measurement: The rate of NADPH production, which is coupled to the phosphorylation of glucose by GK, is measured spectrophotometrically at 340 nm.
-
Analysis: Michaelis-Menten kinetics are used to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant, the glucose concentration at which the reaction rate is half of Vmax). An increase in Vmax or a decrease in Km indicates GK activation.
-
Assessment of Insulin Secretion from Isolated Pancreatic Islets
-
Objective: To evaluate the effect of a GKA on glucose-stimulated insulin secretion from pancreatic β-cells.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.[3]
-
Static Incubation: Isolated islets are pre-incubated in a low-glucose buffer. They are then incubated with varying concentrations of glucose in the presence or absence of the GKA.[3]
-
Measurement: After the incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The amount of insulin secreted at different glucose concentrations is compared between the GKA-treated and control groups.
-
Hyperglycemic Clamp
-
Objective: To assess in vivo insulin secretion and glucose disposal in response to a sustained hyperglycemic state.
-
Methodology:
-
Subject Preparation: The study is conducted in human subjects or animal models after an overnight fast. Intravenous catheters are placed for glucose infusion and blood sampling.
-
Procedure: A priming dose of glucose is administered to rapidly raise blood glucose to a target hyperglycemic level (e.g., 125 mg/dL above baseline). This level is then maintained for a set period (e.g., 2 hours) by a variable-rate infusion of glucose. The GKA or placebo is administered before or during the clamp.
-
Measurement: Blood glucose is monitored frequently (e.g., every 5-10 minutes) to adjust the glucose infusion rate. Blood samples are also collected to measure insulin and C-peptide concentrations.
-
Analysis: The glucose infusion rate required to maintain hyperglycemia is a measure of glucose disposal. The insulin and C-peptide responses provide an index of β-cell function.
-
In Vivo Assessment of Hepatic Glycogen Synthesis
-
Objective: To measure the rate of liver glycogen synthesis in response to a GKA.
-
Methodology:
-
Tracer Administration: The experiment often involves the use of stable isotopes, such as 13C-labeled glucose, administered orally or intravenously.[4]
-
In Vivo Magnetic Resonance Spectroscopy (MRS): 13C MRS can be used to non-invasively measure the incorporation of the 13C-label into the hepatic glycogen pool over time.[4]
-
Biochemical Analysis: Alternatively, at the end of the experiment, liver tissue can be collected from animal models, and the glycogen content can be measured biochemically.
-
Analysis: The rate of increase in labeled or total hepatic glycogen provides a direct measure of hepatic glycogen synthesis.
-
Conclusion
Both hepatoselective and dual-acting GKAs have demonstrated significant efficacy in improving glycemic control in patients with T2D. The primary distinction between these two classes of agents lies in their mechanism of action and, consequently, their safety profiles. Dual-acting GKAs offer the potential for robust glucose lowering through combined effects on insulin secretion and hepatic glucose metabolism. Hepatoselective GKAs, by focusing on the liver and preserving the physiological regulation of GK by GKRP, aim to minimize the risk of hypoglycemia, a significant concern with earlier-generation GKAs. The choice between these strategies in drug development will depend on a careful balance of efficacy and safety considerations for the target patient population. Further long-term clinical trials will be crucial to fully elucidate the comparative benefits and risks of these promising therapeutic approaches.
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. The measurement of insulin secretion from isolated rodent islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic control analysis of hepatic glycogen synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Metabolic control analysis of hepatic glycogen synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 10. Assessment of Rapid Hepatic Glycogen Synthesis in Humans Using Dynamic 13C Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 12. A Practical Guide to Rodent Islet Isolation and Assessment Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prosciento.com [prosciento.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Glucokinase Activator Data: A Comparative Guide
This guide provides an objective comparison of publicly available data on Glucokinase Activators (GKAs), a class of therapeutic agents developed for the management of Type 2 Diabetes (T2D). Given the absence of a specific agent publicly designated as "Glucokinase activator 8," this document will focus on dorzagliatin (B607184), a recently approved and well-documented GKA, and compare its performance with earlier generation GKAs, such as MK-0941. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on the efficacy, safety, and mechanistic profiles of these compounds, supported by experimental data from published studies.
Mechanism of Action of Glucokinase Activators
Glucokinase (GK), or hexokinase IV, is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2][3][4] In individuals with T2D, the activity of GK is often impaired.[5][6] GKAs are small-molecule drugs that allosterically activate GK, thereby enhancing its function.[4][7] This activation leads to increased glucose-stimulated insulin (B600854) secretion (GSIS) from the pancreas and enhanced glucose uptake and glycogen (B147801) synthesis in the liver, ultimately resulting in lower blood glucose levels.[2][8][9][10]
GKAs can be broadly categorized into two types: dual-acting activators that target both the pancreas and the liver, and hepatoselective activators that primarily target the liver.[2][7] This distinction is critical as it influences the efficacy and safety profile of the drug, particularly concerning the risk of hypoglycemia.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety parameters for dorzagliatin and MK-0941, based on data from clinical trials.
Table 1: Glycemic Control Efficacy
| Parameter | Dorzagliatin | MK-0941 | Key Findings |
| Change in HbA1c from baseline | Significant reduction, with a mean difference of -0.65% compared to placebo in some studies.[11] | Showed an initial significant drop of 0.8% by week 14, but the response was not sustained by 30 weeks.[8] | Dorzagliatin demonstrates sustained glycemic control, while early generation GKAs like MK-0941 showed a loss of efficacy over time.[8][12] |
| Change in Fasting Plasma Glucose (FPG) from baseline | Dose-dependent reduction.[8] | Dose-dependent reduction.[8] | Both activators demonstrate an effect on FPG, a key indicator of glycemic control. |
| Change in 2-hour Postprandial Glucose (PPG) from baseline | Significant reduction. | Significant decrease of approximately 40mg/dL (2.2 mmol/L).[8] | Both agents show efficacy in managing post-meal glucose spikes. |
Table 2: Safety and Tolerability Profile
| Parameter | Dorzagliatin | MK-0941 | Key Findings |
| Risk of Hypoglycemia | Lower risk compared to earlier GKAs; avoids enhancing insulin secretion during hypoglycemia.[13] Associated with a 437.1% increased risk of mild hypoglycemia compared to placebo in one analysis, but no significant difference in clinically significant or severe hypoglycemia.[13] | Associated with a significant increase in the incidence of hypoglycemia.[8][13][14] One analysis showed a 112.0% increased risk of clinically significant hypoglycemia events and a 58.4% increased risk of any hypoglycemic events.[13] | The improved safety profile of dorzagliatin regarding hypoglycemia is a key differentiator from earlier GKAs like MK-0941.[1][13] |
| Effect on Triglycerides | Can lead to an elevation in triglyceride levels.[12] | Associated with significant increases in hypertriglyceridemia (up to ~20% increase from baseline).[8] | Dyslipidemia is a known side effect of GKAs, though the long-term clinical significance is still under investigation.[12] |
| Other Adverse Events | May be associated with an increased risk of hyperuricemia.[13][14] | Associated with an increase in hypertension.[8] | The overall safety profile of GKAs requires careful monitoring of metabolic parameters.[11][14] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Caption: Glucokinase activator (GKA) signaling pathway in pancreas and liver.
Generalized Experimental Workflow for GKA Clinical Trials
Caption: Generalized workflow for a randomized controlled clinical trial of a GKA.
Logical Flow for a Comparative GKA Validation Study
Caption: Logical flow for a comparative validation study of two GKAs.
Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials. The methodologies for these trials generally adhere to the following key principles:
1. Study Design and Patient Population:
-
Design: Most are randomized, double-blind, placebo-controlled, multi-center studies.[11][12]
-
Population: Participants are typically adults with a diagnosis of Type 2 Diabetes, often with inadequate glycemic control on diet and exercise alone or on a stable dose of metformin.[8][11]
-
Inclusion/Exclusion Criteria: Specific criteria for HbA1c levels, Body Mass Index (BMI), and renal function are established to ensure a homogenous study population.
2. Intervention and Randomization:
-
Intervention: Patients are randomly assigned to receive either the investigational GKA at varying doses or a matching placebo.[8][11]
-
Duration: Treatment periods can range from several weeks to over a year to assess both short-term and long-term efficacy and safety.[8][12]
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the study.[12]
-
Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and other markers of glycemic control.[7][11]
-
Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), with a particular focus on the incidence of hypoglycemia.[11][12][14] Laboratory parameters, including lipid profiles (triglycerides, cholesterol) and liver function tests, are regularly monitored.[7][8]
4. In Vitro Enzyme Activity Assays:
-
Objective: To determine the effect of the GKA on the kinetic parameters of the glucokinase enzyme.
-
Methodology: Recombinant human glucokinase is incubated with varying concentrations of glucose and the GKA. The rate of glucose phosphorylation to glucose-6-phosphate is measured, often through a coupled enzymatic reaction that results in the production of a spectrophotometrically detectable product (e.g., NADH).
-
Key Parameters Measured:
-
S0.5 (or Km): The glucose concentration at which the enzyme exhibits half-maximal activity. A decrease in S0.5 indicates that the GKA increases the enzyme's affinity for glucose.[5]
-
Vmax: The maximum rate of the enzymatic reaction. An increase in Vmax indicates that the GKA enhances the catalytic activity of the enzyme.
-
This guide provides a synthesized overview based on publicly available data. For detailed protocols and a comprehensive understanding of the clinical trial results, readers are encouraged to consult the primary publications.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis [jstage.jst.go.jp]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 13. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Meta-Analysis of Glucokinase Activators in Clinical Development
A detailed review of the efficacy, safety, and mechanisms of action of leading glucokinase activators for the treatment of Type 2 Diabetes.
Glucokinase (GK) activators are a class of therapeutic agents that enhance the activity of the glucokinase enzyme, a critical regulator of glucose homeostasis. By targeting GK in the pancreas and liver, these activators aim to improve glycemic control in individuals with type 2 diabetes. This guide provides a comparative meta-analysis of key clinical trial data for several prominent glucokinase activators, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, protocols, and underlying signaling pathways.
Mechanism of Action: Dual-Acting vs. Hepatoselective
Glucokinase activators can be broadly categorized into two main types based on their site of action:
-
Dual-acting GK activators: These compounds, such as dorzagliatin , target glucokinase in both the pancreas and the liver. In the pancreas, they enhance glucose-stimulated insulin (B600854) secretion from β-cells. In the liver, they promote glucose uptake and conversion to glycogen.
-
Hepatoselective GK activators: These activators, including TTP399 , are designed to preferentially target glucokinase in the liver. This selectivity aims to minimize the risk of hypoglycemia that can be associated with pancreatic GK activation.
The distinct mechanisms of these two classes of activators have important implications for their efficacy and safety profiles.
Comparative Efficacy of Glucokinase Activators
The following tables summarize the key efficacy data from clinical trials of various glucokinase activators.
Table 1: Change in HbA1c from Baseline
| Glucokinase Activator | Trial/Study | Treatment Arm | Change in HbA1c (%) | Comparator | Comparator Change in HbA1c (%) |
| Dorzagliatin | SEED (Phase 3)[1] | 75 mg BID (monotherapy) | -1.07 | Placebo | -0.50 |
| DAWN (Phase 3)[2][3] | 75 mg BID (+ Metformin) | -1.02 | Placebo (+ Metformin) | -0.36 | |
| TTP399 | Phase 2[4] | 800 mg QD (+ Metformin) | Statistically significant reduction | Placebo (+ Metformin) | - |
| MK-0941 | Phase 2b[5][6] | 10-40 mg TID (+ Insulin) | -0.5 to -0.8 (placebo-adjusted) | Placebo (+ Insulin) | - |
| AZD1656 | Phase 2b[7] | 10-200 mg (titrated, + Metformin) | -0.80 to -0.81 (placebo-corrected) | Placebo (+ Metformin) | - |
| Piragliatin | Phase 1b[8] | 25 mg & 100 mg | Dose-dependent reduction | Placebo | - |
Table 2: Change in Fasting and Postprandial Plasma Glucose
| Glucokinase Activator | Trial/Study | Change in Fasting Plasma Glucose (FPG) | Change in 2-hour Postprandial Glucose (2h-PPG) |
| Dorzagliatin | DAWN (Phase 3)[3] | Significant reduction | -5.45 mmol/L |
| TTP399 | Mechanistic Study[4] | Improved fasting plasma glucose | - |
| MK-0941 | Phase 2b[5][6] | No significant effect | -37 mg/dL (placebo-adjusted) |
| Piragliatin | Phase 1b[3] | Dose-dependent reduction up to 32.5% | Dose-dependent reduction up to 35.5% |
Safety and Tolerability Profile
The safety profiles of glucokinase activators are a key area of investigation, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.
Table 3: Key Safety Findings
| Glucokinase Activator | Incidence of Hypoglycemia | Effects on Lipids | Other Notable Adverse Events |
| Dorzagliatin | Low incidence (<1% in DAWN study)[3] | - | No drug-related serious adverse events reported[3] |
| TTP399 | 40% reduction in hypoglycemic episodes vs. placebo[4] | Negligible incidences of hyperlipidemia[4] | No increased risk of ketoacidosis[4] |
| MK-0941 | Increased incidence vs. placebo[5][6] | Modest increase in triglycerides[5] | Increased systolic blood pressure[5][6] |
| AZD1656 | Less hypoglycemia than glipizide[7] | Increased risk of hypertriglyceridemia[9] | Generally well-tolerated[7] |
| Piragliatin | Mild or moderate hypoglycemia was the dose-limiting adverse event[3] | Potential for fatty liver[2] | - |
Experimental Protocols: A Workflow Overview
The clinical development of glucokinase activators typically follows a standardized workflow, from initial screening and lead optimization to rigorous multi-phase clinical trials.
References
- 1. A randomised, double-blind, placebo-controlled, multicentre clinical trial of AZD1656 in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtvtherapeutics.com [vtvtherapeutics.com]
- 5. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glucokinase Activator 8
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Glucokinase activator 8 (CAS Number: 349549-38-8), fostering a secure and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including chemical-resistant gloves, and tightly fitting safety goggles.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of a spill, do not let the chemical enter drains.[1] Collect the spillage using spark-proof tools and explosion-proof equipment and arrange for disposal.[1]
Disposal of this compound
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative that this material is not discharged into sewer systems or contaminated water, foodstuffs, feed, or seed.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Storage:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound."
-
Include the accumulation start date on the label.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Disposal of Contaminated Materials and Empty Containers
Contaminated Materials:
-
Any materials, such as PPE or absorbent pads, that come into contact with this compound should be collected and disposed of as hazardous waste following the same procedure as the chemical itself.[1]
Empty Containers:
-
Containers that held this compound can be triple-rinsed with an appropriate solvent.[1][5] The rinsate should be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not detailed in the available safety data sheets, general laboratory guidelines for hazardous waste accumulation should be followed.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area. | [4] |
| Acutely Toxic Waste Limit | For acutely toxic "P-listed" chemical waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [4] |
| Storage Time | Opened containers of hazardous waste should be disposed of within 6 months. Unopened containers should be disposed of within one year. | [5] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram outlines the key steps from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Glucokinase activator 8
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Glucokinase activator 8 (CAS No. 349549-38-8). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting. Given the limited publicly available safety data for this specific compound, a precautionary approach is strongly advised.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Note the absence of comprehensive toxicological data.
| Property | Value | Reference |
| CAS Number | 349549-38-8 | [1] |
| Molecular Formula | C₁₄H₁₃N₃O₂S | [2] |
| Molecular Weight | 287.34 g/mol | |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | [1] |
| Skin Corrosion/Irritation | Data not available | [1] |
| Serious Eye Damage/Irritation | Data not available | [1] |
| Carcinogenicity | Data not available | [1] |
| Reproductive Toxicity | Data not available | [1] |
| Occupational Exposure Limits | Data not available | [1] |
Hazard Identification and Precautionary Measures
As of the latest Safety Data Sheet (SDS), formal GHS classification, including specific hazard pictograms, signal words, and hazard statements for this compound, is not available.[1] In the absence of this data, it is prudent to handle this compound as potentially hazardous.
General Precautions:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Handle in a well-ventilated area.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is required at a minimum. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. |
Operational Plans: Handling and Storage
Handling:
-
Ensure adequate ventilation in the handling area.
-
Wear all required personal protective equipment.
-
Avoid generation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Leak Management:
-
Notification: Immediately alert others in the vicinity of the spill.
-
Evacuation and Isolation: Evacuate personnel to a safe area and isolate the spill location.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup:
-
Wear appropriate personal protective equipment.
-
For small spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Avoid dust formation during cleanup.
-
-
Disposal: Dispose of the collected waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Disposal Plan
-
Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations.
-
The material can be sent to a licensed chemical destruction facility.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Containers may be triple-rinsed and offered for recycling or reconditioning.[1]
Signaling Pathway Diagrams
Glucokinase (GK) activators enhance the activity of the glucokinase enzyme, which plays a crucial role in glucose homeostasis in the pancreas and liver.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
